molecular formula C9H7ClN2O B3033063 2-Chloro-5-methoxyquinoxaline CAS No. 76052-76-1

2-Chloro-5-methoxyquinoxaline

Cat. No.: B3033063
CAS No.: 76052-76-1
M. Wt: 194.62 g/mol
InChI Key: JRHWLTKUSQJBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxyquinoxaline is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinoxaline core is a privileged pharmacophore known to exhibit a broad spectrum of biological activities. This compound is primarily used as a key synthetic intermediate for the development of novel therapeutic agents. Researchers utilize this compound to design and synthesize potential anticancer compounds. Quinoxaline derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including HL-60 (leukemia) and PC-3 (prostate cancer), by inhibiting crucial targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) with nanomolar efficacy . The chloro and methoxy functional groups on the quinoxaline scaffold offer reactive sites for further chemical modifications, allowing for the creation of diverse molecular libraries aimed at optimizing biological activity and selectivity . Beyond oncology, this intermediate is valuable in constructing molecules with potential antibacterial, antifungal, anti-inflammatory, and antiviral properties . Its structural features make it a valuable precursor for synthesizing more complex, fused quinoxaline systems via metal-catalyzed and multi-component reactions . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWLTKUSQJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506874
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76052-76-1
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-methoxyquinoxaline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoxaline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 76052-76-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We delve into its core physicochemical properties, provide a detailed, field-proven synthetic pathway with mechanistic insights, and explore its reactivity, with a focus on its application as a versatile scaffold in the synthesis of novel therapeutic agents. This document is structured to deliver not just data, but a causal understanding of the compound's chemical behavior and strategic value in contemporary research.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The strategic functionalization of the quinoxaline core is paramount for modulating these activities and tailoring molecules for specific therapeutic targets.

This compound emerges as a particularly valuable intermediate. The chloro-substituent at the electron-deficient C2 position acts as an excellent leaving group, creating a reactive handle for nucleophilic aromatic substitution (SNAr) reactions[2][3]. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent on the benzene ring, modulates the electronic properties of the entire system, influencing both reactivity and potential interactions with biological receptors. This guide will serve as a foundational resource for leveraging these features in a research and development context.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and application. The properties of this compound are summarized below.

Physical and Chemical Properties

All quantitative data has been consolidated into a structured table for clarity and ease of comparison.

PropertyValueSource(s)
CAS Number 76052-76-1[4][5]
Molecular Formula C₉H₇ClN₂O[4]
Molecular Weight 194.62 g/mol [1][4]
Appearance Off-white to light brown solid[4][6]
Melting Point 111-113 °C[1][6]
Boiling Point 297.3 ± 35.0 °C (Predicted)[1][6]
Density 1.333 ± 0.06 g/cm³ (Predicted)[6]
Storage 2-8°C, under inert gas[6][7]
Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous structures[8].

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region will display distinct signals. The proton on the pyrazine ring (C3-H) will be the most downfield singlet. The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a triplet, influenced by the methoxy group's electron-donating effect. The methoxy group itself will present as a sharp singlet.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~8.60sH3Proton on the electron-deficient pyrazine ring, adjacent to nitrogen.
~7.60tH7Triplet from coupling to H6 and H8.
~7.30dH8Doublet from coupling to H7.
~7.10dH6Doublet from coupling to H7, shifted upfield by the adjacent -OCH₃ group.
~4.00s-OCH₃Characteristic singlet for methoxy protons.
  • ¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum will show 9 distinct carbon signals. Carbons in the pyrazine ring and those attached to electronegative atoms (Cl, N, O) will be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification | | :--- | :--- | :--- | :--- | | ~155 | C5 | Aromatic carbon bearing the electron-donating -OCH₃ group. | | ~150 | C2 | Carbon attached to the electronegative chlorine atom. | | ~145 | C8a | Quaternary carbon at the ring junction. | | ~142 | C3 | Carbon in the pyrazine ring adjacent to two nitrogen atoms. | | ~140 | C4a | Quaternary carbon at the ring junction. | | ~132 | C7 | Aromatic CH. | | ~120 | C6 | Aromatic CH. | | ~110 | C8 | Aromatic CH. | | ~56 | -OCH₃ | Methoxy carbon. |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

  • IR Spectroscopy (Predicted): Key diagnostic peaks would include C=N stretching vibrations around 1580-1620 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹[9]. The C-Cl stretch would appear in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (EI-MS, Predicted): The molecular ion peak (M⁺) would be observed at m/z 194. A characteristic isotopic peak (M+2) at m/z 196, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom[10][11].

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence: (1) condensation to form the quinoxalin-2-one core, followed by (2) chlorination. This approach is a well-established and robust method for producing 2-chloroquinoxaline derivatives[12][13].

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 3-Methoxy-1,2-phenylenediamine C 5-Methoxy-1H-quinoxalin-2-one A->C Condensation (Acid/Heat) B Glyoxylic Acid B->C D 5-Methoxy-1H-quinoxalin-2-one F This compound D->F Chlorination (Reflux) E Phosphorus Oxychloride (POCl₃) E->F

Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for quinoxaline synthesis[7][14].

Step 1: Synthesis of 5-Methoxy-1H-quinoxalin-2-one

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-methoxy-1,2-phenylenediamine (1.0 eq.) and ethanol (100 mL). Stir the mixture until the diamine is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in water (20 mL). Add this solution dropwise to the stirred diamine solution over 15 minutes.

  • Condensation: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The causality here is that the elevated temperature and slightly acidic nature of glyoxylic acid catalyze the intramolecular cyclization and dehydration required to form the heterocyclic ring.

  • Monitoring: Track the consumption of the starting diamine using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).

  • Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 5-methoxy-1H-quinoxalin-2-one, is typically obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, add the crude 5-methoxy-1H-quinoxalin-2-one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.). Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The quinoxalin-2-one exists in tautomeric equilibrium with its 2-hydroxyquinoxaline form. POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a chloro group via a well-established mechanism.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenches the excess POCl₃.

  • Neutralization and Extraction: The resulting acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring system makes the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[2][15][16].

Caption: Generalized SNAr reaction at the C2 position.
Note: A generic image placeholder is used in the DOT script above. In a live environment, this would be replaced with actual chemical structure images.

Protocol: SNAr with an Amine Nucleophile

This protocol outlines a general procedure for coupling an amine to the quinoxaline core, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules[17].

  • Reaction Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified via column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a launchpad for creating libraries of compounds for biological screening. Quinoxaline derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in cancer[17][18].

G cluster_Core Core Scaffold cluster_Applications Potential Therapeutic Areas Core This compound C2-Cl (Reactive Site) Quinoxaline Core (Pharmacophore) 5-OCH₃ (Modulator) Oncology Oncology (e.g., Kinase Inhibitors) Core:f0->Oncology SɴAr Derivatization Infectious Infectious Disease (e.g., Antibacterials) Core:f0->Infectious SɴAr Derivatization Neuro Neuroscience (e.g., Receptor Ligands) Core:f0->Neuro SɴAr Derivatization

Caption: Relationship between the core scaffold and its applications.

For instance, the PI3K/AKT/mTOR signaling pathway, critical for cell growth and survival, is a common target for quinoxaline-based inhibitors[18][19]. The ability to easily substitute the C2-chloro group allows chemists to introduce moieties that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of a target kinase. The methoxy group at the C5 position can serve as a hydrogen bond acceptor or influence the overall conformation and solubility of the final compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an ideal starting point for the development of novel, high-value compounds. The facile SNAr chemistry at the C2 position provides a reliable gateway to a vast chemical space. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development programs.

References

An In-depth Technical Guide to 2-Chloro-5-methoxyquinoxaline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-5-methoxyquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this important heterocyclic compound, grounding all information in established scientific principles and literature.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] The fusion of a benzene and a pyrazine ring creates a privileged scaffold that is readily functionalized to modulate its pharmacological profile. The introduction of a chlorine atom at the 2-position and a methoxy group at the 5-position, as in this compound, offers a unique combination of reactivity and electronic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide will elucidate the key characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. The following sections detail the known characteristics of this compound.

Physical Properties

This compound is a solid at room temperature, with its key physical properties summarized in the table below.[3]

PropertyValueReference(s)
CAS Number 76052-76-1[3]
Molecular Formula C₉H₇ClN₂O[3]
Molecular Weight 194.62 g/mol [3]
Appearance Solid[3]
Melting Point 111-113 °C[4]
Purity 98%[3]

Note: Boiling point and density data are not experimentally determined but have been predicted in some sources.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its key spectroscopic features.

TechniquePredicted Chemical Shifts / Key Peaks
¹H NMR (CDCl₃) δ ~8.5-8.7 (s, 1H, H-3), ~7.6-7.8 (m, 1H, Ar-H), ~7.3-7.5 (m, 1H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~160 (C-5), ~150 (C=N), ~145 (C=N), ~140 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~110 (Ar-CH), ~56 (-OCH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)
Mass Spec (EI) m/z (%): 194/196 ([M]⁺/[M+2]⁺, ~3:1 ratio), 159 ([M-Cl]⁺)

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the quinoxalinone core followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient pathway for the synthesis of this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 3-Methoxy-1,2-phenylenediamine 3-Methoxy-1,2-phenylenediamine 5-methoxyquinoxalin-2(1H)-one 5-methoxyquinoxalin-2(1H)-one 3-Methoxy-1,2-phenylenediamine->5-methoxyquinoxalin-2(1H)-one Ethanol, Reflux Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->5-methoxyquinoxalin-2(1H)-one Target This compound 5-methoxyquinoxalin-2(1H)-one->Target Reflux POCl3 POCl₃ POCl3->Target

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-methoxyquinoxalin-2(1H)-one

This procedure is adapted from general methods for the synthesis of quinoxalinones.[5]

  • Materials: 3-Methoxy-1,2-phenylenediamine, glyoxylic acid monohydrate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.

    • To this solution, add a solution of glyoxylic acid monohydrate (1.05 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-methoxyquinoxalin-2(1H)-one.

Step 2: Chlorination of 5-methoxyquinoxalin-2(1H)-one

This protocol is based on standard chlorination procedures for hydroxy-azaheterocycles.[6]

  • Materials: 5-methoxyquinoxalin-2(1H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methoxyquinoxalin-2(1H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the pyrazine ring nitrogens. This makes this compound a versatile building block for the introduction of a wide range of functional groups.

G Start This compound Product 2-Substituted-5-methoxyquinoxaline Start->Product Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Product

Caption: General scheme for SₙAr reactions of this compound.

Experimental Protocol: General Procedure for SₙAr with an Amine

This is a generalized protocol that can be adapted for various amine nucleophiles.

  • Materials: this compound, amine (e.g., aniline, morpholine), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (1.5 eq).

    • Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-methoxyquinoxaline derivative.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The quinoxaline core is found in compounds with antimicrobial, antifungal, and anticancer properties.[2] The ability to readily displace the chloro group allows for the creation of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[2] In case of skin contact, wash off with soap and plenty of water.[2] If inhaled, move the person into fresh air.[2] If swallowed, seek immediate medical attention.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Disclaimer: This safety information is based on related compounds and should be used as a guideline. Always consult a comprehensive and specific MSDS before handling this chemical.

References

Biological activity of 2-Chloro-5-methoxyquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-methoxyquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This guide focuses specifically on derivatives of this compound, a key synthetic intermediate whose structural features are pivotal for the development of novel therapeutic agents.[3] We will explore the synthesis, significant biological activities—with a primary focus on anticancer and antimicrobial properties—and the underlying mechanisms of action for this class of compounds. Furthermore, this document provides detailed, field-proven experimental protocols for the in vitro evaluation of these activities, designed to ensure scientific integrity and reproducibility. The synthesis of technical data, mechanistic insights, and practical methodologies aims to equip researchers and drug development professionals with a comprehensive resource for advancing the therapeutic potential of this compound derivatives.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline and its derivatives have garnered significant attention from the scientific community due to their versatile therapeutic applications.[1] These compounds are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors and microbial strains.[4][5] The core structure of quinoxaline is bioisosteric to quinoline and naphthalene scaffolds, which provides a strategic advantage in circumventing drug resistance mechanisms developed against established therapeutic classes.[6]

The this compound molecule is a particularly valuable starting point for chemical synthesis. The chlorine atom at the C-2 position serves as an excellent leaving group, creating a reactive site for nucleophilic substitution.[7] This allows for the strategic introduction of diverse functional groups and pharmacophores, enabling the generation of large libraries of novel derivatives for biological screening. The methoxy group at the C-5 position can also influence the molecule's electronic properties and binding interactions with biological targets.

Synthesis of Biologically Active Derivatives

The foundational step in exploring the therapeutic potential of this class of compounds is the synthesis of diverse derivatives. The general and most common method for preparing the quinoxaline core involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For the specific derivatives discussed herein, this compound serves as the key building block.

The true versatility of this intermediate lies in the reactivity of the C-2 chloro group. This position allows for facile derivatization through reactions with various nucleophiles, such as amines, phenols, and thiols. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize biological activity and selectivity.[6][9]

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_product Diverse Derivatives Library A This compound B Nucleophile (R-NH2, R-OH, R-SH) A->B Reaction C 2-Amino-5-methoxyquinoxalines B->C D 2-Oxy-5-methoxyquinoxalines B->D E 2-Thio-5-methoxyquinoxalines B->E

Figure 1: Synthetic utility of this compound.

Anticancer Activity: Mechanisms and Efficacy

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are diverse, often targeting key pathways that are dysregulated in cancer.[2]

Mechanisms of Action
  • Kinase Inhibition: Many human cancers are driven by the aberrant activity of protein tyrosine kinases (PTKs). Quinoxalines have been identified as selective ATP-competitive inhibitors for numerous kinases involved in carcinogenesis, including VEGFR, EGFR, and c-Met, thereby disrupting downstream signaling pathways that control cell proliferation and survival.[8][10]

  • Cell Cycle Arrest: Certain quinoxaline derivatives have been shown to halt the progression of the cell cycle, a critical process for tumor growth. For instance, studies have demonstrated that some compounds can induce cell cycle arrest at the G2/M phase boundary, preventing cancer cells from dividing.[8][12]

  • Induction of Apoptosis: A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Quinoxalines have been reported to induce apoptosis, effectively eliminating cancer cells.[8]

  • PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Specific indolo[2,3-b]quinoline derivatives have demonstrated the ability to modulate this pathway, contributing to their cytotoxic effects on colorectal cancer cells.[12]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->AKT Quinoxaline->mTOR

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy Data

The cytotoxic activity of quinoxaline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth in vitro.[2]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
3-(chloroquinoxalin-2-yl)amino derivative (XVa) HCT116 (Colon)4.4Not specified
Indolo[2,3-b]quinoline derivative (Compound 49) HCT116 (Colon)0.35G2/M Phase Arrest, PI3K/AKT/mTOR Modulation
Indolo[2,3-b]quinoline derivative (Compound 49) Caco-2 (Colon)0.54G2/M Phase Arrest, PI3K/AKT/mTOR Modulation
Quinoxaline-based scaffold (Compound 6k) MCF-7 (Breast)6.93HDAC6 Zf-UBD Binding
Quinoxaline-based scaffold (Compound 6k) HCT-116 (Colon)9.46HDAC6 Zf-UBD Binding

Table 1: Comparative in vitro anticancer efficacy of selected quinoxaline derivatives. Data compiled from multiple sources.[1][8][12]

Antimicrobial Activity: A Promising Frontier

In an era of increasing antimicrobial resistance, the development of novel antibiotics is a global health priority.[6] Quinoxaline derivatives have demonstrated significant potential as both antibacterial and antifungal agents, making them attractive scaffolds for new drug discovery programs.[7][13][14]

Spectrum of Activity and SAR

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens.[5] Studies have shown efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[5][14]

The Structure-Activity Relationship (SAR) is critical in this context. The antimicrobial potency can be significantly modulated by the nature of the substituents on the quinoxaline ring. For example, the presence of strong electron-withdrawing groups, such as a chloro atom, on an associated phenyl ring has been shown to enhance antibacterial activity.[9] Conversely, electron-donating groups like methoxy can sometimes reduce activity.[9]

In Vitro Efficacy Data

Antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

Compound ClassMicroorganismActivity MeasurementResult
Quinoxaline Sulfonamide (Compound 50) S. aureusZone of Inhibition (ZOI)20 mm
Quinoxaline Sulfonamide (Compound 51) S. aureusZone of Inhibition (ZOI)22 mm
Quinoxaline Sulfonamide (Compound 59) S. aureusZone of Inhibition (ZOI)16 mm
General Synthesized Derivatives C. albicansZone of Inhibition (ZOI)13 - 18.5 mm

Table 2: In vitro antimicrobial activity of selected quinoxaline derivatives. Data compiled from multiple sources.[9][14]

Key Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following sections provide step-by-step protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[16]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the negative control. IC50 values are then determined from the dose-response curves.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Allow Adherence) A->B C 3. Treat Cells with Serial Dilutions of Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Viable Cells Form Purple Formazan E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17]

Methodology

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism (e.g., S. aureus) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution well.[18]

  • Controls: Designate wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).[18]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]

  • Result Interpretation: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19]

G A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C D 4. Include Growth and Sterility Controls C->D E 5. Incubate Plate (37°C, 16-20h) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Identify Lowest Concentration with No Visible Growth F->G H Result: Minimum Inhibitory Concentration (MIC) G->H

Figure 4: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising and synthetically versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. The ability to easily modify the core structure allows for extensive SAR studies aimed at enhancing potency, improving selectivity, and reducing off-target toxicity.

Future research should focus on several key areas:

  • Expansion of Derivative Libraries: Continued synthesis and screening of novel derivatives to identify lead compounds with superior activity profiles.

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[20][21]

  • Mechanism Deconvolution: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of quinoxalines, these derivatives should be evaluated for other potential applications, such as antiviral, anti-inflammatory, or antiprotozoal agents.[1][9]

References

Spectroscopic Blueprint of 2-Chloro-5-methoxyquinoxaline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of modern medicinal chemistry, quinoxaline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Their efficacy is intrinsically linked to their precise three-dimensional structure and electronic properties. The targeted synthesis and development of novel quinoxaline-based drugs, therefore, demand an unambiguous and thorough characterization of their molecular framework. This guide provides an in-depth technical analysis of the spectroscopic signature of a key intermediate, 2-Chloro-5-methoxyquinoxaline, tailored for researchers, scientists, and drug development professionals. By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of its structural nuances, paving the way for its strategic application in complex molecular design and synthesis.

The Strategic Importance of this compound

This compound (CAS No. 76052-76-1) is a vital building block in the synthesis of a diverse array of bioactive molecules.[2] The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups. The methoxy group at the 5-position, a strong electron-donating group, modulates the electronic environment of the quinoxaline ring system, influencing its reactivity and biological interactions. A precise understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of next-generation pharmaceuticals.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete assignment of the molecule's atomic connectivity can be achieved.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.6Singlet-
H-6~7.2Doublet~8-9
H-7~7.6Triplet~8
H-8~7.9Doublet~7-8
-OCH₃~4.0Singlet-
  • Rationale: The H-3 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~155
C-3~145
C-5~160
C-6~110
C-7~130
C-8~125
C-4a~140
C-8a~142
-OCH₃~56
  • Rationale: The carbon atom directly attached to the chlorine (C-2) and the carbon atoms in the pyrazine ring (C-2, C-3) are expected to be significantly downfield. The carbon bearing the methoxy group (C-5) will also be downfield due to the oxygen's electronegativity. The chemical shifts of the other aromatic carbons are predicted based on the substituent effects of the chloro and methoxy groups.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1610-1580StrongC=N stretch (Quinoxaline ring)
1570-1500StrongC=C stretch (Aromatic rings)
1250-1200StrongAsymmetric C-O-C stretch (Aryl ether)
1050-1000MediumSymmetric C-O-C stretch (Aryl ether)
800-750StrongC-Cl stretch
  • Rationale: The spectrum will be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring system. The presence of the methoxy group will be confirmed by the C-H stretching bands of the methyl group and the characteristic C-O-C stretching vibrations of the aryl ether. The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)
m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
194/196100 / ~33[M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom)
159Variable[M - Cl]⁺
131Variable[M - Cl - CO]⁺ or [M - Cl - N₂]⁺
116Variable[M - Cl - CO - CH₃]⁺
  • Rationale: The molecular ion peak ([M]⁺) will be a doublet at m/z 194 and 196 with an intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for quinoxaline derivatives involve the loss of the substituent at the 2-position (in this case, the chlorine atom) and subsequent fragmentation of the ring system.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression of this analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Elucidation of Molecular Structure NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

A Technical Guide to the Therapeutic Applications of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the current landscape of substituted quinoxalines as therapeutic agents. We will delve into their synthesis, multifaceted mechanisms of action, and established applications in oncology, infectious diseases, and neurology. Furthermore, this document will explore critical structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and offer insights into the future trajectory of quinoxaline-based drug discovery.

Introduction: The Quinoxaline Core as a Privileged Scaffold

The quinoxaline nucleus is a cornerstone in the design of novel therapeutic agents due to its structural versatility and ability to interact with a multitude of biological targets.[1][2] Its aromatic system can engage in π-π stacking and hydrophobic interactions, while the two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, crucial for binding to enzyme active sites and receptors.[3] This inherent adaptability has led to the discovery of quinoxaline derivatives with potent activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] Synthetic quinoxalines are key components of several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against transplantable tumors.[1][6] The ability to readily modify the core structure through various substitution patterns allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive scaffold for drug development.[3]

Synthetic Strategies: Building the Quinoxaline Library

The generation of diverse quinoxaline libraries is predominantly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This foundational method is valued for its reliability and broad substrate scope.[7][8]

Key Synthetic Approaches:

  • Classical Condensation: The reaction of o-phenylenediamines with α-dicarbonyl compounds (e.g., benzil derivatives) is a widely used method.[9] Green chemistry approaches have optimized this, using catalysts like hexafluoroisopropanol (HFIP) in solvent-free conditions to achieve high yields rapidly.[7]

  • Oxidative Cyclization: Catalytic iodine can be used to accelerate the oxidative cyclization between 1,2-diamino compounds and hydroxyl ketones, forming the quinoxaline ring system efficiently at room temperature.[7]

  • From 2,3-Dichloroquinoxaline (DCQ): A highly versatile intermediate, 2,3-DCQ, allows for the synthesis of symmetrically and asymmetrically 2,3-disubstituted quinoxalines via nucleophilic substitution with a variety of sulfur and nitrogen nucleophiles.[9][10] This method is advantageous due to the commercial availability of starting materials and the ease of introducing diverse functional groups.[9]

These synthetic routes provide medicinal chemists with the tools to systematically modify the quinoxaline scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[8]

Therapeutic Applications & Mechanisms of Action

Substituted quinoxalines have demonstrated remarkable efficacy across a spectrum of diseases, largely attributable to their ability to modulate key biological pathways.

Anticancer Activity

Quinoxalines are prominent in oncology research, acting through diverse mechanisms to halt cancer progression.[4][11]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[3][12] Quinoxaline derivatives have been developed as potent inhibitors of:

    • Tyrosine Kinases: Including EGFR, VEGFR, and c-Met, which are involved in tumor growth, angiogenesis, and metastasis.[2][13][14]

    • Serine/Threonine Kinases: Such as Pim kinases, which are overexpressed in various hematologic and solid tumors and play a key role in cell cycle progression and apoptosis inhibition.[15]

  • Topoisomerase Inhibition: Certain derivatives act as topoisomerase II inhibitors, disrupting DNA replication and leading to apoptosis in cancer cells.[2]

  • Hypoxia-Activated Prodrugs: Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive compounds that are selectively activated in the hypoxic environment of solid tumors, releasing cytotoxic species.[16]

  • Induction of Apoptosis: Many anticancer quinoxalines exert their effect by triggering programmed cell death through various cellular pathways.[2][17]

The following diagram illustrates a simplified workflow for the discovery of quinoxaline-based kinase inhibitors.

G cluster_0 Discovery Workflow A Synthesis of Quinoxaline Library B High-Throughput Screening (Kinase Inhibition Assays) A->B Diverse Structures C Hit Identification (Potent Inhibitors) B->C Activity Data D SAR Studies & Lead Optimization C->D Validated Hits E In Vitro Cytotoxicity (Cancer Cell Lines) D->E Optimized Analogs F In Vivo Efficacy (Animal Models) E->F Promising Leads G Preclinical Candidate F->G Safety & Efficacy

Caption: A typical drug discovery workflow for quinoxaline-based inhibitors.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is integral to combating infectious diseases.

  • Antibacterial/Antifungal: Derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6][18] Their mechanism often involves disrupting microbial cell wall integrity or inhibiting essential metabolic pathways.[6] Symmetrically 2,3-disubstituted quinoxalines, in particular, have displayed significant antibacterial activity.[10]

  • Antiviral: Quinoxaline derivatives have been investigated as potent antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[19] Recent studies have also highlighted their potential as inhibitors of respiratory pathogens like influenza and SARS-CoV-2.[20] The mechanism often involves the inhibition of viral replication or key viral proteins.[20]

Neuroprotective Applications

Emerging research has identified quinoxalines as promising agents for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21]

  • Mechanism of Action: Their neuroprotective effects are often multi-faceted, including antioxidant activity, reduction of reactive oxygen species (ROS), downregulation of inflammatory cytokines, and inhibition of acetylcholinesterase (AChE).[21]

  • Parkinson's Disease: Specific 6-aminoquinoxaline derivatives, such as MPAQ and PAQ, have been shown to protect dopaminergic neurons from degeneration in both cellular and animal models of Parkinson's disease.[22][23][24] This protection is partly attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum.[23][25]

  • AMPA Receptor Antagonism: Some quinoxaline derivatives act as antagonists of the AMPA receptor, a glutamate receptor implicated in various neurological disorders, offering a therapeutic approach for conditions like epilepsy.[26]

The signaling pathway below illustrates a key target for anticancer quinoxalines, the Pim kinase pathway, which promotes cell survival.

G cluster_0 Pim Kinase Survival Pathway Pim Pim-1/2 Kinase Bad Bad Pim->Bad phosphorylates (inactivates) Bcl2 Bcl-xL / Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Quinoxaline Substituted Quinoxaline Quinoxaline->Pim inhibits

Caption: Inhibition of the Pim Kinase pro-survival pathway by quinoxalines.

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of quinoxalines hinges on understanding how specific structural modifications impact their biological activity.

  • Substitutions at C2 and C3: These positions are critical determinants of activity. For anticancer agents, introducing aryl or heteroaryl groups (like furanyl) at these positions can significantly enhance antiproliferative efficacy compared to simple phenyl groups.[13][27] The nature of linkers (e.g., NH-CO) connecting substituents at these positions also impacts potency.[7][27]

  • Substitutions on the Benzene Ring: Modifications at the C6 and C7 positions influence pharmacokinetic properties. For instance, introducing halogenated substituents can establish favorable hydrophobic interactions within enzyme binding pockets, enhancing affinity for targets like Pim kinases.[15]

  • Neuroprotective Agents: For 6-aminoquinoxaline derivatives, the absence of a substituent at the C2 position was found to be beneficial for neuroprotective activity in Parkinson's models.[25]

  • Hypoxia-Activated Prodrugs: For QdNOs, the presence of electron-withdrawing groups (e.g., chloro, fluoro) at the C6/C7 positions increases the reduction potential, making the compounds more potent hypoxic cytotoxins.[16]

Comparative Efficacy Data

The following table summarizes the in-vitro cytotoxic activity (IC₅₀) of selected quinoxaline derivatives against various human cancer cell lines, illustrating key SAR principles.

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC₅₀ (µM)Key SAR InsightReference
6j PhenylPhenylMultiple>10Diphenyl substitution shows low activity.[13]
6l 2-Furanyl2-FuranylHT-29 (Colon)0.08Di-heteroaromatic substitution dramatically increases potency.[13]
11 Cl-PhenylAmide LinkerHCT116 (Colon)2.5Chloro-substitution on phenyl ring with amide linker is effective.[7]
12 PhenylThiourea LinkerMCF-7 (Breast)4.4Thiourea linker provides good activity.[7]
5c --MV4-11 (AML)<1Optimized Pim-1/2 inhibitor.[15]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of substituted quinoxalines.

Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes a general method for the synthesis of a 2,3-diarylquinoxaline via the condensation of an o-phenylenediamine and a benzil derivative, a foundational reaction in quinoxaline chemistry.[7]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil derivative (1 mmol)

  • Hexafluoroisopropanol (HFIP) (5 mol%)

  • Reaction vial, magnetic stirrer

Methodology:

  • Reactant Combination: To a clean, dry reaction vial, add o-phenylenediamine (1 mmol) and the desired benzil derivative (1 mmol).

  • Catalyst Addition: Add HFIP (5 mol%) to the reaction mixture. Causality Note: HFIP acts as a highly effective hydrogen-bond donor catalyst, activating the carbonyl groups of the benzil for nucleophilic attack by the diamine and facilitating the cyclization and dehydration steps under mild, solvent-free conditions.[7]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-60 minutes).

  • Work-up: Upon completion, the reaction mixture often solidifies. The crude product can be purified directly.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential (IC₅₀ value) of a compound against cancer cell lines.[27]

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted quinoxaline test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL)

  • DMSO (cell culture grade)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂. Causality Note: This incubation period allows the compound sufficient time to exert its antiproliferative or cytotoxic effects.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.[27]

Future Perspectives and Challenges

The field of quinoxaline-based therapeutics is vibrant and continues to expand. Future research will likely focus on:

  • Target Specificity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and reduce toxicity.[3][12]

  • Overcoming Drug Resistance: Designing novel quinoxaline hybrids and conjugates to combat the development of resistance in cancer and infectious diseases.[11]

  • Advanced Drug Delivery: Developing targeted delivery systems to increase the bioavailability and therapeutic index of potent quinoxaline compounds.

  • Exploring New Therapeutic Areas: Investigating the potential of quinoxalines in other areas, such as metabolic disorders and rare diseases, based on their diverse pharmacological profiles.[1][5]

The primary challenges remain the optimization of drug-like properties, including solubility and metabolic stability, and navigating the complex landscape of clinical trials to translate promising preclinical candidates into approved therapies.

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-5-methoxyquinoxaline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Significance of 2-Chloro-5-methoxyquinoxaline

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoxaline ring is paramount in the design of novel therapeutic agents, allowing for the fine-tuning of their pharmacological profiles.

This compound (CAS No: 76052-76-1) emerges as a particularly valuable intermediate in this context. The presence of a reactive chlorine atom at the 2-position provides a versatile handle for introducing a diverse range of substituents via nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 5-position, an electron-donating group, can influence the electronic properties of the quinoxaline system, thereby modulating its interaction with biological targets. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a number of reputable chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%, and it is generally supplied as a solid. Researchers should always consult the supplier's safety data sheet (SDS) for detailed handling and storage information.

SupplierProduct Number/LinkPurityAvailable Quantities
CymitQuimicaIN-DA0058EQ98%100mg, 250mg, 5g
ChemicalBookCB7748408N/AInquire
AbacipharmTech76052-76-1N/AInquire
Sigma-AldrichMFCD2640126898%Inquire

Synthetic Pathways: From Precursor to Product

The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor 2-hydroxy-5-methoxyquinoxaline, followed by a chlorination reaction.

Step 1: Synthesis of 2-hydroxy-5-methoxyquinoxaline

The foundational step is the cyclocondensation reaction to form the quinoxalinone ring system. This is commonly achieved by reacting an appropriately substituted o-phenylenediamine with a suitable C2 synthon, such as glyoxylic acid.

Causality of Experimental Choices:

  • Starting Materials: 4-methoxy-1,2-phenylenediamine is the logical starting material to introduce the desired methoxy group at the 5-position of the quinoxaline ring. Glyoxylic acid provides the necessary two-carbon unit to form the pyrazinone ring.

  • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of the reactants and the subsequent cyclization. The condensation is typically acid-catalyzed, which can be achieved by the acidic nature of glyoxylic acid itself or with the addition of a catalytic amount of a stronger acid.

Experimental Protocol: Synthesis of 2-hydroxy-5-methoxyquinoxaline

  • To a stirred solution of 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol, add a solution of glyoxylic acid (1.1 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and impurities.

  • The resulting solid, 2-hydroxy-5-methoxyquinoxaline, is dried under vacuum and can often be used in the next step without further purification.

Step 2: Chlorination of 2-hydroxy-5-methoxyquinoxaline

The conversion of the hydroxyl group to a chlorine atom is a crucial step to activate the 2-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.

Causality of Experimental Choices:

  • Chlorinating Agent: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting hydroxy-heterocycles to their chloro-derivatives. The use of a slight excess of POCl₃ ensures the complete conversion of the starting material.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the reaction to completion. A small amount of a high-boiling tertiary amine, such as N,N-dimethylaniline, can be added to catalyze the reaction and neutralize the HCl generated in situ.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-hydroxy-5-methoxyquinoxaline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Application in Drug Discovery: A Versatile Building Block

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse library of compounds for biological screening. The chloro group at the 2-position is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring in the quinoxaline system facilitates nucleophilic aromatic substitution at the 2-position. This reaction is a cornerstone of quinoxaline chemistry and is widely employed in the synthesis of biologically active molecules.[1]

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired primary or secondary amine (1.1-1.5 equivalents).

  • Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagram illustrates the key synthetic transformations involving this compound.

G cluster_0 Synthesis of 2-hydroxy-5-methoxyquinoxaline cluster_1 Chlorination cluster_2 Nucleophilic Aromatic Substitution (SNAr) 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Cyclocondensation Cyclocondensation 4-methoxy-1,2-phenylenediamine->Cyclocondensation Ethanol, Reflux Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Cyclocondensation 2-hydroxy-5-methoxyquinoxaline 2-hydroxy-5-methoxyquinoxaline 2-hydroxy-5-methoxyquinoxaline_ref 2-hydroxy-5-methoxyquinoxaline Cyclocondensation->2-hydroxy-5-methoxyquinoxaline POCl3 POCl3 Chlorination_step Chlorination POCl3->Chlorination_step Reflux This compound This compound 2-Chloro-5-methoxyquinoxaline_ref This compound 2-hydroxy-5-methoxyquinoxaline_ref->Chlorination_step Chlorination_step->this compound Amine (R-NH2) Amine (R-NH2) SNAr_Reaction SNAr Amine (R-NH2)->SNAr_Reaction 2-Amino-5-methoxyquinoxaline Derivative 2-Amino-5-methoxyquinoxaline Derivative 2-Chloro-5-methoxyquinoxaline_ref->SNAr_Reaction Base, Heat SNAr_Reaction->2-Amino-5-methoxyquinoxaline Derivative

Caption: Synthetic workflow for this compound and its derivatization.

Conclusion

This compound is a strategically important building block for the synthesis of novel quinoxaline derivatives with potential therapeutic applications. Its commercial availability and well-established synthetic routes, particularly the versatile nucleophilic aromatic substitution at the 2-position, make it an attractive starting material for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering researchers to leverage this valuable intermediate in their quest for new and improved therapeutic agents.

References

Quinoxaline Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the landscape of medicinal chemistry.[1][2][3][4][5][6] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][4][7][8][9][10] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quinoxaline derivatives. We will explore the core chemical principles, delve into established and innovative synthetic methodologies, dissect the extensive pharmacological applications, and illuminate the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be an essential resource, fostering a deeper understanding and inspiring further innovation in the development of novel quinoxaline-based therapeutics.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline ring system, also known as benzopyrazine or 1,4-diazanaphthalene, is a nitrogen-containing heterocycle that has garnered significant attention in pharmaceutical research.[1][5] Its structure, a bioisostere of quinoline and naphthalene, provides a unique framework for interacting with various biological targets.[5][6][11][12] This inherent versatility has led to the development of quinoxaline derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antiprotozoal activities.[1][2][4][5][7][8][9][10][13]

The importance of the quinoxaline moiety is underscored by its presence in several clinically used drugs and natural products. For instance, echinomycin, an antibiotic with antineoplastic properties, features a quinoxaline core.[5][6][7][9] This precedent has fueled extensive research into synthetic derivatives, aiming to harness and optimize the therapeutic potential of this remarkable scaffold.

Synthetic Strategies for Quinoxaline Derivatives

The construction of the quinoxaline ring is a well-established area of organic synthesis, with numerous methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Condensation of o-Phenylenediamines and α-Dicarbonyls

The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7][8][11][14] This acid-catalyzed reaction is generally robust and allows for significant variation in both reactants, leading to a diverse library of quinoxaline derivatives.

Causality in Experimental Choice: The use of an acid catalyst is crucial for this reaction. It protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This initial step is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. While effective, this classical method can sometimes require harsh conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups.[11]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a general procedure for the synthesis of a quinoxaline derivative using the classical condensation method.[14]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for quinoxaline synthesis.[15][16] These modern approaches often utilize novel catalysts, microwave irradiation, or alternative reaction pathways to overcome the limitations of the classical methods.

Key Innovations Include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by providing rapid and uniform heating.[7]

  • Use of Heterogeneous Catalysts: Recyclable solid acid catalysts, such as alumina-supported heteropolyoxometalates, offer a greener alternative to traditional acid catalysts, simplifying workup and reducing waste.[14][16]

  • Tandem Reactions: Innovative one-pot reactions, such as the tandem oxidative azidation/cyclization of N-arylenamines, provide novel routes to quinoxalines from readily available starting materials.[17]

  • Metal-Catalyzed Reactions: Catalysts like Ni-nanoparticles have been shown to be effective for the synthesis of quinoxalines under mild conditions.[16]

These modern methodologies not only enhance the efficiency and environmental credentials of quinoxaline synthesis but also expand the scope of accessible derivatives, enabling the exploration of novel chemical space in drug discovery.

The Broad Spectrum of Pharmacological Activities

Quinoxaline derivatives have been extensively investigated for their biological activities, revealing a remarkable versatility that makes them attractive candidates for drug development across various therapeutic areas.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas.[2][3][18] These compounds have demonstrated efficacy against a wide range of cancer cell lines, acting through diverse mechanisms of action.

Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[19] Targets include receptor tyrosine kinases like VEGFR, EGFR, and c-Met, as well as intracellular kinases.[19][20]

  • Topoisomerase Inhibition: Some quinoxaline compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to apoptosis in cancer cells.[20][21]

  • Induction of Apoptosis: Quinoxaline derivatives can trigger programmed cell death through various pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[21]

  • Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides are a notable subclass that exhibit selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.[22][23]

Illustrative Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK Binds Signaling\nProteins Signaling Proteins RTK->Signaling\nProteins Activates Transcription\nFactors Transcription Factors Signaling\nProteins->Transcription\nFactors Activates Gene Expression Gene Expression Transcription\nFactors->Gene Expression Regulates Cell Proliferation,\nAngiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation,\nAngiogenesis, Survival Quinoxaline\nDerivative Quinoxaline Derivative Quinoxaline\nDerivative->RTK Inhibits (ATP-competitive)

Caption: Kinase inhibition by quinoxaline derivatives.

Compound ClassTarget Cancer Cell LinesIC50 Values (µM)Mechanism of ActionReference
2,3-Disubstituted QuinoxalinesPC-3 (Prostate)2.11 - 4.11Topoisomerase II Inhibition, Apoptosis Induction[20][21]
Quinoxaline-bisarylureasVariousVariesKinase Inhibition[19]
Imidazo[1,2-a]quinoxalinesVariousVariesMicrotubule-Interfering Agents[19]
Quinoxaline 1,4-dioxidesHypoxic Tumor CellsVariesBioreductive activation leading to DNA damage[23]
Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[13][24][25][26][27] The emergence of antimicrobial resistance highlights the urgent need for novel antibiotics, and the quinoxaline scaffold offers a potential avenue to circumvent existing resistance mechanisms.[25]

Examples of Antimicrobial Quinoxalines:

  • Quinoxaline-1,4-di-N-oxides: This class of compounds has shown potent antibacterial activity.[7]

  • Quinoxaline-2-carboxylic acid derivatives: These have been identified as effective antibacterial agents.[1]

  • Derivatives with ether linkages: Novel quinoxalines incorporating aromatic aldehydes and amines via an ether linkage have been synthesized and shown to possess antimicrobial properties.[27]

Antiviral Activity

The antiviral potential of quinoxaline derivatives is another area of active research.[11][12][28][29] These compounds have shown activity against a range of viruses, including respiratory pathogens.[28][29] The development of new antiviral drugs is a global health priority, particularly in the face of emerging viral threats.[11][12]

Examples of Antiviral Quinoxalines:

  • Triazolo[4,3-a]quinoxaline derivatives: Certain compounds in this class have shown activity against Herpes simplex virus.[11]

  • Compounds targeting viral enzymes: Some quinoxaline derivatives have been identified as potent inhibitors of viral enzymes like HIV-1 reverse transcriptase.[12]

  • Broad-spectrum antiviral agents: Research has indicated that some quinoxaline derivatives may act as broad-spectrum antiviral agents, showing promise against viruses such as influenza and herpes simplex virus.[29]

Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective quinoxaline-based drugs.[2][25][30][31] SAR studies involve systematically modifying the quinoxaline scaffold and evaluating the impact of these changes on biological activity.

Key SAR Insights:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the quinoxaline ring can significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3, -CH3) can modulate the electronic properties and binding interactions of the molecule.[2] For instance, in some anticancer quinoxalines, electron-releasing groups on an attached aromatic ring enhance activity, while electron-withdrawing groups decrease it.[2]

  • Substituents at the 2 and 3 Positions: The substitutions at the C2 and C3 positions of the pyrazine ring are critical determinants of biological activity.[31] For example, studies on 2,3-substituted quinoxalin-6-amine analogs have shown that heteroaromatic substitutions, such as furanyl groups, can lead to superior antiproliferative activity compared to phenyl groups.[31]

  • The Role of N-Oxides: The presence of 1,4-di-N-oxide functionalities in the quinoxaline ring system is a key feature for hypoxia-selective anticancer activity and also contributes to the antimicrobial properties of some derivatives.[22][23]

G A Lead Quinoxaline Compound Identification B Design of Analog Library (Systematic Structural Modification) A->B C Chemical Synthesis of Designed Analogs B->C D In Vitro Biological Screening (e.g., Cytotoxicity Assay) C->D E Data Analysis and SAR Elucidation D->E E->B Iterative Design F Identification of More Potent Analogs E->F G Further Optimization and Preclinical Studies F->G

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 2-Chloro-5-methoxyquinoxaline for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] This guide provides a comprehensive, in-depth protocol for the palladium-catalyzed Suzuki coupling of 2-Chloro-5-methoxyquinoxaline with various arylboronic acids. We delve into the underlying mechanistic principles, offer a detailed, step-by-step experimental workflow, present optimization data, and provide a troubleshooting guide to empower researchers in drug discovery and chemical development to reliably synthesize novel 2-aryl-5-methoxyquinoxaline derivatives for advancing structure-activity relationship (SAR) studies.

Scientific Principles & Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forges a C-C bond between an organohalide and an organoboron compound.[5] Its success in pharmaceutical synthesis is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[4][6]

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Palladium(0) species undergoing oxidative addition to the C-Cl bond of this compound. This step forms a square planar Palladium(II) complex. For less reactive aryl chlorides, this is often the rate-limiting step, necessitating the use of electron-rich, bulky phosphine ligands to promote the reaction.[5]

  • Transmetalation: A base is required to activate the arylboronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)3]−). This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide. This is the transmetalation step.[3][6] The choice of base is critical and can significantly influence reaction rates and yields.

  • Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the Pd(II) complex. This forms the desired C-C bond in the 2-aryl-5-methoxyquinoxaline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex [Ar¹-Pd(II)L₂-Cl] ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl [Ar¹-Pd(II)L₂-Ar²] transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-Cl (this compound) ar1x->ox_add ar2by2 Ar²-B(OH)₂ (Arylboronic Acid) boronate [Ar²-B(OH)₃]⁻ ar2by2->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations
  • Catalyst & Ligand: The C2-Cl bond on the electron-deficient quinoxaline ring is less reactive than corresponding bromides. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional Pd(PPh₃)₄.[6] These ligands promote oxidative addition and stabilize the catalytic species.

  • Base Selection: An appropriate base is crucial for activating the boronic acid without causing degradation of the starting materials or product. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly effective.[8][9] K₃PO₄ is often a good starting point for heteroaryl chlorides.

  • Solvent Choice: The solvent must solubilize the reagents and be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, THF, or toluene/water mixtures are standard choices.

Detailed Experimental Protocol

This protocol provides a generalized procedure for coupling this compound with a representative arylboronic acid.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: XPhos (2-4 mol%) or SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv), finely powdered

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Atmosphere: High-purity Nitrogen or Argon gas

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line, standard laboratory glassware for work-up and purification.

Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 194.6 mg, 1.0 mmol), the arylboronic acid (1.3 equiv), and powdered K₃PO₄ (2.0 equiv).

  • Vessel Sealing & Purging: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An oxygen-free environment is critical to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes while stirring to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%). The order of addition is crucial; adding the catalyst last to the degassed mixture minimizes its exposure to oxygen.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-methoxyquinoxaline product.

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Data Presentation: Reaction Optimization

The following table summarizes representative outcomes for the coupling of this compound with 4-methoxyphenylboronic acid under various conditions. This data serves as a reference for process optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O1002435
2PdCl₂(dppf) (5)-K₂CO₃ (2.0)Dioxane1001868
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1101685
4 Pd₂(dba)₃ (1) XPhos (2) K₃PO₄ (2.0) 1,4-Dioxane 100 12 92
5Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)1,4-Dioxane1001289

Analysis: As shown, traditional catalysts like Pd(PPh₃)₄ (Entry 1) are less effective for this challenging coupling. The use of more advanced Buchwald-Hartwig type ligands like SPhos and XPhos (Entries 3 & 4) in combination with a strong base like K₃PO₄ dramatically improves reaction efficiency and yield.[10] The system in Entry 4 provides an optimal balance of catalyst loading, reaction time, and yield.

Product Characterization & Validation

To ensure the integrity of the synthesized compound, a multi-technique analytical approach is mandatory.

  • ¹H NMR: The disappearance of the quinoxaline proton singlet (typically around 8.5-9.0 ppm for the C3-H adjacent to the chlorine) and the appearance of new aromatic signals corresponding to the coupled aryl group are key indicators. The methoxy group singlet should remain intact (around 4.0 ppm).

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms and the formation of the new C-C bond.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final product.

  • HPLC: Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen/moisture).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure rigorous degassing and use of anhydrous solvents.2. Switch to a more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading.3. Increase temperature to 110-120 °C (if using Toluene or Dioxane).
Significant Side Products 1. Boronic acid homocoupling (Glaser coupling).2. Protodeboronation (loss of boronic acid group).3. Hydrodehalogenation (loss of chlorine).1. Improve inert atmosphere technique; minimize reaction time.2. Use a stronger, non-nucleophilic base (e.g., K₃PO₄ instead of aqueous bases).3. Use a less active catalyst or lower the temperature slightly once the reaction initiates.
Incomplete Reaction 1. Insufficient equivalents of boronic acid.2. Catalyst has died.1. Increase the equivalents of boronic acid to 1.5.2. Add a second portion of the catalyst and ligand under an inert atmosphere.

Conclusion & Applications in Drug Development

The protocol detailed herein provides a robust and reproducible method for the synthesis of 2-aryl-5-methoxyquinoxalines, a class of compounds of significant interest to medicinal chemists.[1] The ability to rapidly generate diverse libraries by varying the arylboronic acid partner is essential for exploring SAR and optimizing lead compounds.[11] These scaffolds serve as key intermediates in the development of novel therapeutics targeting a range of diseases, underscoring the importance of reliable synthetic access to this chemical space.[12]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Quinoxaline Chemistry

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and antifungal properties.[1] The functionalization of this scaffold is of paramount importance in drug discovery and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This reaction has revolutionized the synthesis of arylamines, offering significant advantages over traditional methods such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 2-chloro-5-methoxyquinoxaline. This specific substrate presents an electron-rich aromatic system due to the methoxy group, coupled with an electron-deficient pyrazine ring, making it an interesting and relevant target for C-N bond formation. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoxaline derivatives.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[6][7] The electron-rich and sterically bulky phosphine ligands are crucial at this stage, as they promote the formation of a monoligated palladium species, which is highly reactive towards oxidative addition.[2][8]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the resulting palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[9][10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[2][5] The steric bulk of the phosphine ligand also plays a role here, accelerating the rate of reductive elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_caption Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(L)n-X Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(L)n(R2NH)]+X- OA_complex->Amine_adduct + R2NH Amido_complex Ar-Pd(II)(L)n-NR2 Amine_adduct->Amido_complex + Base - [Base-H]+X- Amido_complex->Pd0 Product Ar-NR2 Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)Ln ArX Ar-X (this compound) Amine R2NH Base Base BaseH [Base-H]+X- caption A simplified representation of the key steps in the palladium-catalyzed C-N bond formation.

Figure 1: A simplified representation of the key steps in the palladium-catalyzed C-N bond formation.

Critical Reaction Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components. For a substrate like this compound, careful consideration of the following parameters is essential.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, commercially available, and effective palladium sources that are reduced in situ to the active Pd(0) species.[3][12][13] Pre-formed palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), can also offer enhanced reactivity and stability.
Phosphine Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are crucial for the amination of aryl chlorides.[2][8][14] XPhos is a versatile and highly active ligand for a broad range of substrates.[15] RuPhos and BrettPhos are also excellent choices, particularly for challenging couplings.[15]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required.[10] Sodium tert-butoxide is a common and effective choice. For base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, though this may require higher temperatures or longer reaction times.[5][10]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are generally preferred.[3][10] Toluene is a robust and widely used solvent for these reactions. Dioxane and THF are also suitable alternatives.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen base. A typical starting point is 100 °C.[5][12]
Reaction Time 4-24 hoursReaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

Experimental Protocols

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (gloves, safety glasses). The phosphine ligands and palladium catalysts can be air-sensitive, and the reaction should be set up under an inert atmosphere (nitrogen or argon).

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

This protocol provides a robust starting point for the amination of this compound with a variety of amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the flask/vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-methoxyquinoxalin-2-amine.

Experimental_Workflow start Start reagents 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel. start->reagents inert 2. Establish an inert atmosphere (evacuate/backfill with N₂ or Ar). reagents->inert add_solvents_reactants 3. Add anhydrous toluene, this compound, and the amine. inert->add_solvents_reactants heat 4. Heat the reaction mixture (e.g., 100 °C) with stirring. add_solvents_reactants->heat monitor 5. Monitor reaction progress (TLC, LC-MS). heat->monitor workup 6. Cool, quench with water, and perform an aqueous workup. monitor->workup purify 7. Purify the crude product (column chromatography). workup->purify end End purify->end

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. Consider using a pre-formed palladium precatalyst.
Insufficiently strong baseIf using a weaker base like K₃PO₄, consider switching to NaOtBu or increasing the reaction temperature.
Sterically hindered amineFor bulky amines, consider using a more active ligand system, such as BrettPhos, and potentially increasing the catalyst loading and reaction temperature.
Formation of byproducts HydrodehalogenationThis can occur if there is residual water in the reaction. Ensure all reagents and solvents are scrupulously dried.
Base-mediated decompositionIf the starting materials or product are sensitive to strong bases, switch to a milder base like K₃PO₄ or Cs₂CO₃ and adjust the temperature accordingly.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-5-methoxyquinoxalin-2-amines. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in the synthesis of novel quinoxaline derivatives for applications in medicinal chemistry and beyond.

References

Application Note & Protocol: A Validated Synthesis of 2-Chloro-5-methoxyquinoxaline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic introduction of functional groups onto the quinoxaline scaffold is critical for modulating pharmacological activity. Among the most versatile intermediates are 2-chloroquinoxalines, where the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries.[4][5] This document provides a detailed, two-step protocol for the synthesis of 2-Chloro-5-methoxyquinoxaline, a key building block for novel therapeutic agents. The protocol is designed with an emphasis on mechanistic understanding, reproducibility, and safety.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two primary stages, starting from commercially available 3-methoxy-1,2-phenylenediamine.

  • Step 1: Quinoxaline Core Formation. A condensation reaction between 3-methoxy-1,2-phenylenediamine and glyoxal yields the heterocyclic core, 5-methoxyquinoxalin-2(1H)-one. This is a classic and robust method for constructing the quinoxaline ring system.[6]

  • Step 2: Chlorination. The intermediate, 5-methoxyquinoxalin-2(1H)-one, is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final target compound, this compound.[7]

The complete workflow is illustrated below.

G SM 3-methoxy-1,2-phenylenediamine reagent1 Glyoxal (40% in H₂O) Ethanol/Water SM->reagent1 INT 5-methoxyquinoxalin-2(1H)-one reagent2 Phosphorus Oxychloride (POCl₃) Reflux INT->reagent2 FP This compound reagent1->INT reagent2->FP

Caption: General two-step synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-methoxyquinoxalin-2(1H)-one (Intermediate)

Principle: This reaction proceeds via a double condensation mechanism. The more nucleophilic amino groups of the o-phenylenediamine attack the two carbonyl carbons of glyoxal. Subsequent intramolecular cyclization and dehydration (aromatization) lead to the stable quinoxalinone ring system. The choice of an ethanol/water solvent system facilitates the dissolution of both the organic diamine and the aqueous glyoxal solution.

Materials and Reagents

Reagent/Material Grade Supplier
3-methoxy-1,2-phenylenediamine ≥98% Sigma-Aldrich
Glyoxal solution 40 wt. % in H₂O Sigma-Aldrich
Ethanol (EtOH) Reagent Grade Fisher Scientific
Deionized Water (H₂O) --- ---
Round-bottom flask (250 mL) --- ---
Reflux condenser --- ---
Magnetic stirrer and stir bar --- ---

| Buchner funnel and filter paper | --- | --- |

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-1,2-phenylenediamine (13.8 g, 100 mmol) in a mixture of ethanol (80 mL) and deionized water (20 mL). Stir the solution until the diamine is fully dissolved.

  • Reagent Addition: To the stirred solution, add the 40% aqueous glyoxal solution (16.0 mL, ~110 mmol, 1.1 eq.) dropwise over 15 minutes at room temperature. An exothermic reaction may be observed, and the solution color will typically darken.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting diamine should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60°C overnight to yield 5-methoxyquinoxalin-2(1H)-one as a light brown or off-white solid.

Part 2: Synthesis of this compound (Final Product)

Principle: The conversion of the quinoxalin-2-one to 2-chloroquinoxaline is a chlorination reaction. The oxygen of the amide-like carbonyl group attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion via an addition-elimination mechanism to yield the final product.[7] Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction.

Materials and Reagents

Reagent/Material Grade Supplier
5-methoxyquinoxalin-2(1H)-one (From Part 1) ---
Phosphorus oxychloride (POCl₃) ≥99% Sigma-Aldrich
Dichloromethane (DCM) ACS Grade Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) soln. --- ---
Anhydrous Sodium Sulfate (Na₂SO₄) --- ---
Round-bottom flask (100 mL) --- ---
Reflux condenser with drying tube --- ---
Dropping funnel --- ---

| Rotary evaporator | --- | --- |

Step-by-Step Protocol:

  • Safety First: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a dry 100 mL round-bottom flask containing a stir bar, add 5-methoxyquinoxalin-2(1H)-one (8.8 g, 50 mmol).

  • Reagent Addition: In the fume hood, carefully and slowly add phosphorus oxychloride (25 mL, ~270 mmol, 5.4 eq.) to the flask. The mixture may become a thick slurry.

  • Reaction Execution: Attach a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture) and heat the mixture to reflux (approximately 105-110°C) with stirring. Continue refluxing for 3 hours. The mixture should become a clearer, dark solution as the reaction progresses.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and cautiously pour it onto a large beaker containing crushed ice (approx. 400 g) with vigorous stirring. This is a highly exothermic process and will release HCl gas. Perform this step deep within the fume hood.

  • Neutralization & Extraction: Once the ice has melted, a precipitate of the crude product should form. Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table provides illustrative quantitative data for the synthesis. Actual yields may vary depending on experimental conditions and scale.

StepCompoundM.W. ( g/mol )AmountMoles (mmol)Eq.Typical Yield
1 3-methoxy-1,2-phenylenediamine138.1713.8 g1001.085-95%
Glyoxal (40% aq.)58.0416.0 mL~1101.1
5-methoxyquinoxalin-2(1H)-one 176.17 - - - ~15.8 g
2 5-methoxyquinoxalin-2(1H)-one176.178.8 g501.080-90%
Phosphorus oxychloride (POCl₃)153.3325 mL~2705.4
This compound 194.62 - - - ~8.2 g

References

The Versatile Role of 2-Chloro-5-methoxyquinoxaline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Strategic Advantage of 2-Chloro-5-methoxyquinoxaline

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic placement of functional groups on this core structure is paramount for modulating its physicochemical properties and biological targets.

This compound emerges as a particularly valuable building block for several key reasons. The chlorine atom at the C2 position serves as a versatile leaving group, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This allows for the facile introduction of carbon, nitrogen, and oxygen-based substituents. The electron-donating methoxy group at the C5 position can influence the electronic properties of the aromatic system, potentially modulating the reactivity of the C2 position and the overall biological activity of the resulting derivatives.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its application in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The protocols provided are designed to be a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both success and adaptability.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[3]

Causality Behind Experimental Choices

In the context of this compound, the C-Cl bond is activated towards oxidative addition to a Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more efficient and air-stable pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand are often preferred.[4]

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for aryl chlorides to facilitate the oxidative addition step, which is typically the rate-limiting step for these less reactive halides.[4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can also influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]

Experimental Protocol: Synthesis of 5-methoxy-2-(4-methoxyphenyl)quinoxaline

This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P 5-methoxy-2-(4-methoxyphenyl)quinoxaline R1->P + R2 4-Methoxyphenylboronic acid R2->P Cat Pd(OAc)₂/SPhos Base K₂CO₃ Solvent Dioxane/H₂O

Caption: Suzuki-Miyaura C-C bond formation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
4-Methoxyphenylboronic acid151.961.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (anhydrous)-5 mL-
Deionized Water-1 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 5-methoxy-2-(4-methoxyphenyl)quinoxaline.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[6] This reaction has become a staple in pharmaceutical and materials chemistry for the synthesis of arylamines.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system and reaction conditions, especially when using challenging substrates like aryl chlorides.

  • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial.[7] Ligands such as BrettPhos, XPhos, or RuPhos are known to be effective for the amination of aryl chlorides by promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used depending on the substrate.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.[6]

Experimental Protocol: Synthesis of N-phenyl-5-methoxyquinoxalin-2-amine

This protocol describes the Buchwald-Hartwig amination of this compound with aniline.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P N-phenyl-5-methoxyquinoxalin-2-amine R1->P + R2 Aniline R2->P Cat Pd₂(dba)₃/BrettPhos Base NaOtBu Solvent Toluene

Caption: Buchwald-Hartwig C-N bond formation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
BrettPhos536.680.020.02
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), BrettPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Remove the tube from the glovebox, and add anhydrous toluene (5 mL) and aniline (1.2 mmol) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure N-phenyl-5-methoxyquinoxalin-2-amine.[10][11]

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[12] The presence of the two nitrogen atoms in the quinoxaline ring system activates the C2 position towards nucleophilic attack, making the displacement of the chloro group by various nucleophiles a facile process.

Causality Behind Experimental Choices

The SNAr reaction of this compound is often more straightforward than cross-coupling reactions, but careful consideration of the reaction parameters is still important.

  • Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols, and thiols. The nucleophilicity of the reagent will influence the required reaction conditions.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[13] For some nucleophiles, the reaction can also be run neat or in a less polar solvent with heating.

  • Base: For nucleophiles like amines, an excess of the amine itself can often act as the base to neutralize the HCl generated during the reaction. For less basic nucleophiles like alcohols, an external base such as K₂CO₃ or triethylamine may be required.

  • Temperature: The reaction temperature is dependent on the reactivity of the nucleophile. Highly nucleophilic amines may react at or slightly above room temperature, while less reactive nucleophiles may require heating to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-methoxy-2-morpholinoquinoxaline

This protocol provides a general procedure for the SNAr reaction of this compound with morpholine.

Reaction Scheme:

SNAr Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P 5-methoxy-2-morpholinoquinoxaline R1->P + R2 Morpholine R2->P Solvent DMF

Caption: SNAr reaction for C-N bond formation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Morpholine87.122.52.5
Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add morpholine (2.5 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure 5-methoxy-2-morpholinoquinoxaline.[12][14]

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its ability to undergo a range of powerful transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, makes it an invaluable tool for the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for the application of this reagent in the synthesis of novel compounds for drug discovery, materials science, and other areas of chemical research. By understanding the principles behind the experimental choices, researchers can further optimize and adapt these methods to their specific synthetic goals.

References

2-Chloro-5-methoxyquinoxaline: A Versatile Scaffold for Novel Anticancer Agents - Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Scaffold in Oncology

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a particularly significant impact on the field of oncology.[1] The unique electronic and structural properties of the quinoxaline ring system allow for diverse chemical modifications, leading to the development of compounds that can interact with a variety of cancer-specific molecular targets.[2][3][4]

This guide focuses on the application of a key intermediate, 2-Chloro-5-methoxyquinoxaline , in the design and synthesis of novel anticancer agents. The strategic placement of the chloro and methoxy groups on the quinoxaline ring provides synthetic handles for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

This compound as a Precursor to Potent Cancer Cell Growth Inhibitors

The chloro group at the 2-position of this compound is a versatile leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. This allows for the systematic modification of the quinoxaline core to optimize interactions with specific biological targets. The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the resulting derivatives.[2]

A prime example of the successful utilization of a this compound-related scaffold is the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a derivative where the quinoxaline is part of a larger fused system). This compound has demonstrated significant and selective cytotoxicity against colorectal cancer cell lines.[5]

Targeting Critical Signaling Pathways in Cancer

Quinoxaline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways that are frequently dysregulated in cancer.[6] One of the most critical pathways is the PI3K/AKT/mTOR pathway , which plays a central role in cell growth, proliferation, survival, and metabolism.[5]

The aforementioned 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to modulate this pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoxaline This compound Derivative Quinoxaline->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by a this compound derivative.

Quantitative Analysis of Anticancer Activity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 49 Indolo[2,3-b]quinolineHCT116 (Colon)0.35[5]
Caco-2 (Colon)0.54[5]
Compound XVa Chloro-Quinoxaline AmideHCT116 (Colon)4.4[6]
MCF-7 (Breast)5.3[6]
Compound VIIIc Methyl-Quinoxaline ThioureaHCT116 (Colon)2.5[6]
MCF-7 (Breast)9.0[6]
Compound 4i Quinoxaline CarboxylateA549 (Lung)3.902[7]
Compound 11 Quinoxaline HydrazideHepG2 (Liver)0.81[8]
HCT116 (Colon)1.32[8]
MCF-7 (Breast)1.93[8]
Compound 13 Quinoxaline HydrazideHepG2 (Liver)1.25[8]
HCT116 (Colon)2.11[8]
MCF-7 (Breast)2.91[8]

Table 1: In Vitro Cytotoxicity of Various Quinoxaline Derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of anticancer agents derived from this compound.

General Synthetic Workflow

Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution (e.g., with an amine) Start->Reaction Derivative Novel Quinoxaline Derivative Reaction->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure, Characterized Compound Characterization->Final

Figure 2: General workflow for the synthesis of novel anticancer agents from this compound.
Protocol 1: Synthesis of a 2-Amino-5-methoxyquinoxaline Derivative

This protocol describes a general method for the nucleophilic substitution of the chloro group on this compound with an amine.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol.

  • Addition of Reagents: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Treat cancer cells with the quinoxaline derivative at the desired concentration and time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Protocol 4: In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead quinoxaline derivative.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. Its derivatives have shown promise in targeting key cancer-related signaling pathways and exhibiting potent cytotoxic activity against a range of cancer cell lines. The protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new quinoxaline-based compounds with the potential for further preclinical and clinical development. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising candidates for cancer therapy.

References

Application Notes and Protocols for the Exploration of 2-Chloro-5-methoxyquinoxaline Analogues in Antimicrobial and Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers exploring the antimicrobial and antiviral potential of a specific subclass: 2-Chloro-5-methoxyquinoxaline analogues. These compounds, characterized by a reactive chlorine atom at the 2-position and a methoxy group at the 5-position, offer a versatile platform for the synthesis of diverse derivatives. This guide details the rationale behind their investigation, general synthetic strategies, robust protocols for antimicrobial and antiviral evaluation, and insights into their potential mechanisms of action. The information presented herein is intended to empower researchers to systematically investigate this promising class of molecules and accelerate the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound Analogues

Quinoxaline derivatives have a rich history in medicinal chemistry, with numerous analogues demonstrating potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The core quinoxaline structure, a fusion of a benzene and a pyrazine ring, serves as a bioisostere for other aromatic systems like quinoline and naphthalene, offering a unique electronic and steric profile for molecular interactions.[2]

The focus on This compound as a foundational structure is driven by several key considerations:

  • Synthetic Tractability: The chlorine atom at the 2-position is a versatile synthetic handle, readily displaced by a variety of nucleophiles. This allows for the facile generation of diverse libraries of analogues with modifications at this position, which is crucial for establishing structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The methoxy group at the 5-position influences the electron distribution of the aromatic system and can impact key drug-like properties such as lipophilicity, solubility, and metabolic stability. Its presence provides a point for further modification to fine-tune the pharmacokinetic and pharmacodynamic profile of the analogues.

  • Proven Pharmacological Relevance: The broader class of 2-chloroquinoxaline derivatives has been implicated in various biological activities, suggesting that this core structure is a promising starting point for the development of novel therapeutic agents.[4][5]

This guide will provide the necessary framework for the synthesis and biological evaluation of novel this compound analogues, enabling a systematic exploration of their therapeutic potential.

General Synthetic Strategies

The synthesis of this compound analogues typically begins with the construction of the core quinoxaline ring system, followed by chlorination and subsequent derivatization.

Synthesis of the Quinoxaline Core

A common and effective method for the synthesis of the quinoxaline core is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

G reactant1 Substituted o-phenylenediamine product Quinoxaline Derivative reactant1->product Condensation reactant2 1,2-Dicarbonyl Compound reactant2->product

Caption: General synthesis of the quinoxaline core.

A Representative Synthetic Scheme

A plausible synthetic route to generate a library of this compound analogues is outlined below. This scheme starts with a commercially available or readily synthesized substituted o-phenylenediamine.

G cluster_0 Synthesis of 2-Hydroxy-5-methoxyquinoxaline cluster_1 Chlorination cluster_2 Derivatization (Nucleophilic Substitution) A 4-Methoxy-1,2-phenylenediamine C 2-Hydroxy-5-methoxyquinoxaline A->C n-Butanol, heat B Ethyl pyruvate B->C D This compound C->D POCl3 F 2-Substituted-5-methoxyquinoxaline Analogues D->F Base, Solvent E Nucleophile (e.g., R-NH2, R-SH, R-OH) E->F

Caption: Representative synthetic workflow for this compound analogues.

Antimicrobial Applications: Protocols and Data Interpretation

The evaluation of the antimicrobial activity of novel this compound analogues is a critical step in the drug discovery process. The following protocols are based on established methodologies and provide a framework for obtaining reliable and reproducible data.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid cytotoxicity.

    • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and fresh clinical isolates. Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to the mid-logarithmic phase.

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

    • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard 50 µL from the last well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Example MIC Values for Quinoxaline Derivatives

Compound IDS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
Quinoxaline Analogue 14-164-32>6416[6][7]
Quinoxaline Analogue 28-328-32>6432[6][7]
Ciprofloxacin0.25-10.015-0.120.25-1N/AStandard
FluconazoleN/AN/AN/A0.25-2Standard

Note: The above data is illustrative for quinoxaline derivatives and not specific to this compound analogues, for which published data is limited.

Preliminary Screening: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used for preliminary screening of antimicrobial activity.

Protocol: Disk Diffusion Assay

  • Prepare Agar Plates: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculate Plates: Spread a standardized bacterial suspension (0.5 McFarland) evenly over the surface of the agar.

  • Apply Disks: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone around each disk where bacterial growth is inhibited.

Antiviral Applications: Protocols and Data Interpretation

The evaluation of antiviral activity requires cell-based assays to determine the ability of a compound to inhibit viral replication. The plaque reduction assay is a widely used method for this purpose.

50% Effective Concentration (EC₅₀) Determination: Plaque Reduction Assay

The plaque reduction assay quantifies the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

Protocol: Plaque Reduction Assay

  • Cell Culture and Plating:

    • Culture a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in an appropriate growth medium.

    • Seed the cells into 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation and Dilution:

    • Prepare a series of dilutions of the this compound analogues in a serum-free medium.

  • Viral Infection:

    • Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment:

    • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add an overlay medium (containing a low percentage of agarose or methylcellulose to restrict viral spread) containing the different concentrations of the test compounds.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cells with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.

Data Presentation: Example EC₅₀ Values for Quinoxaline Derivatives

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Quinoxaline Analogue 3HSV-1Vero3.5>100>28.6[2]
Quinoxaline Analogue 4HCVHuh-77.5212.8[8]
AcyclovirHSV-1Vero0.1>100>1000Standard

Note: The above data is illustrative for quinoxaline derivatives and not specific to this compound analogues, for which published data is limited. CC₅₀ is the 50% cytotoxic concentration.

Potential Mechanisms of Action: A Causal Framework

The precise molecular targets of this compound analogues are likely to be diverse and dependent on the specific substitutions made at the 2-position. However, based on studies of related quinoxaline derivatives, several potential mechanisms can be hypothesized.

Antimicrobial Mechanisms
  • Inhibition of Nucleic Acid Synthesis: Some quinoxaline derivatives are known to intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase.[9]

  • Disruption of Cell Wall Synthesis: Analogues may interfere with the enzymatic machinery responsible for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Membrane Disruption: The lipophilic nature of the quinoxaline core can facilitate its insertion into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[6]

G compound This compound Analogue target1 DNA Gyrase/ Topoisomerase compound->target1 target2 Cell Wall Biosynthesis compound->target2 target3 Cell Membrane compound->target3 effect1 Inhibition of DNA Replication target1->effect1 effect2 Inhibition of Peptidoglycan Synthesis target2->effect2 effect3 Membrane Depolarization target3->effect3 outcome Bacterial Cell Death effect1->outcome effect2->outcome effect3->outcome G compound This compound Analogue target1 Viral Enzymes (e.g., Reverse Transcriptase) compound->target1 target2 Viral Entry (Attachment/Fusion) compound->target2 target3 Viral Replication Machinery compound->target3 effect1 Inhibition of Viral Genome Replication target1->effect1 effect2 Blockade of Viral Entering Host Cell target2->effect2 effect3 Inhibition of Viral Protein Synthesis target3->effect3 outcome Inhibition of Viral Propagation effect1->outcome effect2->outcome effect3->outcome

References

A Comprehensive Guide to the Functionalization of 2-Chloro-5-methoxyquinoxaline: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore. The functionalization of the quinoxaline ring is a critical step in the development of novel therapeutic agents and functional materials.[2] 2-Chloro-5-methoxyquinoxaline is a versatile building block, with the chloro-substituent at the 2-position providing a reactive handle for a variety of synthetic transformations. The electron-donating methoxy group at the 5-position can modulate the electronic properties of the ring system, influencing both reactivity and the biological activity of the resulting derivatives.

This application note provides a detailed, step-by-step guide to the most effective methods for the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, offering field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their synthetic endeavors.

Strategic Approaches to Functionalization

The functionalization of this compound can be broadly categorized into two primary strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method depends on the desired final product and the nature of the coupling partner.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are unparalleled for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a high degree of control and functional group tolerance. We will focus on three key transformations:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

    • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.

    • Sonogashira Coupling: For the installation of alkyne moieties.

  • Nucleophilic Aromatic Substitution (SNAr): This approach is effective for the introduction of heteroatom nucleophiles, such as amines, alcohols, and thiols. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloride at the 2-position.[3]

The following sections will provide a detailed examination of each of these methods, complete with mechanistic insights, step-by-step protocols, and illustrative diagrams.

Palladium-Catalyzed Cross-Coupling Reactions: A Deeper Dive

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency. The general catalytic cycle for these reactions, while varying in the specific transmetalating agent, follows a common pathway.

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + R-Cl Ar-Pd(II)-X(L_n) R-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation + R'-[M] Ar-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl compounds. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanism in Brief: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane/Water (3:1)-10 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (194.6 mg, 1.0 mmol), Phenylboronic Acid (146.3 mg, 1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Add Sodium Carbonate (212.0 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-2-phenylquinoxaline.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction couples an aryl halide with a primary or secondary amine.

Mechanism in Brief: Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of the chloroquinoxaline to the Pd(0) catalyst. The amine then coordinates to the palladium complex, and a base facilitates the deprotonation of the amine and subsequent reductive elimination to form the C-N bond.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-10 mL-

Procedure:

  • In a glovebox, add this compound (194.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol) to a Schlenk tube.

  • Add Sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Add dry, degassed toluene (10 mL) followed by morpholine (104.5 µL, 1.2 mmol).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(5-methoxyquinoxalin-2-yl)morpholine.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes, which are versatile intermediates in organic synthesis. The reaction couples a terminal alkyne with an aryl halide and typically employs both palladium and copper catalysts.[4][5]

Mechanism in Brief: The Sonogashira reaction involves two interconnected catalytic cycles.[6][7] In the palladium cycle, oxidative addition of the chloroquinoxaline is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and a base. Reductive elimination from the palladium complex yields the final product.

Sonogashira_Coupling_Scheme cluster_0 Sonogashira Coupling Start This compound + R-C≡C-H Catalysts [Pd], CuI, Base Start->Catalysts Product 5-methoxy-2-(alkynyl)quinoxaline Catalysts->Product

Caption: General scheme for the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Phenylacetylene102.131.11.1
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.192.02.0
Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a Schlenk flask, add this compound (194.6 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.0 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed THF (10 mL) and triethylamine (279 µL, 2.0 mmol).

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 5-methoxy-2-(phenylethynyl)quinoxaline.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The presence of the two nitrogen atoms in the quinoxaline ring system activates the 2-position towards nucleophilic attack.

Mechanism in Brief: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.[8]

SNAr_Mechanism Start This compound + Nu-H Addition Nucleophilic Addition Start->Addition Meisenheimer Meisenheimer Complex Addition->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product 2-Nu-5-methoxyquinoxaline Elimination->Product

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr of this compound with Piperidine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound194.621.01.0
Piperidine85.152.02.0
N,N-Dimethylformamide (DMF)-5 mL-
Potassium Carbonate (K₂CO₃) (optional)138.211.51.5

Procedure:

  • In a round-bottom flask, dissolve this compound (194.6 mg, 1.0 mmol) in DMF (5 mL).

  • Add piperidine (198 µL, 2.0 mmol). The use of a base like potassium carbonate (207.3 mg, 1.5 mmol) is recommended to act as an acid scavenger.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford 5-methoxy-2-(piperidin-1-yl)quinoxaline. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods detailed in this guide provide reliable and efficient pathways to access novel compounds with potential applications in drug discovery and materials science. The provided protocols are robust starting points, and it is encouraged that researchers optimize conditions for their specific substrates and desired outcomes. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this important heterocyclic scaffold.

References

Experimental setup for microwave-assisted synthesis of quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Advanced Experimental Setup for Microwave-Assisted Synthesis of Quinoxalines

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of quinoxaline derivatives. Quinoxalines are a critical class of nitrogen-containing heterocycles, forming the core scaffold for numerous pharmacologically active compounds, including anticancer, antimicrobial, and antidepressant drugs.[1] Traditional synthesis methods often involve long reaction times, harsh conditions, and low yields.[2][3] Microwave-assisted synthesis offers a superior alternative, aligning with the principles of green chemistry by dramatically reducing reaction times from hours to minutes, improving yields, and often enabling the use of benign solvents or even solvent-free conditions.[3][4][5][6][7][8] This guide details the underlying principles, the complete experimental setup, and validated protocols to empower researchers to harness the full potential of this transformative technology.

The Rationale: Why Microwave Synthesis for Quinoxalines?

The cornerstone of microwave synthesis is its unique heating mechanism, known as dielectric heating.[8][9] Unlike conventional heating where heat is transferred slowly from an external source, microwave energy directly couples with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field. This generates heat volumetrically and homogeneously, leading to several key advantages:

  • Rapid Heating: Reaching the target temperature takes seconds to minutes, not the tens of minutes or hours required for an oil bath. This minimizes the formation of unwanted side products.[8]

  • Superheating: In sealed, pressurized vessels, solvents can be heated far above their atmospheric boiling points, accelerating reaction rates according to the Arrhenius equation.[10]

  • Enhanced Yields and Purity: The speed and uniformity of heating often lead to cleaner reactions with higher product yields compared to conventional methods.[7][11]

  • Energy Efficiency & Green Chemistry: Shorter reaction times and the potential for solvent-free reactions significantly reduce energy consumption and chemical waste.[3][12][13]

The most common pathway for quinoxaline synthesis is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][3][12] This reaction is exceptionally well-suited for microwave assistance, with numerous reports demonstrating completion in as little as 2-5 minutes with excellent yields.[2][3][12]

The Experimental Setup: Anatomy of a Modern Microwave Synthesizer

A dedicated, single-mode microwave synthesizer is the standard instrument for this application, offering precise control over reaction parameters and ensuring safety.[2][8][9] Domestic microwave ovens should not be used due to their uneven heating and lack of safety features for chemical reactions.

The core components and the experimental workflow are illustrated below.

G cluster_prep 1. Preparation cluster_mw 2. Microwave Irradiation cluster_instrument Synthesizer Core Components cluster_workup 3. Product Isolation cluster_analysis 4. Purification & Analysis Reactants 1,2-Diamine & 1,2-Dicarbonyl Solvent_Catalyst Solvent &/or Catalyst (if required) Vessel Load into Microwave Process Vial Solvent_Catalyst->Vessel Add Stir Bar Reactor Place Vial in Microwave Cavity Vessel->Reactor Magnetron Magnetron (Generates Microwaves) Cooling Cool Vial to <50°C Reactor->Cooling Irradiate (Set Time, Temp, Power) Waveguide Waveguide Magnetron->Waveguide Cavity Single-Mode Cavity (Focuses Energy) Waveguide->Cavity Sensors IR Temp Sensor Pressure Monitor Cavity->Sensors Extraction Extraction with Organic Solvent Cooling->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization reaction cluster_reactants cluster_product Diamine 1,2-Diamine Plus + Diamine->Plus Dicarbonyl 1,2-Dicarbonyl Plus->Dicarbonyl Quinoxaline Quinoxaline Dicarbonyl->Quinoxaline Microwave (Δ) Catalyst/Solvent 2-10 min

References

Application Notes & Protocols: Analytical Techniques for Monitoring 2-Chloro-5-methoxyquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the real-time and offline monitoring of chemical reactions involving 2-Chloro-5-methoxyquinoxaline. This key heterocyclic compound is a valuable building block in pharmaceutical and materials science, making the precise control and understanding of its synthesis critical for yield, purity, and safety. This document outlines the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, identify intermediates, and quantify impurities in the synthesis of this compound derivatives.

Introduction: The Significance of Monitoring this compound Reactions

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its derivatives have shown promise in medicinal chemistry, exhibiting a range of pharmacological activities.[1][2] The efficiency of synthetic routes to these derivatives is paramount, directly impacting the economic viability and environmental footprint of the manufacturing process. Therefore, the ability to meticulously monitor the progress of reactions involving this quinoxaline is not merely a quality control measure, but a fundamental component of process optimization and understanding.

The implementation of Process Analytical Technology (PAT) provides a framework for innovative pharmaceutical manufacturing and quality assurance, with the goal of understanding and controlling the manufacturing process in real time.[3][4] This approach, endorsed by regulatory agencies, aims to enhance process understanding and ensure the quality of pharmaceutical products.[3] By employing the analytical techniques detailed in this guide, researchers can gain instantaneous reaction information, enabling them to make immediate adjustments to chemical conditions, thereby accelerating process development and improving chemical robustness for scale-up.[5]

This document will explore the application of three primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of the starting material, product, and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile components, including starting materials, products, and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and real-time, in-situ monitoring of reaction kinetics without the need for sample extraction.[6][7]

Strategic Approach to Method Selection

The choice of analytical technique is dictated by the specific information required and the nature of the reaction mixture. The following decision tree provides a logical workflow for selecting the most appropriate method.

Method_Selection start Reaction Monitoring Objective quant Quantitative Analysis of Reactants, Products, Impurities start->quant qual Identification of Unknowns & Intermediates start->qual kinetic Real-time Kinetic and Mechanistic Studies start->kinetic volatile Are analytes volatile and thermally stable? quant->volatile gcms GC-MS Protocol qual->gcms struct Structural Elucidation Needed? qual->struct nmr In-situ NMR Protocol kinetic->nmr hplc HPLC Protocol volatile->hplc No volatile->gcms Yes struct->hplc No (with standards) struct->nmr Yes

Caption: Workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy for a wide range of non-volatile and thermally labile compounds.

Rationale and Experimental Design

In the context of this compound reactions, HPLC is particularly useful for:

  • Quantifying the consumption of the starting material.

  • Tracking the formation of the desired product.

  • Detecting and quantifying non-volatile impurities or byproducts.

A reverse-phase HPLC method is generally suitable for quinoxaline derivatives.[8] The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. A mobile phase consisting of a mixture of acetonitrile and water allows for the effective elution of the analytes, with the gradient adjusted to optimize the separation of all components of interest. UV detection is ideal, as the aromatic nature of the quinoxaline core provides strong chromophores.

Detailed HPLC Protocol

Objective: To quantify the conversion of a starting material (e.g., a precursor to this compound) to the final product and to identify and quantify any impurities.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Reference standards for the starting material and the final product.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Prepare individual stock solutions of the starting material and the product in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solutions to concentrations spanning the expected range in the reaction mixture (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase A (e.g., 950 µL) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 90-10% B20-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm and 317 nm[9]
  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and any impurities in the chromatograms.

    • Construct calibration curves for the starting material and product by plotting peak area versus concentration.

    • Determine the concentration of each component in the reaction samples using the calibration curves.

    • Calculate the percentage conversion of the starting material and the yield of the product at each time point.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Rationale and Experimental Design

For reactions involving this compound, GC-MS is particularly advantageous for:

  • Confirming the identity of the starting material and product through their mass spectra.

  • Identifying volatile impurities and byproducts, even at trace levels. [10]

  • Assessing the regioselectivity of reactions.

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of halogenated aromatic heterocycles.[11] The temperature program should be optimized to ensure good separation of all components. Electron ionization (EI) is a standard method for generating mass spectra that can be compared to library databases for compound identification.

Detailed GC-MS Protocol

Objective: To identify the components of a reaction mixture and to detect any volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization source.

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Solvents for sample dilution (e.g., dichloromethane or ethyl acetate).

  • Syringes for injection.

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate).

    • If necessary, perform a work-up to remove non-volatile components (e.g., an aqueous wash followed by drying of the organic layer).

  • GC-MS Conditions:

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Oven ProgramInitial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a library database (e.g., NIST) to identify the compounds.

    • The fragmentation pattern can provide structural information to confirm the identity of known compounds and to propose structures for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy offers a unique advantage in its ability to monitor reactions in real-time, directly in the reaction vessel, without the need for sampling and quenching.[12][13] This provides a true picture of the reaction kinetics and can reveal the presence of transient intermediates.[14]

Rationale and Experimental Design

For this compound reactions, in-situ NMR is invaluable for:

  • Obtaining real-time kinetic data by monitoring the disappearance of reactant signals and the appearance of product signals. [6][7]

  • Identifying and characterizing reactive intermediates that may not be observable by offline methods.

  • Optimizing reaction conditions (e.g., temperature, catalyst loading) rapidly.

Proton (¹H) NMR is typically used for reaction monitoring due to its high sensitivity and the abundance of protons in most organic molecules. The chemical shifts of the aromatic and methoxy protons of this compound and its derivatives are distinct and can be used to track the progress of the reaction.[15] Carbon (¹³C) NMR can also provide valuable structural information.

Detailed In-Situ NMR Protocol

Objective: To monitor the kinetics of a reaction involving this compound in real-time.

Instrumentation and Materials:

  • NMR spectrometer with a flow-cell or a standard NMR tube for reactions that can be run on a small scale.

  • Deuterated solvent compatible with the reaction conditions.

  • Reactants and reagents.

Procedure:

  • Reaction Setup:

    • In an NMR tube, dissolve the starting material and any internal standard in the deuterated solvent.

    • Acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the final reagent (e.g., via a syringe) and start acquiring spectra at regular intervals.

  • NMR Acquisition Parameters (Example for ¹H NMR):

ParameterValue
Spectrometer Frequency400 MHz (or higher)
Pulse SequenceStandard single pulse
Acquisition Time2-4 seconds
Relaxation Delay5 seconds (to ensure quantitative data)
Number of Scans4-16 (depending on concentration)
Time between Spectra1-10 minutes (depending on reaction rate)
  • Data Analysis:

    • Process the series of spectra (phasing, baseline correction).

    • Identify characteristic peaks for the starting material and the product.

    • Integrate these peaks in each spectrum.

    • Normalize the integrals to an internal standard or to a signal that remains constant throughout the reaction.

    • Plot the normalized integral values as a function of time to obtain kinetic profiles for the consumption of the starting material and the formation of the product.

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep1 Dissolve starting material and internal standard in deuterated solvent prep2 Acquire t=0 spectrum prep1->prep2 react1 Initiate reaction (add final reagent) prep2->react1 react2 Acquire spectra at regular time intervals react1->react2 proc1 Process spectra (phasing, baseline correction) react2->proc1 proc2 Identify and integrate characteristic peaks proc1->proc2 proc3 Normalize integrals proc2->proc3 proc4 Plot concentration vs. time proc3->proc4 end end proc4->end Kinetic Profile

Caption: Workflow for in-situ NMR reaction monitoring.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
HPLC: Poor Peak Shape (Tailing) - Secondary interactions with silica- Column degradation- Inappropriate mobile phase pH- Add a small amount of acid (e.g., formic acid) to the mobile phase.- Replace the column.- Adjust the mobile phase pH to ensure analytes are in a single ionic form.
HPLC: Drifting Retention Times - Inadequate column equilibration- Leak in the system- Mobile phase composition change- Increase column equilibration time between runs.- Check for leaks in fittings and pump seals.- Ensure mobile phase is well-mixed and degassed.
GC-MS: Peak Tailing - Active sites in the injector or column- Column contamination- Use a deactivated injector liner.- Bake out the column at high temperature.- Trim the front end of the column.
GC-MS: Poor Sensitivity - Dirty ion source- Leak in the MS vacuum system- Clean the ion source.- Perform a leak check on the MS system.
NMR: Broad Peaks - Poor shimming- Presence of paramagnetic species- High sample viscosity- Re-shim the magnet.- Remove any paramagnetic impurities.- Dilute the sample or increase the temperature.
NMR: Non-quantitative Integrals - Insufficient relaxation delay- Increase the relaxation delay (D1) to at least 5 times the longest T1 of the nuclei of interest.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive monitoring of reactions involving this compound. The strategic application of HPLC, GC-MS, and in-situ NMR allows for a deep understanding of reaction kinetics, impurity profiles, and overall process performance. By adopting these methods, researchers and drug development professionals can accelerate the development of efficient, safe, and scalable synthetic processes for this important class of compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-methoxyquinoxaline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-methoxyquinoxaline in Preclinical Research

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][2] The introduction of a chlorine atom at the 2-position of the quinoxaline ring provides a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the generation of diverse compound libraries for preclinical evaluation.[3] Specifically, this compound is a key intermediate for the synthesis of novel therapeutic candidates, where the methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers and professionals in drug development. The protocols detailed herein are designed to be robust and scalable, with a strong emphasis on safety, efficiency, and reproducibility to meet the demands of preclinical studies.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid to form the key intermediate, 5-methoxyquinoxalin-2(1H)-one. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine 5-methoxyquinoxalin-2(1H)-one 5-methoxyquinoxalin-2(1H)-one 4-methoxy-1,2-phenylenediamine->5-methoxyquinoxalin-2(1H)-one Condensation (Reflux in EtOH/H₂O) Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->5-methoxyquinoxalin-2(1H)-one This compound This compound 5-methoxyquinoxalin-2(1H)-one->this compound Chlorination (Reflux) POCl3 POCl3 POCl3->this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 5-methoxyquinoxalin-2(1H)-one

This initial step constructs the quinoxalinone core through a condensation reaction. The choice of glyoxylic acid as the C2-synthon is both economical and efficient.

Experimental Protocol

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add glyoxylic acid monohydrate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to afford 5-methoxyquinoxalin-2(1H)-one as a solid.

Quantitative Data Summary
ParameterValueSource/Comment
Starting Material4-methoxy-1,2-phenylenediamineCommercially available.
ReagentGlyoxylic acid monohydrateCommercially available.
SolventEthanol/Water (1:1)---
Reaction TemperatureReflux (~80-90 °C)Standard condition for this condensation.
Reaction Time4-6 hoursMonitor by TLC for completion.
Expected Yield85-95%Based on analogous reactions.
Purity>95%Typically high after simple filtration.

Part 2: Synthesis of this compound

This second step involves the conversion of the hydroxyl group of the quinoxalinone to a chlorine atom using phosphorus oxychloride. This is a standard and effective method for the synthesis of 2-chloroquinoxalines.[4]

Experimental Protocol

Materials:

  • 5-methoxyquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend 5-methoxyquinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood. Monitor the reaction progress by TLC.

  • Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme caution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Quantitative Data Summary
ParameterValueSource/Comment
Starting Material5-methoxyquinoxalin-2(1H)-oneSynthesized in Part 1.
ReagentPhosphorus oxychloride (POCl₃)Use in excess.
Reaction TemperatureReflux (~105-110 °C)Standard chlorination condition.[4]
Reaction Time2-4 hoursMonitor by TLC for completion.
Expected Yield70-85%Based on analogous reactions.[5]
Purity>98%After purification.

Process Safety and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of potential hazards and operational challenges.

cluster_0 Risk Assessment cluster_1 Mitigation Strategies Toxicity Toxicity PPE PPE Toxicity->PPE Handling of 4-methoxy-1,2-phenylenediamine and POCl₃ Exothermicity Exothermicity Controlled Addition Controlled Addition Exothermicity->Controlled Addition POCl₃ quenching Quenching Protocol Quenching Protocol Exothermicity->Quenching Protocol Careful quenching on ice Corrosivity Corrosivity Inert Atmosphere Inert Atmosphere Corrosivity->Inert Atmosphere POCl₃ handling Waste Disposal Waste Disposal Waste Neutralization Waste Neutralization Waste Disposal->Waste Neutralization Acidic and chlorinated waste

Caption: Risk assessment and mitigation strategies for scale-up.

Safety Precautions
  • 4-methoxy-1,2-phenylenediamine: This starting material is toxic if swallowed and causes skin and serious eye irritation.[4][6][7] It may also cause respiratory irritation.[4][6] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be performed in a chemical fume hood.[4] Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. A protocol for quenching excess POCl₃ must be in place.[5][8]

  • Reaction Quenching: The quenching of the POCl₃ reaction mixture with ice/water is highly exothermic. On a larger scale, this must be done with extreme care, using a robust cooling system and slow, controlled addition.

Scale-Up Considerations
  • Heat Transfer: Both the reflux and the quenching steps involve significant heat changes. On a larger scale, efficient heat transfer is critical to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling/heating system is recommended.

  • Reagent Addition: For the chlorination step, the slow addition of the quinoxalinone to the hot POCl₃ or vice-versa (depending on the specific setup) might be necessary to control the initial exotherm.

  • Workup and Purification: Large-scale filtration and extraction can be time-consuming. The choice of purification method (recrystallization vs. chromatography) will depend on the required purity and the scale of the synthesis. For preclinical studies, high purity is essential.

  • Waste Management: The reaction generates acidic and chlorinated waste streams that must be neutralized and disposed of according to institutional and environmental regulations.

Conclusion

The two-step synthesis of this compound presented in these application notes provides a reliable and scalable route for obtaining this valuable intermediate for preclinical research. By adhering to the detailed protocols and giving careful consideration to the safety and scale-up issues, researchers can confidently produce high-purity material for the advancement of their drug discovery programs. The versatility of the 2-chloro group opens up a wide range of possibilities for the synthesis of novel quinoxaline derivatives with potentially significant therapeutic applications.[9][10][11]

References

Design and Synthesis of Novel 2-Chloro-5-methoxyquinoxaline-based Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of novel inhibitors based on the 2-chloro-5-methoxyquinoxaline scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for synthesis and biological assessment, and offer insights into the interpretation of structure-activity relationships (SAR).

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound, is a prominent structural motif in a multitude of biologically active molecules.[1] Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets makes it an attractive scaffold for inhibitor design.[1] Specifically, derivatives of this compound have emerged as promising precursors for potent kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. The strategic placement of the methoxy group at the 5-position and the reactive chloro group at the 2-position allows for facile and targeted diversification, enabling the exploration of chemical space to optimize potency and selectivity.

The Rationale for Targeting Kinases:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis.[1][2] Consequently, the development of small molecule kinase inhibitors has become a major focus in modern drug discovery. Quinoxaline-based compounds have shown significant promise as inhibitors of various kinases, including those in the PI3K/mTOR and ASK1 signaling pathways.[3]

Featured Signaling Pathway: The PI3K/mTOR Cascade

The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 PDK1 PDK1 PIP2->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoxaline Inhibitor Quinoxaline Inhibitor Quinoxaline Inhibitor->PI3K Quinoxaline Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway, a key regulator of cellular processes.

Design Strategy and Synthesis of 2-Substituted-5-methoxyquinoxalines

The core strategy for generating a library of novel inhibitors from this compound revolves around the strategic introduction of diverse functionalities at the C2-position. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry applications.[4][5][6]

Rationale for C2-Substitution:

Structure-activity relationship (SAR) studies of various quinoxaline-based inhibitors have consistently demonstrated that the substituent at the C2-position plays a critical role in determining both the potency and selectivity of the compound.[7][8] By introducing a variety of amino or aryl groups at this position, we can systematically probe the binding pocket of the target kinase and optimize key interactions.

Synthesis of 2-Anilino-5-methoxyquinoxaline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][9] This reaction allows for the coupling of this compound with a wide range of anilines and other amines to generate a library of 2-amino-5-methoxyquinoxaline derivatives.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions StartMat This compound Catalyst Pd Catalyst (e.g., Pd2(dba)3) StartMat->Catalyst Amine Substituted Aniline Amine->Catalyst Product 2-Anilino-5-methoxyquinoxaline Derivative Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalyst Base Base (e.g., NaOt-Bu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

StepProcedureRationale & Insights
1 Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., XPhos, 0.05 equiv.).The use of a Schlenk flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the aniline.
2 Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) to the flask.Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source for this reaction.
3 Solvent Addition & Degassing: Add anhydrous toluene via syringe. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.Toluene is a common solvent for Buchwald-Hartwig reactions. Degassing is essential to remove dissolved oxygen which can oxidize and deactivate the catalyst.
4 Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
5 Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.This standard aqueous workup removes inorganic salts and the polar solvent.
6 Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).Column chromatography is a standard technique for purifying organic compounds based on their polarity.
7 Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.Spectroscopic and spectrometric analyses are essential to verify the structure and purity of the synthesized compound.
Synthesis of 2-Aryl-5-methoxyquinoxaline Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[5][6][10] This reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the C2-position of the quinoxaline core.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

StepProcedureRationale & Insights
1 Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable catalyst for Suzuki couplings. Potassium carbonate is a suitable base for this transformation.
2 Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.The use of an aqueous solvent system is often beneficial for the transmetalation step in the Suzuki catalytic cycle.
3 Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.As with the Buchwald-Hartwig amination, elevated temperatures are typically required.
4 Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.A standard aqueous workup is employed to remove inorganic byproducts.
5 Purification: Purify the crude product by flash column chromatography on silica gel.This purification technique is essential to isolate the desired product from any remaining starting materials or side products.
6 Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.Rigorous characterization is a critical final step in the synthesis of any novel compound.

In Vitro Evaluation of Inhibitory Activity

Once a library of 2-substituted-5-methoxyquinoxaline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. For kinase inhibitors, a standard in vitro kinase assay is employed to determine the potency of the compounds.

Kinase_Assay_Workflow CompoundPrep Compound Preparation (Serial Dilutions) AssaySetup Assay Plate Setup (Kinase, Substrate, ATP) CompoundPrep->AssaySetup Incubation Incubation (Room Temperature) AssaySetup->Incubation Detection Detection of Phosphorylation Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Experimental workflow for an in vitro kinase assay.

Protocol 3.1: General In Vitro Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

StepProcedureRationale & Insights
1 Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.DMSO is a common solvent for dissolving organic compounds for biological assays. Serial dilutions allow for the determination of a dose-response curve.
2 Assay Reaction: In a 96-well or 384-well plate, add the kinase buffer, the target kinase, and the peptide substrate. Add the serially diluted test compounds to the appropriate wells.The use of multi-well plates allows for high-throughput screening of multiple compounds at various concentrations.
3 Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.ATP is the phosphate donor for the phosphorylation reaction catalyzed by the kinase.
4 Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.The incubation time is optimized to ensure a linear reaction rate in the absence of an inhibitor.
5 Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include fluorescence-based assays (e.g., FRET) or luminescence-based assays (e.g., Kinase-Glo®).The choice of detection method depends on the specific assay kit and available instrumentation. The signal generated is proportional to the kinase activity.
6 Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a key measure of the compound's potency.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro kinase assays for the library of synthesized compounds will form the basis of the SAR analysis. The goal is to identify key structural features that contribute to high potency and selectivity.

Key Considerations for SAR of 2-Substituted Quinoxalines:

  • Nature of the C2-substituent: The size, electronics, and hydrogen bonding capacity of the group at the C2-position are critical. For 2-anilino derivatives, the substitution pattern on the aniline ring can significantly impact activity.[7]

  • Conformational Rigidity: Introducing conformational constraints into the C2-substituent can sometimes lead to increased potency by reducing the entropic penalty of binding.

  • Solubility and Physicochemical Properties: It is important to consider how modifications to the quinoxaline scaffold affect key drug-like properties such as solubility and membrane permeability.

Data Presentation: Representative SAR Data

The following table provides a hypothetical example of SAR data for a series of 2-anilino-5-methoxyquinoxaline derivatives.

Compound IDR (Aniline Substituent)Kinase X IC₅₀ (nM)
1a H520
1b 4-F250
1c 4-Cl180
1d 4-CH₃450
1e 3-Cl320
1f 3,4-diCl95

Interpretation of Hypothetical SAR:

From this hypothetical data, we can infer that electron-withdrawing groups at the 4-position of the aniline ring (e.g., F, Cl) are beneficial for activity compared to the unsubstituted analog. A dichloro substitution at the 3 and 4 positions leads to a significant increase in potency. This information can guide the design of the next generation of inhibitors.

Conclusion

The this compound scaffold provides a fertile starting point for the design and synthesis of novel kinase inhibitors. Through the strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, diverse libraries of compounds can be efficiently generated. Subsequent in vitro evaluation and careful SAR analysis are essential for identifying potent and selective inhibitors with the potential for further development as therapeutic agents. This guide provides a robust framework and detailed protocols to empower researchers in their pursuit of novel and effective targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-methoxyquinoxaline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will address specific issues you may encounter during your experiments in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that can arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: I am experiencing a significantly low yield during the initial condensation reaction to form the 5-methoxyquinoxalin-2(1H)-one precursor. What are the likely causes and how can I improve it?

A low yield in the initial cyclization is a frequent challenge. This step typically involves the condensation of 4-methoxy-1,2-phenylenediamine with a glyoxylic acid derivative. The primary reasons for a poor yield often relate to suboptimal reaction conditions or the degradation of starting materials.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the reaction mixture is critical for the condensation to proceed efficiently. An overly acidic or basic medium can lead to the decomposition of the starting diamine or the formation of unwanted side products.

    • Solution: The reaction is often best performed in a slightly acidic medium, which can be achieved by using a solvent like ethanol or acetic acid. It is recommended to monitor and adjust the pH to a range of 4-6 for optimal results.

  • Oxidation of the Diamine: 4-methoxy-1,2-phenylenediamine is susceptible to oxidation, which can result in the formation of colored impurities and a lower yield of the desired product.

    • Solution: To minimize oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using fresh, high-purity starting materials is crucial.

  • Suboptimal Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.

    • Solution: A stepwise heating approach can be beneficial. Initially, the reaction can be stirred at room temperature to allow for the formation of the Schiff base intermediate, followed by gentle heating to promote cyclization. A temperature range of 60-80°C is often effective.

Experimental Protocol: Optimized Condensation

  • To a solution of 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol, add a solution of glyoxylic acid (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 5-methoxyquinoxalin-2(1H)-one.

Question 2: The chlorination of 5-methoxyquinoxalin-2(1H)-one to this compound is resulting in a dark, impure product with a low yield. How can I improve this step?

The chlorination step, commonly carried out using phosphorus oxychloride (POCl₃), is often aggressive and can lead to the formation of impurities if not carefully controlled.

Possible Causes & Solutions:

  • Excessive Temperature: High temperatures can lead to the decomposition of the starting material and the formation of tar-like byproducts.

    • Solution: The reaction should be performed at a controlled temperature. It is often beneficial to add the 5-methoxyquinoxalin-2(1H)-one portion-wise to the POCl₃ at a lower temperature (e.g., 0-5°C) and then slowly raise the temperature to reflux.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water, which can lead to a hazardous situation and the formation of phosphoric acid, reducing the efficiency of the chlorination.

    • Solution: Ensure all glassware is thoroughly dried before use and the reaction is carried out under anhydrous conditions.

  • Insufficient Removal of POCl₃: Residual POCl₃ in the work-up can lead to the hydrolysis of the product back to the starting material or the formation of other impurities.

    • Solution: After the reaction is complete, the excess POCl₃ should be carefully removed by distillation under reduced pressure. The reaction mixture should then be quenched by slowly adding it to ice-water with vigorous stirring.

Experimental Protocol: Optimized Chlorination

  • Carefully add 5-methoxyquinoxalin-2(1H)-one (1 equivalent) in portions to an excess of phosphorus oxychloride (5-10 equivalents) at 0°C with stirring.

  • After the addition is complete, slowly heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Reaction Parameter Optimization

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome
Condensation pH < 3 or > 74-6Higher yield, fewer byproducts
Condensation Temp. > 100°C60-80°CMinimized degradation
Chlorination Temp. > 120°CReflux (~105°C)Cleaner reaction profile
Chlorinating Agent POCl₃ with moistureAnhydrous POCl₃Improved safety and yield

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the synthesis of this compound.

Q1: What are the most common impurities encountered in the synthesis of this compound and how can they be identified?

The most common impurities include unreacted starting materials (4-methoxy-1,2-phenylenediamine and 5-methoxyquinoxalin-2(1H)-one), over-chlorinated products, and polymeric tars. These can be identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: Are there alternative, milder chlorinating agents that can be used instead of phosphorus oxychloride?

Yes, while POCl₃ is widely used, other reagents can be employed for the chlorination. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can be an effective alternative. Oxalyl chloride is another option, often used under milder conditions. The choice of chlorinating agent may depend on the scale of the reaction and the desired purity of the final product.

Q3: What are the recommended safety precautions when working with phosphorus oxychloride?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. A quench solution (e.g., a mixture of ice and sodium bicarbonate) should be readily available in case of spills.

Visualizing the Workflow

Diagram 1: Synthesis Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-methoxy-1,2-phenylenediamine C 5-methoxyquinoxalin-2(1H)-one A->C Ethanol/Water, Reflux B Glyoxylic Acid B->C Ethanol/Water, Reflux D 5-methoxyquinoxalin-2(1H)-one E POCl3, Reflux D->E F This compound E->F

Caption: A simplified workflow for the two-step synthesis of this compound.

Side reactions and byproduct formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-resource for researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding side reactions and byproduct formation during quinoxaline synthesis. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common problems.

Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in quinoxaline synthesis are a frequent challenge and can arise from several factors. The classic condensation of a 1,2-diamine with a 1,2-dicarbonyl compound often necessitates high temperatures and extended reaction times, which can unfortunately lead to product degradation or the formation of unwanted side products.[1][2] Here is a systematic approach to troubleshooting and boosting your yield:

  • Catalyst Selection and Optimization: The choice of catalyst is critical. Uncatalyzed reactions, especially at room temperature, may show little to no product formation.[1] A variety of catalysts can significantly improve yields and shorten reaction times. Consider these options:

    • Lewis Acids: Catalysts such as cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have proven effective.[1] Zinc triflate, for instance, is an environmentally friendly and highly efficient catalyst for this reaction.[3]

    • Solid-Supported Catalysts: The use of recyclable, heterogeneous catalysts like alumina-supported heteropolyoxometalates or silica nanoparticles can simplify purification.[1]

    • "Green" Catalysts: To avoid issues associated with traditional methods, such as the use of strong acids, more environmentally friendly options like bentonite clay K-10 or phenol have been successfully employed, even at room temperature.[3][4][5]

  • Reaction Conditions:

    • Temperature: While classical methods often use high temperatures, this can promote side reactions.[4] If you are using an effective catalyst, consider running the reaction at a lower temperature, or even at room temperature.[4]

    • Solvent: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, exploring aqueous media or solvent-free conditions, especially with modern catalysts, can lead to improved outcomes.[3][6]

  • Reactant Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, consuming your starting materials and reducing the yield.[2]

    • Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings of your reactants can decrease their reactivity and lead to lower yields.[4] Conversely, electron-donating groups tend to enhance the yield.[4] In cases with electron-withdrawing groups, a more potent catalyst or more forcing reaction conditions might be necessary.

    • Stoichiometry: Ensure you are using the correct stoichiometric ratio of reactants. An excess of one reactant can lead to the formation of undesired byproducts.[4]

Q2: I'm observing a prominent, often colored, impurity in my reaction. What could it be?

A2: A common and often colored impurity is 2,3-diaminophenazine (DAP). This byproduct forms from the oxidative self-condensation of the o-phenylenediamine starting material.[7] DAP is often fluorescent, which can further complicate analysis.[7]

  • Cause: The o-phenylenediamine starting material is susceptible to oxidation, which can be exacerbated by prolonged reaction times, high temperatures, or the presence of oxidizing agents.[8] This oxidation can lead to a variety of colored impurities, including polymeric materials.[7][8] In some cases, the oxidation of o-phenylenediamine can lead to the formation of polymerized OPD molecules (polyOPDs), which can interfere with colorimetric analysis.[9][10]

  • Prevention and Mitigation:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the o-phenylenediamine.

    • Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures.[2]

    • Purification: DAP can often be separated from the desired quinoxaline product by column chromatography or recrystallization.[11]

Q3: My analysis (e.g., NMR, LC-MS) suggests the formation of an isomeric byproduct. What is the likely culprit and how can I control its formation?

A3: A frequent isomeric byproduct in quinoxaline synthesis is a benzimidazole derivative.[12] This occurs through a competitive cyclization pathway or rearrangement of the quinoxaline skeleton, particularly under acidic conditions.[7][8][12]

  • Mechanism of Formation: Under certain conditions, especially with prolonged reaction times or in strongly acidic media, the reaction intermediate can rearrange to form the more thermodynamically stable benzimidazole scaffold instead of the desired quinoxaline ring.[7]

  • Strategies to Minimize Benzimidazole Formation:

    • Control of Acidity: Avoid the use of strong acid catalysts if possible. Milder catalysts or catalyst-free "green" synthetic methods can significantly reduce the likelihood of this rearrangement.[8]

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.[8]

    • Atmosphere: In some cases, an oxygen atmosphere has been shown to favor the formation of the benzimidazole byproduct, while an inert atmosphere can lead to higher yields of the desired quinoxalinone.[12]

  • Distinguishing Quinoxaline from Benzimidazole: Spectroscopic methods are crucial for differentiating between the desired product and this byproduct. Careful analysis of 1H and 13C NMR, as well as mass spectrometry, will allow for unambiguous identification.[12]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general, yet critical, questions regarding quinoxaline synthesis.

Q1: What are the most common types of byproducts encountered in quinoxaline synthesis?

A1: The most prevalent byproducts typically arise from three main sources: side reactions of the starting materials, competing cyclization pathways, or over-oxidation.[7] Key examples include:

  • 2,3-Diaminophenazine (DAP): Formed from the oxidative self-condensation of the o-phenylenediamine starting material.[7]

  • Benzimidazole Derivatives: Resulting from a rearrangement of the reaction intermediate or the final quinoxaline product.[7][8]

  • Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms on the final quinoxaline product can lead to the formation of mono- or di-N-oxides.[7]

  • Polymeric Materials: The oxidation or self-condensation of starting materials can sometimes lead to the formation of insoluble, tar-like polymeric byproducts.[7]

  • Incompletely Cyclized Intermediates: If the reaction does not go to completion, intermediates such as bis-imines may remain in the final mixture.[7]

Q2: My reaction mixture turns dark brown/black and results in an insoluble tar. What is happening?

A2: The formation of dark, insoluble materials is often due to the polymerization of starting materials or intermediates. The oxidation or self-condensation of o-phenylenediamine is a common cause of these polymeric byproducts.[7] To mitigate this, consider the preventative measures for o-phenylenediamine oxidation mentioned in the troubleshooting guide, such as using an inert atmosphere and carefully controlling reaction temperature and time.

Q3: How can I best purify my crude quinoxaline product?

A3: The purification of quinoxalines is crucial to remove unreacted starting materials and side products. The most common and effective purification techniques are:

  • Recrystallization: This is a widely used method for purifying solid quinoxaline products.[4] Ethanol is a commonly used solvent for recrystallization.[4][5] The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals of the pure compound.

  • Column Chromatography: This is a versatile method for separating the desired product from a range of impurities.[11] Silica gel is the most common stationary phase, and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by thin-layer chromatography (TLC).[11]

Q4: How does the choice of catalyst impact byproduct formation?

A4: The catalyst can significantly influence the selectivity of the reaction. Screening different catalysts may help in identifying one that favors the formation of the desired quinoxaline over side products.[4] For instance, strong acid catalysts can promote the rearrangement to benzimidazole byproducts, while milder or Lewis acid catalysts may offer better selectivity.[8] Modern, "green" catalysts are often designed to provide high yields with minimal byproduct formation under mild conditions.[3]

Visualizing Reaction Pathways

To better understand the competition between the desired quinoxaline synthesis and major side reactions, the following diagram illustrates the key pathways.

Quinoxaline_Synthesis_Pathways Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Intermediate Reaction Intermediate (e.g., bis-imine) Reactants->Intermediate Condensation DAP 2,3-Diaminophenazine (DAP) (Oxidative Dimerization) Reactants->DAP Self-Condensation/ Oxidation Polymer Polymeric Material Reactants->Polymer Oxidation/ Polymerization Quinoxaline Desired Quinoxaline Product Intermediate->Quinoxaline Cyclization (Desired Pathway) Benzimidazole Benzimidazole Byproduct (Rearrangement) Intermediate->Benzimidazole Rearrangement (Acid-catalyzed) Side_Products Side Products

Caption: Competing reaction pathways in quinoxaline synthesis.

Troubleshooting Workflow

When faced with an unexpected outcome, a structured approach to troubleshooting can be highly effective. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impurities) Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts Impurity peaks found Check_Purity Check Purity of Starting Materials Analyze_Crude->Check_Purity Unreacted starting material observed Review_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Identify_Byproducts->Review_Conditions Known side products identified Check_Purity->Review_Conditions Optimize_Catalyst Optimize Catalyst System Review_Conditions->Optimize_Catalyst Purification_Strategy Develop Purification Strategy (Recrystallization, Chromatography) Optimize_Catalyst->Purification_Strategy Solution Optimized Synthesis Purification_Strategy->Solution

References

Technical Support Center: Navigating the Purification of 2-Chloro-5-methoxyquinoxaline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 2-Chloro-5-methoxyquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows and enhance the purity of your compounds.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the fundamental properties of this compound.

PropertyValueSource
CAS Number 76052-76-1--INVALID-LINK--
Molecular Formula C₉H₇ClN₂O--INVALID-LINK--
Molecular Weight 194.62 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 111-113 °C--INVALID-LINK--
Purity (Typical) ≥98%--INVALID-LINK--

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Presence of a More Polar Impurity on TLC/LC-MS

Symptom: A consistent, more polar spot (lower Rf on normal phase TLC) or peak in your LC-MS analysis that corresponds to the mass of 2-hydroxy-5-methoxyquinoxaline.

Probable Cause: Hydrolysis of the 2-chloro group. The chloro group at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, particularly under acidic conditions, leading to the formation of the corresponding 2-hydroxy derivative.[1] This can occur during the reaction workup or the purification process itself.

Solutions:

  • Neutralize Your Workup: During aqueous workup, ensure the pH is neutral or slightly basic before extraction. Use a mild base like sodium bicarbonate solution.

  • Avoid Acidic Conditions in Chromatography:

    • Mobile Phase Modification: If using silica gel chromatography, avoid acidic modifiers in your eluent. For basic compounds that may streak, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic silica surface.[2]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase to prevent on-column hydrolysis.[2]

  • Temperature Control: Perform purification steps at room temperature or below, as elevated temperatures can accelerate hydrolysis.[1]

Issue 2: Poor Separation from Starting Materials or Other Non-Polar Impurities

Symptom: Co-elution of your desired product with impurities of similar polarity, often observed as overlapping spots on TLC or broad, unresolved peaks in column chromatography.

Probable Cause: The synthetic precursors to this compound, such as a substituted o-phenylenediamine or a 1,2-dicarbonyl compound, may have similar polarities to the final product.

Solutions:

  • Optimize Your Solvent System (TLC First):

    • Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many quinoxaline derivatives is a mixture of hexane and ethyl acetate.[3]

    • Aim for an Rf value of 0.2-0.4 for your product to achieve good separation on a column.[3]

    • If simple solvent mixtures are ineffective, try a ternary system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.

  • Gradient Elution in Column Chromatography: Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product. This can significantly improve resolution.

  • Recrystallization: If column chromatography fails to provide adequate separation, recrystallization can be a powerful alternative, especially for removing small amounts of impurities.

Issue 3: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.

Probable Cause:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at lower temperatures.

Solutions:

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of the pure compound.

  • Solvent System Modification:

    • Use the minimum amount of hot solvent necessary for complete dissolution.

    • Consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The most common impurities are typically derived from the starting materials and potential side reactions. These can include:

  • Unreacted Starting Materials: Such as the corresponding o-phenylenediamine and 1,2-dicarbonyl compounds.

  • 2-Hydroxy-5-methoxyquinoxaline: Formed via hydrolysis of the product.[1]

  • Positional Isomers: If an unsymmetrical diamine is used, regioisomers can form.

  • Over-oxidation Products: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.[1]

Q2: What is a good starting point for a column chromatography solvent system for this compound?

A2: Based on the structure, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis.

Q3: My purified this compound appears colored. How can I remove the color?

A3: Colored impurities are often highly conjugated or polar compounds.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.

  • Silica Gel Filtration: A short plug of silica gel, eluting with a solvent system in which your product is mobile but the colored impurities are retained at the origin, can be effective.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying purity and detecting impurities.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of your main peak and identify the masses of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are present in significant amounts.

  • Melting Point: A sharp melting point range close to the literature value (111-113 °C) is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a solvent system that provides good separation of this compound from its impurities, aiming for a product Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, a "dry loading" technique can be used: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

V. Visualizing the Workflow

Troubleshooting Purification Workflow

G cluster_chrom Column Chromatography cluster_recryst Recrystallization start Crude this compound tlc TLC Analysis start->tlc decision_purity Is the major spot well-separated? tlc->decision_purity decision_method Choose Purification Method decision_purity->decision_method Yes re_evaluate Re-evaluate strategy (e.g., different stationary phase, recrystallization from another solvent) decision_purity->re_evaluate No, poor separation column_prep Prepare and run column collect_fractions Collect and analyze fractions column_prep->collect_fractions combine_pure Combine pure fractions collect_fractions->combine_pure final_product Pure this compound combine_pure->final_product solvent_screen Solvent screening recrystallize Dissolve, cool, crystallize solvent_screen->recrystallize filter_dry Filter and dry crystals recrystallize->filter_dry filter_dry->final_product decision_method->column_prep Complex mixture decision_method->solvent_screen Relatively pure re_evaluate->start

Caption: A logical workflow for troubleshooting the purification of this compound.

Potential Impurity Formation Pathway

G product This compound hydrolysis_product 2-Hydroxy-5-methoxyquinoxaline (Key Impurity) product->hydrolysis_product H₂O / H⁺ (Acidic conditions)

Caption: The hydrolysis pathway leading to the common impurity, 2-hydroxy-5-methoxyquinoxaline.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. --INVALID-LINK--

  • BenchChem. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • CymitQuimica. (n.d.). Quinoxaline, 2-chloro-5-methoxy-. --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxyquinoxaline. This substrate presents unique challenges due to the lower reactivity of the C-Cl bond and the potential for the quinoxaline nitrogens to interact with the palladium catalyst.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to resolve issues and maximize the success of your reactions.

Frequently Asked questions (FAQs)

This section addresses foundational questions for designing a successful Suzuki coupling reaction with this compound.

Q1: Which palladium catalyst system is the best starting point for this chloroquinoxaline?

A1: The activation of a C-Cl bond is the rate-determining oxidative addition step and is more challenging than for corresponding bromides or iodides.[1][3] Therefore, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] You should start with a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the difficult oxidative addition step.[1][4]

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[4][5] They stabilize the active Pd(0) species and accelerate both oxidative addition and reductive elimination. Using air-stable pre-catalysts like XPhos Pd G3 can also simplify reaction setup and improve reproducibility.[4]

  • NHC Ligands: Palladium-NHC complexes are also excellent choices for activating aryl chlorides due to their strong electron-donating ability.[6]

  • dppf-based catalysts: Pd(dppf)Cl₂ is a robust and versatile catalyst, but may require higher temperatures for this specific substrate.

Recommendation: Start with a Buchwald-type pre-catalyst (e.g., SPhos Pd G2 or XPhos Pd G3) at 1-2 mol % loading.

Q2: What is the optimal choice of base and solvent?

A2: The base and solvent are not merely reaction media; they are critical components that influence every step of the catalytic cycle.[6][7]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[6][8] For challenging couplings of heteroaryl chlorides, a strong yet non-nucleophilic base is often required.

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings, including those with sterically hindered substrates or less reactive chlorides.[1][4][8] It has moderate solubility in organic solvents, which can be beneficial.

    • Cs₂CO₃ (Cesium Carbonate): Known for the "cesium effect," it can provide superior results for challenging substrates due to its high basicity and solubility.[1][8]

    • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, but may be less effective for this specific C-Cl activation unless higher temperatures are used.[8][9]

  • Solvent: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane or Toluene: These are excellent choices, often used with a small amount of water (e.g., 10:1 organic/water) to aid in dissolving the base and boronic acid.[1][2]

    • Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[3] If protodeboronation is observed, switching to strictly anhydrous conditions with a base like K₃PO₄ is a valid strategy.[10]

Recommendation: Begin with K₃PO₄ (2.0 - 3.0 equivalents) in a degassed 1,4-Dioxane/H₂O (10:1) mixture.

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: Boronic acids, especially electron-deficient or some heteroaryl variants, are susceptible to decomposition via protodeboronation.[3][10] This side reaction consumes your nucleophile and lowers the yield.

Strategies to Mitigate Protodeboronation:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][3][11] These reagents often release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[3][11]

  • Minimize Water: As mentioned, use anhydrous solvents and ensure your base is dry.[10]

  • Optimize Reaction Time & Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[3]

  • Use the Right Stoichiometry: A slight excess of the boron reagent (1.2–1.5 equivalents) is standard to compensate for any potential decomposition.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled at the initial, most difficult step: oxidative addition.

Troubleshooting Workflow: Stalled Reaction

start Low or No Conversion check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Forcing Enough? start->check_conditions catalyst_inactive 1. Use fresh, air-stable pre-catalyst (e.g., XPhos Pd G3). 2. Ensure phosphine ligand is not oxidized. check_catalyst->catalyst_inactive Catalyst/Ligand Degradation? catalyst_wrong Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos, NHC). These accelerate C-Cl oxidative addition. check_catalyst->catalyst_wrong Suboptimal Ligand Choice? temp_low Increase temperature incrementally (e.g., 80°C -> 100°C -> 110°C). C-Cl activation is energy-intensive. check_conditions->temp_low Temperature Too Low? base_weak Switch to a stronger base (e.g., from K2CO3 to K3PO4 or Cs2CO3). Facilitates boronate formation. check_conditions->base_weak Base Too Weak?

Caption: Troubleshooting decision tree for low conversion.

Causality and Solutions:
  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[3][4] If you are not using an air-stable pre-catalyst, ensure your Pd(II) source (like Pd(OAc)₂) is fresh and that your phosphine ligands have been stored under an inert atmosphere. Rigorous degassing of solvents is mandatory.[1][4]

  • Insufficiently Forcing Conditions: C-Cl bond activation requires significant energy.[1] If your reaction is sluggish at 80-90 °C, increasing the temperature to 100-110 °C (solvent permitting) is a logical next step.[1] Similarly, a stronger base like K₃PO₄ can accelerate the transmetalation step, which may become rate-limiting if oxidative addition is achieved.[4][8]

Problem 2: Formation of Significant Byproducts

Even with good conversion of the starting material, side reactions can drastically lower the yield of the desired product. The two most common culprits are protodehalogenation and homocoupling.

Byproduct 1: 5-Methoxyquinoxaline (Protodehalogenation)

This occurs when the chloro group is replaced by a hydrogen atom. The mechanism often involves a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[12] N-heterocyclic halides can be particularly susceptible to this side reaction.[12]

Solutions:

  • Choice of Base: Avoid hydroxide bases (NaOH, KOH) if possible, as they can be a source of Pd-H. K₃PO₄ or anhydrous K₂CO₃ are generally safer choices.

  • Anhydrous Conditions: Strictly exclude water from the reaction. Use anhydrous solvents and dry the base before use.

  • Ligand Choice: Bulky, electron-donating ligands that favor rapid reductive elimination of the desired product can outcompete the Pd-H pathway.[4]

Byproduct 2: Biaryl from Boronic Acid (Homocoupling)

This side reaction is typically caused by the presence of oxygen, which oxidatively couples two molecules of the boronic acid.[4]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is truly inert. Use a robust "freeze-pump-thaw" cycle for degassing solvents or, at a minimum, sparge with argon or nitrogen for 15-20 minutes.[1][4]

  • Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, as the in situ reduction of Pd(II) can be complex and lead to side reactions.[4]

Data & Protocols

Table 1: Recommended Starting Conditions

This table provides a validated set of starting conditions for the Suzuki coupling of this compound with a standard arylboronic acid.

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid Arylboronic Acid (1.3 equiv)Slight excess to drive reaction and account for potential decomposition.[7]
Catalyst XPhos Pd G3 (2 mol %)Air-stable, highly active pre-catalyst for C-Cl activation.[4][13]
Base K₃PO₄ (2.5 equiv)Strong, effective base for challenging heteroaryl couplings.[1][4][8]
Solvent 1,4-Dioxane / H₂O (10:1)Good solvent for all components; water aids base dissolution.[2]
Temperature 100 °CSufficient energy for C-Cl oxidative addition.[1]
Atmosphere Nitrogen or ArgonCritical to prevent catalyst oxidation and homocoupling.[3][4]
General Experimental Protocol
  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[4]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.[1][3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (2 mol %). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][4]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(Cl)L₂ pd0:e->pd2_complex:w + Ar-Cl ox_add Oxidative Addition (Rate-Limiting Step) pd2_biaryl Ar-Pd(II)(Ar')L₂ pd2_complex:n->pd2_biaryl:s + [Ar'B(OH)₃]⁻ transmetal Transmetalation pd2_biaryl:s->pd0:n product Ar-Ar' (Desired Product) pd2_biaryl:w->product:e red_elim Reductive Elimination ar_cl This compound (Ar-Cl) ar_cl->pd0 Enters Cycle boronic Ar'-B(OH)₂ + Base boronic->pd2_complex Enters Cycle label_ox_add Oxidative Addition label_trans Transmetalation label_red_elim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][14][15]

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving electron-rich quinoxaline substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during these sensitive cross-coupling reactions. Here, we move beyond generic advice to offer targeted strategies grounded in mechanistic principles, ensuring you can confidently navigate the complexities of C-N bond formation with this important class of heterocycles.

The Challenge with Electron-Rich Quinoxalines

Quinoxalines are a vital scaffold in medicinal chemistry and materials science.[1][2][3][4] However, their successful functionalization via Buchwald-Hartwig amination is not always straightforward. The electron-rich nature of the quinoxaline ring system can present unique challenges that are not as prevalent with electron-deficient or simple aryl halides. These challenges often manifest as low yields, catalyst deactivation, or the formation of complex side products. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a chloro-quinoxaline failing or giving low yields?

A1: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[5] For electron-rich systems like many quinoxalines, this challenge is amplified. The electron-donating nature of the quinoxaline ring can decrease the electrophilicity of the carbon-halogen bond, further slowing oxidative addition. To overcome this, you will likely need a more electron-rich and bulky phosphine ligand to promote the formation of the active catalytic species.[5] Using a pre-catalyst can also lead to cleaner and more reliable results compared to generating the catalyst in situ from sources like Pd(OAc)₂.[5]

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen). What causes this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from a couple of pathways. One possibility is β-hydride elimination from the amide intermediate, which competes with reductive elimination to form the desired C-N bond.[6] This is more likely with certain amines. Another cause can be the reaction of the palladium catalyst with trace amounts of water or other proton sources in your reaction mixture. Ensure your solvent and reagents are scrupulously dry and consider using a base like LHMDS which can scavenge protons.[7]

Q3: Can the nitrogen atoms in the quinoxaline ring interfere with the palladium catalyst?

A3: Yes, this is a critical consideration. The nitrogen atoms of the quinoxaline ring are potential coordination sites for the palladium catalyst.[8] This coordination can lead to catalyst inhibition or deactivation by displacing the phosphine ligand, effectively taking the catalyst out of the desired catalytic cycle.[8] The use of bulky, sterically hindering ligands is a key strategy to mitigate this issue. These ligands favor the formation of the desired monoligated palladium species and can sterically block the coordination of the quinoxaline nitrogens.[6]

Q4: What is the best type of base to use for electron-rich quinoxalines?

A4: The choice of base is highly substrate-dependent.[9] While strong bases like sodium tert-butoxide (NaOtBu) are very common and often effective, they can be problematic for substrates with sensitive functional groups.[9][10] For electron-rich quinoxalines that may be prone to side reactions, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be a better choice, offering broader functional group tolerance.[9][10] The effectiveness of a base can also be influenced by the solvent, with anionic bases being more effective in non-polar solvents.[11][12]

In-Depth Troubleshooting Guides

Problem 1: Low to No Product Formation

Low or no yield is one of the most common issues. A logical, step-by-step approach is crucial for diagnosis.

Troubleshooting_Workflow start Low/No Yield Observed check_reagents Verify Reagent Quality & Purity (Solvent, Base, Amine, Quinoxaline) start->check_reagents check_conditions Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions catalyst_issue Is the Catalyst System Optimal? check_conditions->catalyst_issue optimize_catalyst Screen Different Ligands/Pre-catalysts catalyst_issue->optimize_catalyst No base_solvent_issue Is the Base/Solvent Combination Correct? catalyst_issue->base_solvent_issue Yes optimize_catalyst->base_solvent_issue optimize_base_solvent Screen Alternative Bases & Solvents base_solvent_issue->optimize_base_solvent No temp_time_issue Are Temperature & Time Sufficient? base_solvent_issue->temp_time_issue Yes optimize_base_solvent->temp_time_issue optimize_temp_time Increase Temperature / Extend Reaction Time temp_time_issue->optimize_temp_time No success Reaction Successful temp_time_issue->success Yes optimize_temp_time->success

Caption: A decision tree for troubleshooting low or no yield in Buchwald-Hartwig aminations.

  • Suboptimal Catalyst System:

    • Cause: The chosen ligand may not be electron-rich or bulky enough to promote oxidative addition with the electron-rich quinoxaline or to prevent catalyst inhibition by the quinoxaline nitrogens.[6]

    • Solution: Switch to more sterically hindered and electron-rich dialkylbiaryl phosphine ligands. A screening of ligands is often the most effective approach. Consider using palladium pre-catalysts for more reliable formation of the active catalytic species.[5][10]

  • Incorrect Base or Solvent:

    • Cause: The base may not be strong enough to deprotonate the amine, or it may be too strong and cause decomposition of the starting material. The solvent choice impacts the solubility of the base and the stability of reaction intermediates.[11][12] In non-polar solvents, an anionic base is often required to deprotonate the neutral palladium-amine complex.[11][12]

    • Solution: If using a strong base like NaOtBu with no success, consider switching to a weaker, more soluble base like Cs₂CO₃ or K₃PO₄.[10] Toluene is a common and effective solvent, but for greener alternatives, 2-MeTHF has shown promise.[9] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[9][10]

  • Inadequate Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time too short, especially for less reactive aryl chlorides.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Extend the reaction time and follow the progress by TLC, GC-MS, or LC-MS.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Side ProductPotential CauseMitigation Strategy
Hydrodehalogenated Quinoxaline β-hydride elimination from the Pd-amide intermediate.[6] Reaction with trace water.Use a bulkier ligand to favor reductive elimination. Ensure strictly anhydrous conditions.
Dimerization of Quinoxaline Can occur under harsh conditions, potentially through self-condensation.[13]Use milder reaction conditions (lower temperature, weaker base).
Benzimidazole Formation Rearrangement of the quinoxaline skeleton, sometimes promoted by acidic conditions.[13]Ensure the reaction conditions are not acidic. Using a weaker base can sometimes help.
Catalytic Cycle of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition oxidative_addition Oxidative Addition pd_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ pdII_complex->pd_amine_complex Amine Coordination amine_coordination Amine Coordination pd_amide_complex L-Pd(II)(Ar)(NR'R'') pd_amine_complex->pd_amide_complex Deprotonation (Base) deprotonation Deprotonation (Base) pd_amide_complex->pd0 Reductive Elimination product Ar-NR'R'' pd_amide_complex->product Product Out reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pdII_complex Ar-X In amine HNR'R'' amine->pd_amine_complex Amine In

Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting key steps.

Recommended Starting Conditions & Protocols

While optimization is almost always necessary, the following tables and protocol provide a robust starting point for your experiments with electron-rich quinoxalines.

Table 1: Recommended Catalyst & Ligand Combinations
Catalyst SourceLigandCharacteristicsBest For
Pd₂(dba)₃ or Pd(OAc)₂XPhos Bulky, electron-rich biarylphosphine. A good general-purpose ligand.Aryl bromides and chlorides.
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Another effective biarylphosphine, often good for secondary amines.Secondary amines with aryl bromides/chlorides.
G3 or G4 Pre-catalysts Integrated Ligand (e.g., XPhos)Air-stable, reliable formation of the active catalyst.[10]Challenging substrates, including aryl chlorides.
Pd₂(dba)₃ or Pd(OAc)₂tBuXPhos Even bulkier than XPhos, can be effective for very challenging couplings.Difficult couplings, electron-rich systems.
Table 2: Recommended Base & Solvent Combinations
BaseSolventCharacteristics
NaOtBu Toluene or DioxaneStrong base, very common. Can be incompatible with sensitive functional groups.[9][10]
LHMDS Toluene or THFStrong, non-nucleophilic base. Good for substrates with protic functional groups.[7]
K₃PO₄ or Cs₂CO₃ Dioxane or TolueneWeaker inorganic bases. Broader functional group tolerance.[9][10]
General Experimental Protocol

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the halo-quinoxaline (1.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the chosen base (e.g., K₃PO₄, 1.5-2.0 equiv).

    • Seal the vessel with a septum, and purge with argon for 10-15 minutes.

  • Addition of Reagents:

    • Add the amine (1.1-1.2 equiv) via syringe if it is a liquid, or as a solid if applicable.

    • Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Reaction:

    • Place the sealed reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the designated time (monitor by TLC, GC-MS, or LC-MS).

  • Workup:

    • Upon completion, allow the reaction to cool to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

By systematically applying these troubleshooting strategies and starting with robust reaction conditions, you can significantly increase your success rate with the Buchwald-Hartwig amination of challenging electron-rich quinoxalines.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 2-Chloro-5-methoxyquinoxaline. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose and solve challenges in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles. Before diving into complex diagnostics, ensure these fundamental aspects of your reaction setup are optimized.

Question: My reaction shows no conversion at all. What are the very first things I should check?

Answer: Before suspecting complex catalyst deactivation, it's crucial to validate your foundational setup. These are the most common culprits for a completely stalled reaction:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Ensure your flask was properly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.

  • Reagent Purity: The purity of your starting materials is paramount.[1] this compound should be free of synthesis impurities. The coupling partner (e.g., boronic acid, amine) must also be of high purity. Impurities can act as catalyst poisons.[2]

  • Solvent and Base Quality: Use anhydrous solvents. Water can lead to unwanted side reactions, such as the formation of phenols/diaryl ethers, and can interfere with the base.[1] The base itself should be fresh and of high quality. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they have not absorbed atmospheric moisture.

  • Catalyst Activation: If you are not using a pre-formed Pd(0) source or a modern precatalyst, the initial reduction of your Pd(II) source (like Pd(OAc)₂) to Pd(0) may be failing.[3][4] This activation step is critical for the catalytic cycle to begin.

Question: I'm starting a new project with this compound. What is a robust, general-purpose catalyst system to start with?

Answer: For challenging heteroaryl chlorides, starting with a well-established, highly active catalyst system saves significant optimization time. We recommend using a palladium precatalyst . These are air-stable Pd(II) complexes that rapidly and reliably generate the active L-Pd(0) species under reaction conditions.[5][6]

A reliable starting point for many cross-coupling reactions (e.g., Buchwald-Hartwig amination) would be:

  • Palladium Source: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3).[1]

  • Ligand: The precatalyst already contains the optimal ligand. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices due to their bulk and electron-rich nature, which promotes both the initial oxidative addition and the final reductive elimination.[6][7]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a common strong base for C-N couplings, while potassium phosphate (K₃PO₄) is often used for C-C couplings like Suzuki reactions.[8][9]

  • Solvent: Anhydrous toluene or 1,4-dioxane are generally effective.[10]

Question: My reaction is very sensitive to the choice of base. Why is this, and how do I choose the right one?

Answer: The base plays multiple critical roles in the catalytic cycle, and its properties can dramatically influence catalyst stability and reactivity.[8]

  • Mechanism: In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile.[8] In Suzuki coupling, it activates the boronic acid.

  • Catalyst Deactivation: The choice of base is a leading cause of side reactions and catalyst deactivation.[8] Very strong bases can degrade sensitive functional groups on your substrates or the ligand itself.

  • Solubility: The solubility of the base is a key factor.[11] Insoluble inorganic bases (e.g., K₂CO₃) can lead to heterogeneous reaction mixtures with reproducibility issues. Soluble organic bases or finely milled inorganic bases can improve reaction kinetics, though they may also interact differently with the catalyst.[12][13]

Recommendation: Base screening is essential. Create a small matrix of reactions testing different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to identify the optimal choice for your specific substrate combination.[11]

Part 2: In-Depth Troubleshooting Guide

If the initial checks don't solve the problem, a more systematic approach is needed. This guide is structured by common symptoms observed during the reaction.

Symptom 1: Low or Stalled Conversion, Formation of Palladium Black

This is the classic sign of catalyst deactivation where the soluble, active palladium complex has aggregated into inactive, insoluble palladium metal (palladium black).

Potential Cause A: Inefficient Oxidative Addition

The "Why": Oxidative addition is the first committed step of the catalytic cycle, where the Ar-Cl bond of this compound adds to the Pd(0) center. This step can be slow for electron-rich heteroaryl chlorides. If the L-Pd(0) complex is not consumed by oxidative addition quickly enough, it is prone to decomposition pathways that lead to aggregation. The nitrogen atom in the quinoxaline ring can also influence the electronics and sterics of this step.[14][15][16]

Troubleshooting Steps:

  • Switch to a More Electron-Rich Ligand: Use ligands that increase the electron density on the palladium center, making it more nucleophilic and accelerating its reaction with the aryl chloride. Modern Buchwald ligands are designed for this purpose.[7]

  • Increase Ligand:Palladium Ratio: Adding a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help stabilize the monoligated Pd(0) species and prevent it from aggregating before oxidative addition occurs.[1]

  • Consider Ligand Type: N-heterocyclic carbene (NHC) ligands are another class of highly effective ligands that can promote oxidative addition and stabilize the catalyst.[17]

Potential Cause B: Ligand Dissociation/Decomposition

The "Why": The phosphine or NHC ligand is essential for stabilizing the palladium center. If the ligand dissociates from the metal or decomposes under the reaction conditions (e.g., high temperature, harsh base), the "naked" palladium atoms will rapidly aggregate into palladium black. The quinoxaline substrate or amine coupling partner itself can sometimes displace the desired ligand, forming an unproductive resting state.[18]

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate ligand decomposition. Determine the minimum temperature required for your reaction.

  • Use a More Robust Ligand: Biarylphosphine ligands with bulky groups (like tert-butyl or adamantyl) form stronger bonds with palladium and are less prone to dissociation.[6] Similarly, certain NHC ligands offer high thermal stability.

  • Use a Chelating Ligand: Bidentate ligands (e.g., dppf, Xantphos) can bind more tightly to the palladium center, reducing the likelihood of dissociation compared to monodentate ligands.[19]

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates how an active catalyst can fall out of the productive cycle and into an inactive state.

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OA L-Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OA Ar-Cl Decomp "Naked" Pd(0) Pd0->Decomp Ligand Dissociation Poison L-Pd(0)-Poison (Inactive Resting State) Pd0->Poison Poison Binding RE L-Pd(II)(Ar)(Nu) OA->RE Nucleophile RE->Pd0 Reductive Elimination PdBlack Pd Black (Inactive Aggregate) Decomp->PdBlack Aggregation caption Deactivation pathways diverting the active L-Pd(0) catalyst.

Caption: Deactivation pathways diverting the active L-Pd(0) catalyst.

Symptom 2: Significant Formation of Side Products

The appearance of specific, undesired products can provide valuable clues about what is going wrong in the catalytic cycle.

Potential Cause: β-Hydride Elimination

The "Why": β-hydride elimination is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on the carbon atom beta to the palladium center.[20][21] While not always directly applicable to the aryl-Pd intermediate from this compound itself, it can become a major issue if your coupling partner is an alkyl group with β-hydrogens (e.g., in a Suzuki or Negishi coupling). This process competes with reductive elimination and leads to olefin byproducts and a palladium-hydride species, which can then cause hydrodehalogenation of the starting material.[22][23]

Troubleshooting Steps:

  • Use Bulky Ligands: Sterically demanding ligands, such as Buchwald's biarylphosphines, can create a crowded environment around the palladium center.[1] This physically hinders the formation of the planar, four-coordinate intermediate required for β-hydride elimination, thus favoring the desired reductive elimination pathway.[24][25]

  • Accelerate Reductive Elimination: The faster the desired C-C or C-N bond forms, the less time there is for β-hydride elimination to occur. Using more electron-donating ligands can sometimes speed up reductive elimination.[26][27]

  • Modify the Coupling Partner: If possible, choose a coupling partner that lacks β-hydrogens (e.g., a neopentyl or aryl group).[20]

Potential Cause: Slow Reductive Elimination

The "Why": Reductive elimination is the final, product-forming step of the cycle.[26] If this step is slow, the Pd(II) intermediate can undergo other reactions. For C-N coupling, the electronics of the amine and the aryl group are critical. Electron-poor amines or sterically hindered coupling partners can make this step challenging.[24][25]

Troubleshooting Steps:

  • Ligand Choice: As with other steps, ligand choice is key. Ligands that are both bulky and electron-rich are generally best for promoting reductive elimination.

  • Base/Additive Effects: In some cases, the nature of the base and its counter-ion can influence the rate of reductive elimination. While less common, screening additives is an advanced troubleshooting step.

Part 3: Diagnostic Protocols & Data

When troubleshooting, a systematic approach is more effective than random changes. The following protocols provide a structured framework for diagnosing the root cause of catalyst deactivation.

Protocol 1: Systematic Catalyst System Screening

This experiment aims to rapidly identify a productive combination of reaction parameters. Set up an array of parallel reactions in vials, varying one component at a time.

Experimental Protocol:

  • Setup: In a glovebox, add this compound (1.0 equiv) to an array of reaction vials.

  • Reagent Addition: Add the coupling partner (e.g., amine, 1.2 equiv) to each vial.

  • Parameter Variation: Add the specified Palladium Source, Ligand, and Base to each vial according to the table below.

  • Solvent & Execution: Add the anhydrous solvent, seal the vials, and place them in a heating block at the specified temperature.

  • Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.

Table 1: Example Screening Array for a Buchwald-Hartwig Amination

Entry Pd Source (mol%) Ligand (mol%) Base (2.0 equiv) Solvent Temp (°C)
1Pd₂(dba)₃ (2)XPhos (4.4)NaOt-BuToluene100
2Pd₂(dba)₃ (2)XPhos (4.4)K₃PO₄Toluene100
3Pd₂(dba)₃ (2)RuPhos (4.4)NaOt-BuToluene100
4Pd₂(dba)₃ (2)RuPhos (4.4)K₃PO₄Toluene100
5XPhos Pd G3 (4)(integral)NaOt-BuDioxane100
6XPhos Pd G3 (4)(integral)Cs₂CO₃Dioxane100

This table provides a starting point; expand it based on available reagents and previous results.[1][10][28]

Protocol 2: Assessing Reagent Stability and Purity

This protocol helps determine if one of your starting materials is the source of the problem.

Experimental Protocol:

  • Control Reaction: Set up your standard reaction conditions that are failing.

  • "Pre-Stir" Experiments:

    • Test 1 (Catalyst + Base): In a separate flask, stir only the catalyst, ligand, base, and solvent at the reaction temperature for 1-2 hours. Then, add the substrates and monitor for reactivity. If no reaction occurs, the base may be poisoning or decomposing the catalyst.

    • Test 2 (Catalyst + Substrate): Stir the catalyst, ligand, and this compound in solvent at temperature for 1-2 hours. Then add the base and coupling partner. A failure here could indicate the quinoxaline itself is acting as a poison.

  • Purity Verification: Re-purify your this compound via column chromatography or recrystallization.[9] Ensure your coupling partner is from a reliable source or purify it as well. Repeat the reaction with the purified materials.

Visualizing the Workflow: A Logic Diagram for Troubleshooting

This diagram outlines a logical sequence of steps to follow when a cross-coupling reaction fails.

G Start Reaction Failure: Low/No Conversion CheckBasics Step 1: Verify Basics (Inert Atmosphere, Reagent Purity, Temp) Start->CheckBasics Screening Step 2: Systematic Screening (Ligand, Base, Solvent) CheckBasics->Screening If problem persists Analysis Step 3: Analyze Symptoms Screening->Analysis If problem persists PdBlack Symptom: Pd Black (Catalyst Aggregation) Analysis->PdBlack Is there precipitation? SideProducts Symptom: Side Products (e.g., Hydrodehalogenation) Analysis->SideProducts Are there byproducts? Slow Symptom: Clean but Slow/ Stalled Reaction Analysis->Slow Is it a clean reaction? FixPdBlack Action: Use Precatalyst, More Robust Ligand, Lower Temp PdBlack->FixPdBlack FixSideProducts Action: Use Bulkier Ligand, Optimize Temp/Base SideProducts->FixSideProducts FixSlow Action: Use More Electron-Rich Ligand, Higher Concentration Slow->FixSlow Success Optimized Reaction FixPdBlack->Success FixSideProducts->Success FixSlow->Success caption A logical workflow for troubleshooting catalyst deactivation.

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Quinoxaline Derivatives Characterization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the characterization of quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this important class of heterocyclic compounds. Quinoxalines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their unique electronic and structural properties can present significant challenges during characterization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the laboratory. Here, we move beyond simple protocols to explain the causality behind experimental observations and choices, ensuring a deeper understanding and fostering a self-validating approach to your research.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why are the proton signals in the NMR spectrum of my quinoxaline derivative broad and poorly resolved?

Broadening of NMR signals, particularly for nitrogen-containing heterocycles like quinoxalines, is a frequent issue that can obscure important structural information.

  • Causality & Insights:

    • Chemical Exchange: Protons attached to nitrogen atoms (if any) or those in close proximity to the pyrazine nitrogens can undergo chemical exchange. This is especially true for quinoxalinone derivatives or compounds with amino substituents. This exchange occurs on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals.

    • Intermediate Rotational Barriers (Rotamers): If your derivative has bulky substituents, rotation around single bonds might be hindered, leading to the presence of multiple conformers (rotamers) in slow exchange on the NMR timescale. This can result in a complex spectrum with broad or multiple sets of signals.

    • Aggregation and π-π Stacking: Quinoxaline rings are prone to π-π stacking, especially at higher concentrations. This aggregation can lead to changes in the magnetic environment of the protons, resulting in broad peaks.[2]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often remnants from catalytic steps in synthesis, can cause significant line broadening.

  • Troubleshooting Workflow:

    G start Broad NMR Signals Observed check_conc Dilute the Sample start->check_conc First Step check_impurities Check for Paramagnetic Impurities (e.g., ICP-MS) start->check_impurities If suspecting metal contamination check_temp Acquire Spectrum at Elevated Temperature check_conc->check_temp If broadening persists add_acid Add a Drop of TFA or DCl check_temp->add_acid If still broad d2o_exchange Perform D2O Exchange add_acid->d2o_exchange If N-H or O-H protons suspected purify Repurify Sample (e.g., Chelex resin) check_impurities->purify exchangeable_protons Identify Exchangeable Protons (NH, OH) d2o_exchange->exchangeable_protons

    Caption: Troubleshooting workflow for broad NMR signals.

  • Step-by-Step Protocol: Resolving Broad Signals with Acidification

    • Acquire a standard ¹H NMR spectrum of your quinoxaline derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • If broad signals are observed, add a single drop of trifluoroacetic acid (TFA) or deuterated hydrochloric acid (DCl) to the NMR tube.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Rationale: The acid will protonate the basic nitrogen atoms in the quinoxaline ring, which can lock the molecule in a single protonation state and disrupt intermolecular hydrogen bonding, often leading to sharper signals.

Question 2: I'm struggling to differentiate between positional isomers of my substituted quinoxaline. How can NMR help?

Distinguishing between, for example, a 6-substituted and a 7-substituted quinoxaline derivative is a common challenge, as their 1D ¹H NMR spectra can be very similar.

  • Causality & Insights:

    • Positional isomers have the same number and types of protons, but their spatial arrangement differs. This leads to subtle differences in chemical shifts and, more importantly, distinct spin-spin coupling patterns in the aromatic region.

  • Authoritative Techniques for Isomer Differentiation:

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR technique detects through-space interactions between protons that are close to each other. By observing NOE correlations between the protons of a substituent and the protons on the quinoxaline core, you can unambiguously determine the substituent's position.

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds apart. This is extremely powerful for identifying isomers. For instance, a proton on a substituent will show a correlation to the carbon atom it is attached to on the quinoxaline ring, confirming its position.

    • Carbon-13 NMR Spectroscopy: The chemical shifts of the quaternary carbons in the quinoxaline ring can be diagnostic for the substitution pattern.[3]

  • Experimental Workflow for Isomer Elucidation:

    G A Ambiguous 1D NMR Spectra of Isomers B Acquire 2D NMR Data A->B C NOESY/ROESY B->C D HMBC B->D E Analyze NOE Correlations C->E F Analyze H-C Long-Range Correlations D->F G Determine Substituent Proximity to Ring Protons E->G H Confirm C-H Connectivity over 2-3 Bonds F->H I Unambiguous Isomer Assignment G->I H->I

    Caption: Workflow for distinguishing quinoxaline isomers using 2D NMR.

Mass Spectrometry (MS)

Question 3: I am observing unexpected ions in the mass spectrum of my quinoxaline derivative, such as [M+Na]⁺ or [M+K]⁺. How can I minimize these and get a clean [M+H]⁺?

The formation of adduct ions is a common phenomenon in electrospray ionization (ESI) mass spectrometry and can complicate spectral interpretation.

  • Causality & Insights:

    • Quinoxaline derivatives, with their nitrogen atoms, are effective metal ion chelators. Trace amounts of sodium (Na⁺) and potassium (K⁺) salts, often present in glassware, solvents, or from sample handling, can readily form adducts with the analyte.

    • The stability of these adducts can sometimes be greater than the protonated molecule ([M+H]⁺), leading to a suppression of the desired ion.

  • Troubleshooting and Best Practices:

    • Solvent and Glassware Hygiene: Use high-purity, LC-MS grade solvents. Rinse all glassware, including vials and pipette tips, with a dilute acid solution (e.g., 0.1% formic acid in methanol) followed by pure solvent to remove trace metal salts.

    • Mobile Phase Additives: The addition of a small amount of a proton source to the mobile phase, such as formic acid or acetic acid (typically 0.1%), can promote the formation of the [M+H]⁺ ion and suppress adduct formation. For enhanced sensitivity with some compounds, ammonium formate or ammonium acetate can be used.

    • Sample Preparation: Minimize the use of non-volatile buffers or salts (like PBS) in your sample preparation, as these are major sources of adduct-forming ions.

Question 4: The fragmentation pattern of my quinoxaline derivative in MS/MS is complex. Are there any general rules for interpretation?

While the fragmentation of quinoxaline derivatives is highly dependent on their specific substitution, some general patterns can be observed.

  • Key Fragmentation Pathways:

    • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the quinoxaline core. For example, nitro groups are commonly lost as NO or NO₂ radicals.

    • Ring Cleavage: The pyrazine ring is often the site of initial ring cleavage. Common losses include HCN, which is characteristic of many nitrogen-containing heterocycles.

    • N-Oxide Fragmentation: For quinoxaline-N-oxides, a characteristic fragmentation is the loss of an oxygen atom ([M+H-16]⁺).[4]

  • Data Summary: Common Fragmentation Patterns

Derivative TypeIonization ModeKey Fragment IonsProposed Neutral Loss
Nitro-substitutedEI[M-NO]⁺, [M-NO₂]⁺NO, NO₂
Chloro-substitutedEI[M-Cl]⁺Cl
QuinoxalinoneESI-MS/MSVaries with substituentsElimination of small molecules (e.g., oxazolidinone)[5]
Quinoxaline-N-oxideESI-MS/MS[M+H-O]⁺Oxygen atom
High-Performance Liquid Chromatography (HPLC)

Question 5: I'm observing significant peak tailing for my basic quinoxaline derivative in reversed-phase HPLC. What is the cause and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like many quinoxaline derivatives on silica-based C18 columns.

  • Causality & Insights:

    • Silanol Interactions: The stationary phase in most reversed-phase columns is silica, which has residual silanol groups (Si-OH). At mid-range pH values, these silanols can be deprotonated (Si-O⁻) and interact ionically with protonated basic analytes (like quinoxalines). This secondary interaction is stronger than the desired hydrophobic interaction, leading to a portion of the analyte being retained longer on the column, resulting in a tailed peak.[6][7]

  • Troubleshooting Workflow for Peak Tailing:

    Caption: Decision tree for mitigating peak tailing in HPLC.

  • Step-by-Step Protocol: Optimizing Mobile Phase pH

    • Initial Assessment: Analyze your quinoxaline derivative using a standard C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid (pH ~2.7).

    • Evaluate Peak Shape: If peak tailing is still present, consider increasing the ionic strength of the mobile phase by using a buffer such as 10-20 mM ammonium formate at the same pH.

    • High pH Alternative (for appropriate columns): If you have a pH-stable column (e.g., a hybrid or bidentate C18), switch to a high pH mobile phase, such as 10 mM ammonium bicarbonate (pH ~9).

    • Rationale: At low pH, the basic quinoxaline is fully protonated, but the silanol groups are neutral, minimizing ionic interactions. At high pH (on a stable column), the quinoxaline is neutral, and although the silanols are ionized, the lack of a charge on the analyte prevents strong ionic retention.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features to confirm the successful synthesis of a quinoxaline ring?

  • ¹H NMR: Look for signals in the aromatic region (typically δ 7.5-9.0 ppm). The two protons on the pyrazine ring often appear as singlets or doublets at the most downfield positions due to the electron-withdrawing effect of the nitrogen atoms.[8][9]

  • ¹³C NMR: The carbon atoms of the pyrazine ring typically resonate in the range of δ 140-155 ppm.[3]

  • FT-IR: Look for characteristic C=N stretching vibrations around 1500-1650 cm⁻¹ and aromatic C=C stretching bands.

  • UV-Vis: Quinoxalines exhibit characteristic π-π* transitions, and their absorption spectra can be useful for confirming the conjugated system.

Q2: My quinoxaline derivative is poorly soluble in common analytical solvents. What are my options?

Poor solubility is a significant hurdle, especially for quinoxaline 1,4-dioxides.[10]

  • For NMR:

    • Try more polar deuterated solvents like DMSO-d₆ or methanol-d₄.

    • Gentle heating of the sample can sometimes improve solubility, but be cautious of potential degradation.

    • If sufficient material is available, using a wider diameter NMR tube (e.g., 10 mm) can allow for a larger solvent volume to dissolve the sample.

  • For HPLC/LC-MS:

    • Use a co-solvent like DMSO or DMF to prepare a concentrated stock solution, which is then diluted into the mobile phase. Be mindful that the injection solvent should ideally be weaker than the mobile phase to avoid peak distortion.

    • For biological assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium is a common practice. Always include a vehicle control in your experiments.

Q3: How can I identify common impurities from my quinoxaline synthesis?

The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

  • Common Side Products:

    • Benzimidazoles: Can form via rearrangement, especially under harsh acidic conditions.[4]

    • Incomplete Condensation Products: Unreacted starting materials or mono-imine intermediates.

    • Over-oxidation Products: o-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[4]

  • Identification:

    • LC-MS is the ideal technique to identify these impurities. The mass-to-charge ratio will help in proposing molecular formulas for the unknown peaks.

    • Careful analysis of the ¹H NMR of the crude product can reveal the presence of unreacted starting materials or characteristic signals of side products.

Q4: Are quinoxaline derivatives stable under typical analytical conditions?

Generally, the quinoxaline core is quite stable. However, certain derivatives can be susceptible to degradation.

  • Photodegradation: Some quinoxaline derivatives are known to be light-sensitive and can undergo photodegradation upon exposure to UV light. It is advisable to protect samples from light, especially during analysis and storage.

  • pH Stability: Quinoxaline 1,4-dioxides can be unstable under basic conditions or in the presence of nucleophiles, which can lead to reduction or rearrangement of the N-oxide groups.

  • Stability-Indicating Methods: For quantitative studies, it is crucial to develop a stability-indicating HPLC method. This involves subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to ensure that any degradation products are well-separated from the parent compound.[11][12][13][14][15]

References

Technical Support Center: Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Purity and Troubleshooting for Research & Development

Welcome to the technical support center for the synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges in synthesizing this molecule, focusing on minimizing impurities to achieve high-purity material suitable for downstream applications.

The synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline typically involves a palladium-catalyzed cross-coupling reaction, a powerful but sensitive transformation.[1] Success hinges on a nuanced understanding of the reaction mechanism, careful control of parameters, and the ability to diagnose and resolve issues as they arise. This guide moves beyond simple procedural steps to explain the causality behind experimental choices, empowering you to optimize your synthesis for both yield and purity.

Part 1: Understanding the Synthetic Landscape & Potential Impurities

The most common and robust method for constructing the C-N bond in molecules like 2-Methyl-5-(quinoxalin-2-yl)aniline is the Buchwald-Hartwig amination.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. In this case, 2-chloroquinoxaline is coupled with 4-methyl-3-aminobenzene derivatives.

Typical Reaction Scheme: Aryl Halide: 2-Chloroquinoxaline Amine: 2-Methyl-5-aniline Catalyst System: A Palladium(0) source and a phosphine ligand Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)

Impurities can be introduced from starting materials or generated through side reactions during the coupling process. Understanding their origin is the first step toward prevention.

Common Impurity Classes:
  • Starting Material-Related Impurities:

    • Unreacted 2-Chloroquinoxaline & 2-Methyl-5-aniline: The most basic impurities, resulting from incomplete conversion.

    • Isomeric Precursors: Impurities in the 2-methyl-5-aniline starting material can lead to isomeric final products that are difficult to separate.

  • Process-Related Impurities (Side Reactions):

    • Hydrodehalogenation: The 2-chloroquinoxaline starting material is reduced to quinoxaline. This is often promoted by trace moisture or protic sources in the presence of the active Pd(0) catalyst.

    • Homocoupling: Dimerization of the aniline starting material, though less common in Buchwald-Hartwig amination compared to Suzuki couplings.[3]

    • Quinoxaline Ring-Opening/Rearrangement: Under harsh acidic or thermal conditions, the quinoxaline core can degrade or rearrange into benzimidazoles, though this is more typical of the initial quinoxaline synthesis rather than the coupling step.[4]

  • Catalyst & Reagent-Related Impurities:

    • Phosphine Ligand Oxidation: The phosphine ligands essential for the catalytic cycle are susceptible to oxidation, forming phosphine oxides. These can sometimes be challenging to remove chromatographically.[5]

    • Palladium Black: Agglomeration of the Pd(0) catalyst into an inactive, insoluble black precipitate. This halts the catalytic cycle and reduces yield.[6]

    • Residual Palladium: Trace amounts of palladium remaining in the final product, which is a major concern for pharmaceutical applications.

The following diagram illustrates the primary reaction pathway and the genesis of key impurities.

G SM1 2-Chloroquinoxaline Imp1 Quinoxaline (Hydrodehalogenation) SM1->Imp1 H+ source / e- SM1->invis1 SM2 2-Methyl-5-aniline SM2->invis1 Product 2-Methyl-5-(quinoxalin-2-yl)aniline (Desired Product) Catalyst Pd(0)L_n Catalyst Product->Catalyst Imp2 Phosphine Oxide Catalyst->Imp2 O2 Imp3 Palladium Black (Inactive Catalyst) Catalyst->Imp3 Aggregation Catalyst->invis1 Catalytic Cycle Base Base (e.g., NaOtBu) Base->invis1 invis1->Product Buchwald-Hartwig Coupling

Caption: Primary synthesis pathway and common impurity side reactions.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the most common causes?

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) catalyst is highly sensitive to oxygen.[1] The palladium precatalyst (e.g., Pd₂(dba)₃) or the active catalyst formed in situ may have degraded upon exposure to air.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored palladium sources and ligands. Degas your solvent thoroughly before use by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Potential Cause 2: Inappropriate Base or Solvent. The Buchwald-Hartwig amination is notoriously sensitive to the choice of base and solvent.[7][8] An incorrect combination can lead to poor catalyst turnover or catalyst inhibition.

    • Solution: Sodium tert-butoxide (NaOtBu) in an aprotic polar solvent like dioxane or toluene is a common starting point. However, if this fails, screen other bases like K₃PO₄ or LiHMDS. The reaction's performance can be dramatically different depending on the specific substrates.[9]

  • Potential Cause 3: Poor Quality Reagents. Trace impurities in starting materials or solvents (especially water) can poison the catalyst.

    • Solution: Use anhydrous grade solvents. Ensure your amine and aryl halide are of high purity. If necessary, purify starting materials before use.

Q2: My TLC/LCMS shows a significant amount of quinoxaline, an impurity formed by hydrodehalogenation. How can I prevent this?

  • Potential Cause: Protic Impurities or Hydrogen Source. The hydrodehalogenation side reaction consumes the aryl halide starting material. It is often caused by trace water or other protic impurities reacting with the palladium hydride intermediates in the catalytic cycle.

    • Solution: Rigorously dry all glassware (flame-dry under vacuum is best practice) and use anhydrous solvents. Ensure the base is anhydrous and finely powdered. Sometimes, the amine starting material itself can act as a hydrogen source; in such cases, adjusting the ligand or temperature may help favor the desired cross-coupling pathway.

Q3: I've isolated my product, but it's contaminated with phosphine oxide. How can I remove it?

  • Potential Cause: The phosphine ligands used to stabilize the palladium catalyst are easily oxidized, especially during the reaction work-up if exposed to air for extended periods.

    • Solution 1 (Chromatography): Phosphine oxides can often be separated by silica gel chromatography, but they may co-elute with the product depending on polarity. A switch from a standard ethyl acetate/hexane solvent system to one containing dichloromethane or a small amount of methanol can sometimes improve separation.

    • Solution 2 (Acid Wash): If your product is stable to acid, an aqueous acid wash (e.g., 1M HCl) during work-up can protonate the desired aniline product, moving it into the aqueous layer while the neutral phosphine oxide remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

    • Solution 3 (Prevention): Minimize the exposure of the reaction mixture to air during work-up. Work quickly and consider conducting the initial filtration and extraction steps under a blanket of inert gas.

Q4: My reaction mixture turned black, and the reaction stalled. What happened?

  • Potential Cause: Palladium Black Precipitation. This indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[6] This is often caused by suboptimal ligand concentration, high temperatures, or an incorrect solvent choice that cannot effectively stabilize the catalytic species.

    • Solution: This issue often requires re-optimization of the reaction conditions.

      • Check Ligand:Pd Ratio: Ensure you are using an adequate ratio of ligand to palladium (typically ranging from 1:1 to 4:1, depending on the ligand).

      • Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can better stabilize the palladium center and prevent aggregation.[3]

      • Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand system to start with for this synthesis?

For coupling an aryl chloride with an aniline, a more robust catalyst system is often required than for aryl bromides. A good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the challenging oxidative addition step with aryl chlorides and promote efficient reductive elimination.

Q2: How do I choose the optimal base and solvent?

The choice is highly interdependent. The following table provides a general guide for initial screening.

BaseCommon SolventsCharacteristics & Considerations
NaOtBu / KOtBuToluene, Dioxane, THFStrong, non-nucleophilic bases. Very common and effective but can be sensitive to moisture and incompatible with some functional groups (e.g., esters).[9]
K₃PO₄ / Cs₂CO₃Dioxane, Toluene, DMFMilder bases. Often used for sensitive substrates. K₃PO₄ is a cost-effective and highly effective choice for many couplings.[3]
LiHMDSTHF, TolueneA very strong, non-nucleophilic base. Can be effective when other bases fail, particularly for less reactive amines.[9]

Q3: What are the best practices for setting up the reaction to ensure high purity from the start?

  • Inert Atmosphere is Critical: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) under a positive pressure of Argon or Nitrogen.

  • Reagent Addition Sequence: Add the solid components first (aryl halide, amine, base, catalyst, ligand) to the flask.

  • Purge the Vessel: Evacuate and backfill the flask with inert gas at least three times to remove all traces of oxygen.

  • Add Degassed Solvent: Add your thoroughly degassed solvent via cannula or syringe.

  • Heat to Temperature: Begin stirring and heat the reaction to the target temperature under a positive pressure of inert gas.

The following workflow diagram summarizes the key steps for a successful, high-purity synthesis.

G start Start: High-Purity Synthesis Goal prep 1. Preparation - Flame-dry glassware - Use high-purity reagents - Degas solvent (N2/Ar sparge) start->prep setup 2. Inert Atmosphere Setup - Add solids to flask - Evacuate & backfill (3x) prep->setup reaction 3. Reaction - Add degassed solvent - Heat to optimized temp - Monitor by TLC/LCMS setup->reaction workup 4. Work-up - Cool to RT - Filter through Celite/Silica plug - Aqueous extraction reaction->workup purify 5. Purification - Column Chromatography workup->purify analysis 6. Analysis - NMR, LCMS, HRMS - Assess purity purify->analysis end End: High-Purity Product analysis->end

Caption: A logical workflow for minimizing impurities during synthesis.

Q4: What analytical methods are best for confirming the purity of my final product?

A combination of techniques is essential for a complete picture of purity.

  • ¹H and ¹³C NMR: Confirms the structure of the desired product and can identify major organic impurities if they are present in significant amounts (>1-2%).

  • LC-MS/MS: This is the gold standard for purity assessment. It is highly sensitive and can detect and quantify trace-level impurities that may be invisible by NMR. It is particularly useful for detecting isomeric impurities or those with very similar structures to the product.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition (exact mass) of your product, providing strong evidence of its identity.[12]

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline via Buchwald-Hartwig Amination

Disclaimer: This is a representative protocol and may require optimization for your specific setup and scale.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq), 2-methyl-5-aniline (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and SPhos (0.04 eq, 4 mol %).

  • Inerting: Seal the flask, then evacuate and backfill with dry Argon. Repeat this process three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the aryl halide) via cannula.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (via syringe under Ar) and quenching it into a vial containing ethyl acetate and a small amount of water.

Protocol 2: Work-up and Purification

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 2-Methyl-5-(quinoxalin-2-yl)aniline.

References

Technical Support Center: Enhancing the Stability of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile reagent. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve success in your experiments.

Introduction: Understanding the Molecule

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The quinoxaline core is an electron-deficient heterocyclic system, which makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr)[1]. This reactivity is the cornerstone of its utility. However, this same electronic characteristic also makes the molecule prone to degradation under certain conditions. The methoxy group at the 5-position, being an electron-donating group, can modulate the reactivity of the quinoxaline ring, generally decreasing its susceptibility to nucleophilic attack compared to unsubstituted 2-chloroquinoxaline[2]. Understanding and controlling the reaction environment is therefore paramount to ensuring the stability of the starting material and achieving high yields of the desired product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway is hydrolysis of the C2-chloro substituent to form 2-hydroxy-5-methoxyquinoxaline. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.

Q2: How does the 5-methoxy group affect the stability of the molecule compared to unsubstituted 2-chloroquinoxaline?

A2: The methoxy group is electron-donating by resonance, which can slightly decrease the electrophilicity of the quinoxaline ring. This may make this compound marginally less reactive towards nucleophilic attack, including hydrolysis, compared to its unsubstituted counterpart. However, this effect is generally not sufficient to prevent degradation under harsh conditions.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term stability, it should be stored as a solid in a cool (2-8°C), dark, and dry place under an inert atmosphere (e.g., nitrogen or argon)[3]. This minimizes exposure to moisture and light, which can contribute to degradation.

Q4: Can I use common mineral acids like HCl or H₂SO₄ in reactions involving this compound?

A4: Yes, but with extreme caution. Concentrated mineral acids, especially in the presence of water and at elevated temperatures, will likely cause significant hydrolysis. If an acid catalyst is required, it is advisable to use milder organic acids (e.g., p-toluenesulfonic acid) or catalytic amounts of strong acids at low temperatures. Using non-aqueous acid sources, such as HCl in dioxane, is a preferable strategy to minimize water content.

Q5: How can I monitor the stability of this compound during my reaction?

A5: The most effective way to monitor the reaction and check for degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to separate the starting material from its degradation products and the desired product, giving you a clear picture of the reaction's progress and efficiency. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and presence of a more polar byproduct. Hydrolysis of the starting material. The reaction conditions are likely too acidic or basic, or there is excess water present.1. Check and adjust pH: Ensure the reaction medium is neutral or slightly basic (pH 7-8) using a suitable buffer if compatible. 2. Use anhydrous conditions: Dry all solvents and reagents thoroughly before use. 3. Lower the temperature: Running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.
Formation of multiple unidentified byproducts. Ring degradation. This can occur under harsh acidic or basic conditions, especially at high temperatures.1. Milder reaction conditions: Use less concentrated acids or bases and lower the reaction temperature. 2. Shorter reaction times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup. Moisture in the air, impure solvents, or inconsistent temperature control can all lead to variable results.1. Standardize procedures: Ensure consistent use of anhydrous solvents, fresh reagents, and an inert atmosphere. 2. Calibrate equipment: Regularly check the accuracy of temperature controllers and other critical equipment.
Stalled reaction in a cross-coupling (e.g., Suzuki) reaction. Catalyst deactivation or suboptimal conditions. The choice of base, ligand, and solvent is crucial for the stability of both the catalyst and the substrate.1. Screen bases: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH which can promote hydrolysis. 2. Ligand choice: Use a ligand that promotes a fast reaction rate to minimize the time the substrate is exposed to potentially destabilizing conditions. 3. Solvent system: Use anhydrous aprotic solvents like THF, dioxane, or toluene.

Key Degradation Pathways and Stabilization Strategy

The primary challenge in using this compound is preventing unwanted nucleophilic substitution by water (hydrolysis). The following diagram illustrates the main degradation pathway and the central strategy for its prevention.

G cluster_degradation Degradation Pathway cluster_reaction Desired Reaction A This compound B 2-Hydroxy-5-methoxyquinoxaline (Degradation Product) A->B H₂O (Acid or Base Catalyzed) C Anhydrous Solvents G This compound C->G D Inert Atmosphere (N₂ or Ar) D->G E Controlled Temperature E->G F pH Control (Neutral/Slightly Basic) F->G H Desired Product G->H Nucleophile (e.g., R-NH₂, R-B(OH)₂)

Caption: Key degradation pathway and stabilization strategies.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, with an emphasis on maintaining stability.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • A mild base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, NMP, or Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the base (2.0 equivalents).

  • Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality: The use of an anhydrous aprotic solvent and a mild, non-nucleophilic base under an inert atmosphere minimizes the risk of hydrolysis and other side reactions.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound under controlled conditions to understand its stability profile, as recommended by ICH guidelines[4][5].

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC system with a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Stir at room temperature and take aliquots at different time points (e.g., 1, 4, 8, 24 hours) for HPLC analysis.

  • Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of 0.1 M HCl.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Stir at room temperature and analyze aliquots by HPLC at various time intervals.

  • Thermal Degradation: Heat a solid sample of the compound at a set temperature (e.g., 80°C) for a defined period and then analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a UV lamp and analyze by HPLC at different time points.

Data Analysis: Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products. This data is invaluable for developing stable formulations and reaction conditions.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (UV) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify & Quantify Degradants H->I

References

Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Chloro-5-methoxyquinoxaline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity and stability through a robust, well-understood analytical method is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices. Here, we will build a self-validating analytical system from the ground up, grounded in established scientific principles and regulatory standards.

Part 1: Proactive Method Development Protocol

A robust troubleshooting strategy begins with a sound method. Before we delve into solving problems, let's build a method logically. The goal is to create a reliable reversed-phase HPLC (RP-HPLC) method that can serve as a baseline for purity testing and stability studies.

Understanding the Analyte: this compound

The molecular structure and properties of our analyte dictate our starting point. This compound is a heterocyclic aromatic compound. Key predicted properties influencing our chromatographic approach include a melting point of 111-113 °C and a predicted pKa of -1.90, suggesting it is a neutral to very weakly basic compound under typical reversed-phase conditions.[1] The primary degradation pathway for similar 2-chloroquinoxaline derivatives is hydrolysis of the chloro group, particularly under acidic conditions, to form the corresponding 2-hydroxy-quinoxaline.[2] This potential instability must be considered during mobile phase selection and sample preparation.

Step-by-Step Method Development

A systematic approach to method development saves time and prevents many common issues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Scan) B Select Column (e.g., C18, 5 µm, 150 x 4.6 mm) A->B C Select Mobile Phase (ACN/H2O, MeOH/H2O) B->C D Perform Broad Gradient Run (e.g., 5-95% B in 20 min) C->D E Evaluate Initial Run (Peak Shape, Retention) D->E Proceed to Optimization F Adjust Gradient Slope (Shallow gradient around elution %B) E->F G Optimize Temperature & Flow Rate (For efficiency & resolution) F->G H Fine-tune Mobile Phase (pH, buffer if needed) G->H I System Suitability Test (SST) (As per USP <621>) H->I Proceed to Validation J Perform Validation (ICH Q2(R2): Specificity, Linearity, Accuracy) I->J K Final Method Documented J->K

Caption: A logical workflow for systematic HPLC method development.

1. Column Selection: The initial choice of a stationary phase is critical. For a moderately polar, aromatic compound like this compound, a standard C18 column is the universal starting point due to its versatility and hydrophobic retention mechanism.

  • Primary Recommendation: L1 packing C18, 5 µm particle size, 150 mm x 4.6 mm. This provides a good balance of efficiency and backpressure.

  • Alternative for Isomer Separation: If separation from positional isomers (e.g., 2-Chloro-7-methoxyquinoxaline) is required, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column may provide enhanced selectivity due to π-π interactions with the aromatic quinoxaline ring.[3]

2. Mobile Phase Selection: The mobile phase composition governs retention and selectivity.[4][5]

  • Solvents: Acetonitrile (ACN) is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • Aqueous Phase: Start with HPLC-grade water. Since the analyte's pKa is very low, pH adjustment is unlikely to be necessary to control ionization. However, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sharpen peaks by suppressing silanol interactions on the silica support.[6][7]

  • Preparation: Always use HPLC-grade solvents, filter the mobile phase through a 0.45 µm or 0.22 µm filter, and thoroughly degas to prevent baseline issues.[8][9]

3. Detection Wavelength: A Photodiode Array (PDA) detector is highly recommended during method development.[10][11] It allows for the collection of the full UV spectrum of the analyte, ensuring the optimal wavelength is chosen for maximum sensitivity and helping to identify impurities. Quinoxaline structures typically exhibit strong absorbance in the UV region.

  • Procedure: Inject a concentrated standard and extract the UV spectrum at the peak apex.

  • Expected λmax: For quinoxaline derivatives, expect strong absorbance between 240-260 nm and potentially another maximum above 300 nm.[12][13] Select the wavelength with the highest absorbance for quantification.

4. Initial Chromatographic Conditions: The following table provides a robust starting point for your experiments.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral purpose, good starting point for reversed-phase.[14]
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity, improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved efficiency.
Detection PDA Detector (254 nm for monitoring)Allows for spectral confirmation and selection of optimal wavelength.
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration.
Sample Diluent 50:50 Acetonitrile/WaterShould be similar to the initial mobile phase to ensure good peak shape.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline drifting upwards during a gradient run? A1: This is often due to the mobile phase components having different UV absorbance at the detection wavelength. As the concentration of the organic solvent (like ACN) with higher UV absorbance increases, the baseline rises. This is common at lower wavelengths (<220 nm). To mitigate this, ensure both mobile phase A and B contain the same concentration of any UV-absorbing additive (like formic acid). Alternatively, using a reference wavelength on your PDA detector or performing a blank-subtraction can correct for this.[15]

Q2: Is this compound stable in the recommended mobile phase? A2: The compound is susceptible to hydrolysis of the chloro-group, especially under acidic conditions.[2] While 0.1% formic acid creates a mildly acidic environment (pH ~2.7), degradation is typically slow at ambient temperature. However, it is best practice to prepare samples fresh and avoid letting them sit in the autosampler for extended periods (e.g., overnight). If instability is observed, consider using a buffered mobile phase closer to neutral pH, provided peak shape remains acceptable.

Q3: What are the essential system suitability tests (SST) for this method? A3: According to pharmacopeial guidelines like USP <621>, key SST parameters ensure the chromatographic system is performing adequately before sample analysis.[16][17][18] For a purity method, you should monitor:

  • Tailing Factor (Symmetry): Should be between 0.8 and 1.8.

  • Relative Standard Deviation (RSD) for replicate injections: For the main peak area and retention time, the RSD should be ≤ 2.0% (typically for n=5 or 6 injections).

  • Resolution (Rs): If measuring against a known impurity, the resolution between the two peaks should be >1.5.

  • Plate Number (N): A measure of column efficiency; a higher number is better.

Q4: How should I prepare my sample for injection? A4: The primary goal is to completely dissolve the sample in a solvent compatible with the mobile phase.

  • Solvent Choice: Use a diluent that is weaker than or equal in elution strength to the initial mobile phase conditions (e.g., 50:50 ACN/Water). Injecting a sample in a much stronger solvent can cause peak distortion.[19]

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column and system frits.[20]

  • Concentration: Ensure the concentration is within the linear range of the detector to avoid peak fronting due to column overload.

Part 3: Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.[21][22][23]

Troubleshooting Retention Time Instability

Symptom: The retention time of the main peak is shifting between injections or runs.

G cluster_sudden Sudden Shift cluster_gradual Gradual Drift start Retention Time (RT) is Unstable q1 Is the shift sudden or gradual? start->q1 q2 Check Mobile Phase (Correct composition? Enough volume?) q1->q2 Sudden q5 Is column equilibrated? (Allow 20-30 min flush) q1->q5 Gradual q3 Check for Leaks (Pump heads, fittings, injector) q2->q3 q4 Air Bubbles? (Purge pump, degas mobile phase) q3->q4 q6 Is column temperature stable? (Use column oven) q5->q6 q7 Mobile phase prepared fresh? (Volatile organics can evaporate) q6->q7 q8 Column Contamination? (Flush with strong solvent) q7->q8

Caption: A decision tree for troubleshooting unstable retention times.

Q: My peak is tailing severely. What is the cause and how do I fix it? A: Peak tailing, where the back half of the peak is drawn out, is a common problem that compromises integration and resolution.

  • Potential Cause 1: Secondary Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can interact with polar or basic analytes, causing tailing.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of these silanols. Using a modern, high-purity, end-capped column also minimizes this effect.[19]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample. The peak height should increase linearly with concentration; if it doesn't, you may be overloading the column.

  • Potential Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated (ferrules are not crushed or leaking).

Q: I am seeing "ghost peaks" in my chromatogram, especially when I run a blank. Where are they coming from? A: Ghost peaks are unexpected peaks that appear in your chromatogram.

  • Potential Cause 1: Sample Carryover. Residue from a previous, more concentrated sample may be retained in the injection port or on the column and elute in a subsequent run.

    • Solution: Implement a robust needle wash in your autosampler method, using a strong solvent (like 100% ACN or isopropanol). Injecting a blank after a high-concentration sample can confirm carryover.[8]

  • Potential Cause 2: Contaminated Mobile Phase. Impurities in your solvents or water, or bacterial growth in an unpreserved aqueous mobile phase, can accumulate on the column and elute as peaks during a gradient.

    • Solution: Use fresh, HPLC-grade solvents. Prepare aqueous mobile phases daily. Filtering solvents can also help.[8]

  • Potential Cause 3: Late Elution. A compound from a previous injection may be very strongly retained and only elute when the gradient reaches a very high organic percentage.

    • Solution: Add a high-organic wash step (e.g., hold at 95% B for 5-10 minutes) at the end of every gradient run to flush strongly retained compounds from the column.

Q: My resolution between the main peak and an impurity is poor (Rs < 1.5). How can I improve it? A: Improving resolution is a core task in method development.

  • Solution 1: Optimize the Gradient. If you have some separation, shallowing the gradient around the elution time of the critical pair will improve resolution. Decrease the rate of change of %B/min.

  • Solution 2: Change Organic Solvent. Switching from acetonitrile to methanol (or vice-versa) can alter selectivity because they have different interactions with the analyte and stationary phase. This can sometimes dramatically improve the separation of closely eluting peaks.

  • Solution 3: Change Column Selectivity. If mobile phase optimization is insufficient, the stationary phase is the most powerful tool to change selectivity. As mentioned earlier, a Phenyl-Hexyl or PFP column can provide different selectivity for aromatic compounds compared to a C18.[3]

  • Solution 4: Increase Column Efficiency. You can increase the plate number (N), and thus resolution, by using a longer column or a column with smaller particles (e.g., 3 µm or sub-2 µm), though this will increase backpressure.

Part 4: Stability-Indicating Method Development & Forced Degradation

To ensure your method can accurately quantify this compound in the presence of its degradation products, you must develop a "stability-indicating" method. This is a regulatory expectation outlined in ICH guidelines.[24][25][26][27] The process involves intentionally degrading the drug substance under harsh conditions (forced degradation) and proving that the degradation products are fully resolved from the parent peak.[28][29]

Forced Degradation Experimental Workflow

cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: HPLC Analysis cluster_evaluation Step 3: Method Validation A Prepare Drug Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolytic (ICH Q1B light exposure) A->E F Neutralize Acid/Base Samples B->F C->F D->F E->F G Analyze Stressed Samples by HPLC (Target 5-20% degradation) F->G I Check for Resolution (Rs > 1.5 between parent and degradants) G->I H Analyze Unstressed Control H->G J Perform Peak Purity Analysis (Using PDA detector) I->J K Confirm Mass Balance (%Assay + %Degradants ≈ 100%) J->K L Method is Stability-Indicating K->L

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN/Water).

  • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M. Heat at 60 °C and pull time points (e.g., 2, 4, 8, 24 hours) until ~5-20% degradation is observed by HPLC. Neutralize samples before injection.[28]

  • Oxidation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor over time.

  • Photostability: Expose the solid drug and a solution to light conditions as specified in ICH guideline Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak, and the peak purity analysis (using a PDA detector) confirms that the parent peak is spectrally pure in all stressed samples.

By following this comprehensive guide, from proactive method development to systematic troubleshooting and validation, you will be equipped to develop and maintain a robust and reliable HPLC method for the analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its biological effects, making it a versatile template for drug discovery. This guide provides an in-depth comparison of the biological activities of 2-chloro-5-methoxyquinoxaline derivatives and structurally related analogs, supported by experimental data and detailed protocols.

The Significance of the 2-Chloro and 5-Methoxy Substituents

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the ring system.[4] The 2-chloro group serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions to generate a diverse library of compounds.[1] Moreover, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the quinoxaline ring, potentially enhancing its interaction with biological targets. The 5-methoxy group, an electron-donating substituent, can also influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting its solubility, metabolic stability, and binding affinity.

Anticancer Activity: A Promising Frontier

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA synthesis.[5][6]

Comparative Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the data presented for structurally related compounds provide valuable insights into their potential.

Compound IDQuinoxaline SubstitutionCancer Cell LineIC50 (µM)Reference(s)
Analog 1 2-Chloro, 3-(substituted anilino)MCF-7 (Breast)9.0[7]
Analog 2 2-Chloro, 3-(substituted anilino)HCT116 (Colon)2.5[7]
Analog 3 2-(substituted phenyl), 6-bromoVarious>10
Analog 4 2,3-bis(4-methoxyphenyl)A549 (Lung)1.98
Doxorubicin Standard ChemotherapeuticHCT116 (Colon)0.8[7]

Note: The data for Analogs 1-4 are representative of the anticancer potential of substituted quinoxalines and are included for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Proposed Mechanism of Anticancer Action

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxaline derivatives.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[1]

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of representative quinoxaline derivatives against various microbial strains, as determined by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.

Compound IDQuinoxaline SubstitutionMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference(s)
Analog 5 2,3-disubstituted (thioether)S. aureus22-[1]
Analog 6 2,3-disubstituted (thioether)E. coli18-[1]
Analog 7 2,3-disubstituted (arylhydrazone)C. albicans15-[1]
Ciprofloxacin Standard AntibioticS. aureus30-
Fluconazole Standard AntifungalC. albicans25-

Note: The data for Analogs 5-7 are representative of the antimicrobial potential of substituted quinoxalines and are included for comparative purposes.

Experimental Protocol: Agar Disc Diffusion Method

The Kirby-Bauer agar disc diffusion method is a standard, qualitative technique used to determine the susceptibility of bacteria to different antimicrobial agents.[11][12][13]

Principle: A paper disc impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc.[11][12]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[11][13]

  • Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][13]

  • Disc Placement: Aseptically place paper discs impregnated with the test compounds onto the surface of the agar plate. Ensure the discs are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and cancer. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by a representative quinoxaline derivative compared to a standard anti-inflammatory drug.

CompoundDose (mg/kg)Edema Inhibition (%)Reference(s)
Analog 8 2045
Indomethacin 1055

Note: The data for Analog 8 is a representative example of the anti-inflammatory potential of quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.[14][15][16]

Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.[14][15]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

General Experimental Workflow

The discovery and development of novel biologically active compounds follow a logical progression from synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Purification->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Anticancer->Enzyme_Inhibition Apoptosis_Assays Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis_Assays In_Vivo In Vivo Efficacy Studies (Animal Models) Enzyme_Inhibition->In_Vivo Apoptosis_Assays->In_Vivo

Caption: A typical experimental workflow for the evaluation of novel chemical entities.

Conclusion

Derivatives of this compound hold significant promise as a scaffold for the development of novel therapeutic agents. The available literature on structurally related quinoxalines strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic versatility of the 2-chloro position and the electronic influence of the 5-methoxy group provide a robust platform for the generation of diverse chemical libraries. Further systematic studies focusing on a series of this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. This guide provides a foundational framework for researchers embarking on the exploration of this promising class of compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-5-methoxyquinoxaline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of safe and effective innovation. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. However, the synthesis of a specific quinoxaline derivative can often yield a mixture of positional isomers, where substituents occupy different positions on the benzene ring. These isomers can possess vastly different pharmacological and toxicological profiles. Therefore, the ability to confidently distinguish between them is not merely an academic exercise but a critical step in the development pipeline.

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 2-Chloro-5-methoxyquinoxaline and its key positional isomers: 2-Chloro-6-methoxyquinoxaline, 2-Chloro-7-methoxyquinoxaline, and 2-Chloro-8-methoxyquinoxaline. By integrating established spectroscopic principles with predicted data, we will elucidate the subtle yet definitive fingerprints that allow for their differentiation.

The Challenge of Isomeric Differentiation

Positional isomers, by definition, share the same molecular formula and thus the same exact mass. The challenge in their differentiation lies in the subtle influence of substituent placement on the molecule's electronic and magnetic environment. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl) exert distinct effects on the electron density of the quinoxaline ring system. The location of the methoxy group, in particular, alters the chemical environment of the protons and carbons throughout the molecule, leading to unique shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic vibrations in Infrared (IR) spectroscopy, and specific fragmentation pathways in Mass Spectrometry (MS).

Below are the structures of the four isomers under consideration.

Caption: Structures of this compound and its isomers.

A Multi-faceted Spectroscopic Approach

No single technique can unequivocally identify an isomer in all cases. A robust analytical workflow relies on the convergence of data from multiple spectroscopic methods. This guide will focus on the "big four" of organic structure elucidation: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Sample Isomeric Mixture or Purified Analyte NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis (Shifts, Couplings, Frequencies, Fragments) NMR->Data FTIR->Data MS->Data ID Isomer Identification Data->ID

Caption: General experimental workflow for isomeric differentiation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for isomer differentiation. It provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. The electron-donating methoxy group increases electron density (shields) nearby protons, shifting their signals upfield (to lower ppm values). Conversely, the electronegative chlorine atom and the nitrogen atoms of the quinoxaline ring decrease electron density (deshield), shifting signals downfield. The coupling constants (J) between adjacent protons reveal their connectivity and are characteristic of the substitution pattern on the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire spectra at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted Data & Interpretation:

Since experimental data for all isomers is not consistently available in the public domain, the following table presents predicted ¹H NMR chemical shifts. These predictions are based on established substituent effects and computational algorithms. The key diagnostic signals are those of the protons on the benzene portion of the quinoxaline ring (H-5, H-6, H-7, H-8) and the lone proton on the pyrazine ring (H-3).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound2-Chloro-6-methoxyquinoxaline2-Chloro-7-methoxyquinoxaline2-Chloro-8-methoxyquinoxalineCausality and Expected Splitting Patterns
H-3 ~8.65~8.60~8.62~8.68Singlet. Relatively consistent across isomers, slightly deshielded by proximity to Cl.
-OCH₃ ~4.05~3.95~3.98~4.10Singlet. The 8-methoxy group is most deshielded due to proximity to the pyrazine nitrogen.
H-5 ---~7.30 (d)~7.90 (d)~7.45 (d)The 5-position proton is absent in the 5-methoxy isomer. In others, it appears as a doublet.
H-6 ~7.05 (d)---~7.40 (dd)~7.65 (t)Shielded by the adjacent 5-methoxy group. Absent in the 6-methoxy isomer.
H-7 ~7.60 (t)~7.35 (dd)---~7.30 (d)Appears as a triplet in the 5-methoxy isomer due to coupling with H-6 and H-8. Absent in the 7-methoxy isomer.
H-8 ~7.70 (d)~7.95 (d)~7.85 (d)---Deshielded by the adjacent pyrazine nitrogen. Absent in the 8-methoxy isomer.

Key Differentiating Features in ¹H NMR:

  • This compound: The most upfield aromatic proton signal will be H-6 (~7.05 ppm), appearing as a doublet. The H-7 proton will be a characteristic triplet.

  • 2-Chloro-6-methoxyquinoxaline: The spectrum will show two distinct doublets in the upfield region for H-5 and H-7, and a downfield doublet for H-8.

  • 2-Chloro-7-methoxyquinoxaline: The spectrum will be distinguished by a doublet for H-5 and H-8, and a doublet of doublets for H-6.

  • 2-Chloro-8-methoxyquinoxaline: The H-7 proton will be the most upfield signal. The H-6 proton will appear as a triplet, a key diagnostic feature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle & Rationale: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also sensitive to the electronic environment. Carbons directly attached to electronegative atoms (Cl, N, O) are significantly deshielded and appear at higher ppm values. The substituent effects observed in ¹H NMR are also evident here, allowing for another layer of structural confirmation. An important study on quinoxaline derivatives confirmed that substituent effects on ¹³C chemical shifts are generally additive, which supports the use of predictive models.[1]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Acquire spectra with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Use a spectral width of approximately 250 ppm.

    • A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are required to obtain good signal intensity, especially for quaternary carbons.

Predicted Data & Interpretation:

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound2-Chloro-6-methoxyquinoxaline2-Chloro-7-methoxyquinoxaline2-Chloro-8-methoxyquinoxalineRationale for Chemical Shift
C-2 ~148.5~148.0~148.2~148.8Directly attached to Cl and N; highly deshielded.
C-3 ~144.0~143.5~143.8~144.2Deshielded by adjacent nitrogen.
C-4a ~141.0~142.5~142.0~135.0Bridgehead carbon. Shift is sensitive to substituent on the adjacent ring.
C-5 ~158.0~106.0~129.0~118.0Very deshielded in the 5-methoxy isomer due to direct attachment to oxygen. Very shielded in the 6-methoxy isomer.
C-6 ~110.0~160.0~125.0~129.5Shielded in the 5-methoxy isomer. Deshielded in the 6-methoxy isomer (attached to O).
C-7 ~132.0~120.0~160.5~115.0Shielded in the 8-methoxy isomer. Deshielded in the 7-methoxy isomer (attached to O).
C-8 ~118.0~130.0~105.0~157.0Shielded in the 7-methoxy isomer. Deshielded in the 8-methoxy isomer (attached to O).
C-8a ~136.0~140.0~140.5~141.5Bridgehead carbon.
-OCH₃ ~56.0~55.5~55.8~56.5Relatively consistent, with minor variations.

Key Differentiating Features in ¹³C NMR: The most diagnostic signals are the carbons of the substituted benzene ring. The carbon directly attached to the methoxy group will be significantly deshielded (~157-161 ppm), providing an immediate indication of the isomer. For example, in this compound, the C-5 signal will be around 158.0 ppm, while for the 6-methoxy isomer, the C-6 signal will be near 160.0 ppm, and so on.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While FT-IR is often considered a tool for functional group identification rather than for distinguishing subtle isomeric differences, key variations in the "fingerprint region" (below 1500 cm⁻¹) and shifts in characteristic stretching frequencies can provide valuable corroborating evidence.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Data & Interpretation:

Table 3: Key Predicted FT-IR Absorption Bands (cm⁻¹)

Vibrational ModeExpected RangeIsomer-Specific Observations
Aromatic C-H Stretch 3100-3000A group of weak to medium bands.
Aliphatic C-H Stretch (-OCH₃) 2950-2850Medium intensity bands corresponding to symmetric and asymmetric stretching.
C=N and C=C Stretch (Aromatic) 1620-1450A series of strong to medium bands. The exact positions and intensities will vary slightly between isomers.
Ar-O-C Asymmetric Stretch 1275-1200A strong band characteristic of the aryl ether linkage. Its position is sensitive to the electronic environment.
Ar-O-C Symmetric Stretch 1075-1020A medium to strong band.
C-Cl Stretch 850-550Typically a medium to strong band, but can be difficult to assign definitively in a complex molecule.
C-H Out-of-Plane Bending 900-675The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For example, a 1,2,3-trisubstituted ring (as in the 5- and 8-methoxy isomers) will have a different pattern from a 1,2,4-trisubstituted ring (as in the 6- and 7-methoxy isomers).

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. While all four isomers have the same molecular weight (194.62 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The way the molecular ion breaks apart is dictated by the stability of the resulting fragment ions and neutral losses. The position of the methoxy group can influence these pathways.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Data & Interpretation:

  • Molecular Ion (M⁺•): All isomers will show a molecular ion peak cluster at m/z 194 and 196 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: A key fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

    • M⁺• → [M - CH₃]⁺ → [M - CH₃ - CO]⁺

    • m/z 194 → m/z 179 → m/z 151

  • The relative intensities of these fragment ions may vary between isomers based on the stability of the resulting carbocations. For instance, the stability of the [M - CH₃]⁺ ion could be subtly influenced by the position of the oxygen relative to the nitrogen atoms and the chlorine.

fragmentation M Molecular Ion (M⁺•) m/z 194/196 M_CH3 [M - CH₃]⁺ m/z 179/181 M->M_CH3 - •CH₃ M_CH3_CO [M - CH₃ - CO]⁺ m/z 151/153 M_CH3->M_CH3_CO - CO

Caption: A primary fragmentation pathway for 2-chloro-methoxyquinoxalines.

Conclusion

The definitive structural elucidation of this compound from its positional isomers requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry confirms the molecular formula and the presence of chlorine, it is the nuanced information from NMR spectroscopy that provides the most decisive evidence. The unique chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, coupled with the characteristic chemical shift of the methoxy-bearing carbon in ¹³C NMR, serve as highly reliable fingerprints for each isomer. FT-IR spectroscopy provides valuable complementary data, particularly through the analysis of C-H out-of-plane bending vibrations in the fingerprint region. By carefully integrating the data from these methods, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and safety of their scientific and developmental endeavors.

References

Unambiguous Structural Validation of 2-Chloro-5-methoxyquinoxaline: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity. In the synthesis of novel compounds, such as 2-Chloro-5-methoxyquinoxaline—a key intermediate in the development of various pharmaceuticals[1]—ambiguity in its structure is not an option. While 1D NMR and mass spectrometry provide initial clues, they can sometimes be insufficient to definitively assign substituent positions on a heterocyclic scaffold. This guide provides an in-depth, experimentally-grounded comparison of analytical techniques, demonstrating why a suite of 2D NMR experiments (COSY, HSQC, and HMBC) stands as the gold standard for the structural validation of this class of molecules.

The Challenge: Positional Isomerism in Quinoxaline Synthesis

The synthesis of substituted quinoxalines often involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, the starting materials would logically be 4-methoxy-1,2-phenylenediamine and a glyoxal equivalent. However, depending on the reaction conditions, there's a potential for the formation of isomeric products. The primary challenge lies in definitively confirming the precise locations of the chloro and methoxy groups on the quinoxaline ring. Relying solely on 1D ¹H NMR can be misleading, as the chemical shifts of the aromatic protons can be influenced by multiple factors, making assignments based on prediction alone unreliable. This is where the power of 2D NMR to reveal through-bond correlations becomes indispensable.

Comparative Analysis: Why 2D NMR Excels

Analytical MethodStrengthsLimitations in this Context
1D ¹H & ¹³C NMR Provides information on the number and electronic environment of protons and carbons.Can be difficult to unambiguously assign proton and carbon signals, especially in complex aromatic systems. Positional isomers may have very similar 1D spectra.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition.Does not provide information about the connectivity of atoms, making it unable to distinguish between isomers.
2D NMR (COSY, HSQC, HMBC) Provides a complete picture of the molecular structure by revealing proton-proton couplings (COSY), one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). This collective data allows for the definitive assignment of all atoms and their positions.[2][3][4]Requires more instrument time and expertise in data interpretation compared to 1D NMR.

Experimental Workflow: A Self-Validating System

The following section details the step-by-step methodology for acquiring a comprehensive 2D NMR dataset for the structural validation of this compound. The causality behind each experimental choice is explained to ensure a robust and self-validating outcome.

Diagram of the 2D NMR Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Validation Sample Synthesized this compound (~15-20 mg) Solvent CDCl3 (~0.6 mL) with 0.03% TMS Sample->Solvent NMR_Tube High-precision 5 mm NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR (Initial Check & Referencing) NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Environment) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Processing Fourier Transform & Phasing HMBC->Processing Interpretation Correlated Peak Analysis Processing->Interpretation Assignment Full ¹H & ¹³C Assignment Interpretation->Assignment Validation Structural Confirmation Assignment->Validation

Caption: Workflow for 2D NMR-based structural validation.

Detailed Experimental Protocols
  • Sample Preparation:

    • Dissolve 15-20 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a high-precision 5 mm NMR tube.

    • Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a minimal proton signal. TMS provides a reference point (0 ppm) for both ¹H and ¹³C spectra.

  • 1D ¹H and ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence of the expected proton signals and to serve as the reference axes for the 2D spectra.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum to observe all carbon signals, including quaternary carbons.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6]

    • Key Insight: For this compound, COSY will reveal the connectivity between the protons on the benzene ring, helping to establish their relative positions (ortho, meta, para).

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[5][6]

    • Key Insight: HSQC allows for the unambiguous assignment of protonated carbon signals. Each proton signal will correlate to a single carbon signal, simplifying the complex ¹³C spectrum.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This is arguably the most critical experiment for this specific validation. It reveals correlations between protons and carbons over two to three bonds.[5][6]

    • Key Insight: HMBC will show correlations from the methoxy protons to the carbon at position 5. It will also show correlations from the aromatic protons to the quaternary carbons, which is essential for definitively placing the chloro and methoxy groups.

Data Interpretation: A Logical Deduction Pathway

Diagram of the Data Interpretation Logic

G cluster_correlations Key Correlations for Validation COSY COSY Spectrum Identifies ¹H-¹H spin systems (e.g., H6-H7-H8) HSQC HSQC Spectrum Correlates each proton to its directly attached carbon (e.g., H6 to C6) COSY->HSQC Assigns protonated carbons HMBC HMBC Spectrum Shows long-range ¹H-¹³C correlations (2-3 bonds) HSQC->HMBC Provides starting points for long-range analysis H_OCH3_to_C5 Protons of -OCH₃ group show HMBC correlation to C5. HMBC->H_OCH3_to_C5 H6_to_C5_C8 Proton H6 shows HMBC correlations to C5 and C8. HMBC->H6_to_C5_C8 H3_to_C2_C4a Proton H3 shows HMBC correlations to C2 and C4a. HMBC->H3_to_C2_C4a Structure Validated Structure of This compound H_OCH3_to_C5->Structure Collective evidence confirms substituent positions H6_to_C5_C8->Structure Collective evidence confirms substituent positions H3_to_C2_C4a->Structure Collective evidence confirms substituent positions

Caption: Logical flow of data analysis from 2D NMR spectra.

Step-by-Step Analysis (Based on Hypothetical Data)

Let's assume the following hypothetical, yet realistic, NMR data for this compound.

Proton (¹H) Signal¹³C SignalCOSY CorrelationsHSQC CorrelationKey HMBC Correlations
H3 (~8.4 ppm, s)C3 (~138 ppm)NoneC3C2, C4a, C8a
H6 (~7.1 ppm, d)C6 (~110 ppm)H7C6C4a, C5, C8
H7 (~7.6 ppm, t)C7 (~129 ppm)H6, H8C7C5, C8a
H8 (~7.8 ppm, d)C8 (~120 ppm)H7C8C4a, C6
-OCH₃ (~4.0 ppm, s)-OCH₃ (~56 ppm)None-OCH₃C5
Quaternary CarbonsC2 (~150 ppm)---
C4a (~140 ppm)---
C5 (~158 ppm)---
C8a (~142 ppm)---

Analysis Walkthrough:

  • Identify Spin Systems (COSY): The COSY spectrum would show correlations between H6, H7, and H8, confirming they are adjacent protons on the benzene ring. The singlet nature of H3 and the methoxy protons indicates they are isolated from other protons.

  • Direct C-H Assignment (HSQC): The HSQC spectrum directly links each proton signal to its corresponding carbon signal, as listed in the table. This allows for the confident assignment of C3, C6, C7, C8, and the methoxy carbon.

  • The Decisive Long-Range Correlations (HMBC):

    • Placement of the Methoxy Group: The most crucial correlation is from the sharp singlet of the methoxy protons (~4.0 ppm) to a quaternary carbon. In our data, this correlation is to the carbon at ~158 ppm. This definitively assigns this carbon as C5, confirming the 5-methoxy substitution.

    • Placement of the Chloro Group: The proton H3 (~8.4 ppm) is a singlet, indicating no adjacent protons. Its chemical shift is characteristic of a proton on the pyrazine ring of the quinoxaline system. The HMBC spectrum would show correlations from H3 to the quaternary carbons C2, C4a, and C8a. Since C2 is the only position left for the chlorine atom to be attached to on that ring, its deshielded chemical shift (~150 ppm) and the HMBC correlations from H3 confirm the 2-chloro substitution.

    • Final Confirmation: Further HMBC correlations, such as from H6 to C5 and C8, and from H8 to C4a and C6, would cross-validate the entire assignment of the benzene portion of the molecule.

Conclusion

While 1D NMR and mass spectrometry are essential preliminary checks, they lack the power to differentiate between potential isomers of this compound. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable, multi-layered system of evidence. By systematically mapping out proton-proton, one-bond carbon-proton, and long-range carbon-proton correlations, this methodology offers a scientifically rigorous and trustworthy approach to structural validation, ensuring the integrity of research and development in synthetic chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-methoxyquinoxaline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates like 2-Chloro-5-methoxyquinoxaline is of utmost importance. This quinoxaline derivative serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring the accuracy and consistency of its measurement across different analytical methods is fundamental to maintaining quality and regulatory compliance throughout the drug development lifecycle.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each method, present a framework for their cross-validation, and offer detailed experimental protocols. The objective is to equip you with the necessary knowledge to select the most appropriate method for your needs and to ensure the integrity of your analytical data through robust cross-validation.

The Imperative of Cross-Validation

In analytical chemistry, cross-validation is the process of critically assessing and comparing data sets generated from two or more distinct methods.[1] This process is essential when transferring a method between laboratories, introducing a new instrument, or when data from different analytical techniques need to be correlated.[2][3] The primary goal of cross-validation is to demonstrate that different analytical procedures produce comparable and reliable results, thereby ensuring data integrity and consistency.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of method validation to ensure that an analytical procedure is fit for its intended purpose.[4][5]

The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining key parameters that must be assessed.[6][7][8][9] These parameters, including accuracy, precision, specificity, linearity, and range, form the basis of a robust validation protocol and are critical for a successful cross-validation study.[10][11]

Methodologies for Quantification: A Comparative Overview

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and wide applicability. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility for GC analysis, the high selectivity and sensitivity of MS detection make it a compelling alternative.[12]

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of quinoxaline derivatives, providing a baseline for what to expect during method validation and cross-validation.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and column interaction, followed by mass-based detection.The choice of principle is dictated by the analyte's physicochemical properties. HPLC is suitable for a wider range of polarities, while GC is ideal for volatile compounds.
Specificity Moderate to High. Dependent on chromatographic resolution from matrix components.Very High. Mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.GC-MS offers superior specificity due to the added dimension of mass analysis, which is crucial for complex matrices.
Linearity (r²) Typically > 0.999.[13][14]Typically > 0.998.Both techniques can achieve excellent linearity, demonstrating a direct proportional response to concentration.
Limit of Detection (LOD) ng/mL range.pg/mL to low ng/mL range.GC-MS generally offers lower detection limits due to the high sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) Low ng/mL range.Low pg/mL to ng/mL range.The lower LOQ of GC-MS allows for the accurate measurement of trace amounts of the analyte.
Precision (%RSD) Typically < 2%.[15]Typically < 5%.Both methods can achieve high precision, indicating low variability in repeated measurements.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.High accuracy ensures the measured value is close to the true value.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of the cross-validation process, detailed and well-documented experimental protocols are essential. The following sections provide step-by-step methodologies for the quantification of this compound using both HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a robust HPLC-UV method suitable for the quantification of this compound in a standard solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound, typically in the range of 230-280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for the GC-MS analysis of this compound. Method development and optimization will be necessary.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification.

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a volatile, GC-compatible solvent (e.g., acetone or dichloromethane) at a concentration of 1 mg/mL.[16]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

Cross-Validation Workflow: A Visual Guide

The cross-validation process involves a systematic comparison of the results obtained from the two analytical methods. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC-MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation Prep Prepare a common set of This compound samples at multiple concentration levels HPLC_Analysis Analyze samples using the validated HPLC-UV method Prep->HPLC_Analysis GCMS_Analysis Analyze the same samples using the validated GC-MS method Prep->GCMS_Analysis HPLC_Data Obtain quantitative results (concentration) HPLC_Analysis->HPLC_Data Compare Statistically compare the results from both methods (e.g., t-test, Bland-Altman plot) HPLC_Data->Compare GCMS_Data Obtain quantitative results (concentration) GCMS_Analysis->GCMS_Data GCMS_Data->Compare Criteria Evaluate against pre-defined acceptance criteria Compare->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion Pass/Fail

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Data Analysis and Acceptance Criteria

The cornerstone of cross-validation is the statistical comparison of the data generated by each method. The acceptance criteria should be pre-defined in a validation protocol.[10][11]

Statistical Analysis:

  • Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods.

  • Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

Acceptance Criteria: A common acceptance criterion is that the percentage difference between the results obtained from the two methods for each sample should be within ±15-20%. For incurred samples, it is often recommended that at least 67% of the results fall within 20% of the mean.[3] However, these criteria should be justified based on the intended application of the analytical method.

Conclusion and Recommendations

The cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of quantitative data in pharmaceutical development. This guide has provided a comprehensive framework for comparing HPLC and GC-MS methods for the quantification of this compound.

Key Takeaways:

  • Method Selection: The choice between HPLC and GC-MS will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation. GC-MS generally offers higher specificity and lower detection limits.

  • Thorough Validation: Both methods must be individually validated according to ICH guidelines before proceeding with cross-validation.[6][17]

  • Systematic Comparison: A well-defined protocol for sample analysis and data comparison is essential for a successful cross-validation study.

  • Regulatory Compliance: Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for ensuring the acceptance of analytical data.[18][19]

By implementing a robust cross-validation strategy, researchers and scientists can be confident in the integrity of their analytical data, leading to more informed decision-making throughout the drug development process.

References

Benchmarking Catalyst Efficiency for 2-Chloro-5-methoxyquinoxaline Coupling Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinoxalines is a cornerstone of modern medicinal chemistry. The 2-Chloro-5-methoxyquinoxaline core is a valuable building block, and its efficient coupling with various partners is crucial for the synthesis of novel compounds with potential therapeutic applications. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness.

This guide provides a comprehensive comparison of various catalytic systems for the cross-coupling reactions of this compound. By synthesizing data from established literature and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Landscape of Cross-Coupling Catalysis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, several key palladium-, copper-, and nickel-catalyzed reactions are of primary importance. The efficiency of these reactions is not only dependent on the metal center but is also intricately linked to the choice of ligands, bases, and solvents.

The Palladium-Catalyzed Workhorses: Suzuki, Buchwald-Hartwig, and Sonogashira Couplings

Palladium catalysts are the most extensively studied and widely employed for cross-coupling reactions due to their high efficiency and broad functional group tolerance.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the active Pd(0) catalyst.

Comparative Performance of Catalytic Systems

The selection of an optimal catalyst system is a multi-faceted decision, balancing yield, reaction time, catalyst loading, and cost. The following tables summarize the performance of various catalysts in key cross-coupling reactions of chloroquinoxalines, with a focus on systems applicable to this compound. Where direct data for the target molecule is limited, data from closely related chloroquinoxaline analogues is provided as a valuable benchmark.[1]

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloroquinoxalines with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)-K₃PO₄THF90875-90[1]
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃1,4-Dioxane/H₂O1001285[1]
PdCl₂(dppf) (3 mol%)-Na₂CO₃DME801678[1]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloroquinoxalines with Amines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene1001885-95General Protocol
Pd(OAc)₂ (2 mol%)BINAPCs₂CO₃Dioxane1102480-92General Protocol
[Pd(IPr)(cin)Cl] (3 mol%)-K₂CO₃DME1101583-97[2]

Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling of Chloroquinoxalines with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃NTHF65670-85General Protocol
PdCl₂(PPh₃)₂ (2 mol%)CuI (5 mol%)PiperidineDMF80480-90General Protocol
Pd(dba)₂ (5% mol)CuI (10% mol)PPh₃--834[3]

Table 4: Nickel-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemLigandBase/ReductantSolventTemp. (°C)Time (h)Yield (%)Reference
AminationNiCl₂(DME)dppfLiOtBu2-Methyl-THF1000.75up to 85[4][5]
NegishiNi(acac)₂--THF6512GoodGeneral Protocol

Table 5: Copper-Catalyzed Coupling Reactions

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
C-N CouplingCuI1,10-PhenanthrolineK₂CO₃DMF12024ModerateGeneral Protocol
C-O CouplingCuI-Na₃PO₄·12H₂ODCE13024GoodGeneral Protocol

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for key coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous THF

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at 90 °C for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • In a nitrogen-filled glovebox, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the aqueous phase and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the residue by flash column chromatography.

Mechanistic Insights and Catalyst Selection Logic

The choice of a catalytic system should be guided by an understanding of the reaction mechanism and the electronic properties of the substrates.

Palladium Catalysis: The Role of Ligands

In palladium-catalyzed reactions, ligands play a crucial role in modulating the reactivity and stability of the catalyst.[4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[4] For the Suzuki-Miyaura coupling, the base is essential for the transmetalation step, activating the boronic acid.[5]

Nickel Catalysis: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions.[6] Nickel can be particularly effective for the coupling of aryl chlorides and offers unique reactivity, sometimes proceeding through different mechanistic pathways than palladium.[4][5]

Copper Catalysis: Classic Transformations

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, they remain a valuable tool, especially for certain substrate combinations.

Visualization of Key Processes

To further elucidate the relationships between the components of these catalytic systems, the following diagrams illustrate the fundamental workflows and decision-making processes.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling Workflow S_Start Start: this compound + Arylboronic Acid S_Reactants Combine Reactants: Substrate, Boronic Acid, Pd Catalyst, Base S_Start->S_Reactants S_Solvent Add Degassed Solvent (e.g., THF/H₂O) S_Reactants->S_Solvent S_Heat Heat and Stir (e.g., 90-100 °C) S_Solvent->S_Heat S_Monitor Monitor Progress (TLC/GC-MS) S_Heat->S_Monitor S_Workup Workup: Quench, Extract, Dry S_Monitor->S_Workup S_Purify Purification: Column Chromatography S_Workup->S_Purify S_End Product: 2-Aryl-5-methoxyquinoxaline S_Purify->S_End

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Catalyst_Selection Start Select Coupling Reaction Type Suzuki Suzuki-Miyaura (Arylboronic Acids) Start->Suzuki Versatile, mild conditions Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Synthesis of alkynes Heck Heck (Alkenes) Start->Heck Vinylation Negishi Negishi (Organozinc) Start->Negishi Functional group tolerance Stille Stille (Organotin) Start->Stille Stable organometallics Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Wide amine scope Ullmann_N Ullmann (Amines) Start->Ullmann_N Classic amination Ullmann_O Ullmann (Alcohols/Phenols) Start->Ullmann_O Ether synthesis

Caption: Decision tree for selecting the appropriate coupling reaction.

Conclusion

The efficient functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a comparative analysis of palladium-, nickel-, and copper-based catalytic systems for key cross-coupling reactions. While palladium catalysts, particularly in combination with bulky phosphine ligands, offer a robust and versatile approach for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, nickel- and copper-based systems provide valuable and often more economical alternatives.

The provided experimental protocols and performance data serve as a strong foundation for researchers to develop and optimize their synthetic routes. By understanding the mechanistic nuances and the roles of various reaction components, scientists can strategically select the most appropriate catalytic system to achieve their desired outcomes with high efficiency and purity.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-methoxyquinoxaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxyquinoxaline is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its quinoxaline core is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The strategic placement of the chloro and methoxy substituents provides versatile handles for further chemical modification, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this compound. Each route is analyzed based on its chemical logic, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be logically approached via two distinct strategies, primarily differing in the sequence of ring formation and chlorination steps.

  • Route 1: The Convergent Approach. This strategy involves the initial construction of the quinoxaline ring system, followed by a subsequent chlorination step. This is a widely adopted method for the synthesis of chloro-substituted quinoxalines due to the ready availability of starting materials and the robustness of the chemical transformations.

  • Route 2: The Linear Approach. In this alternative pathway, the chloro-substituent is introduced at an earlier stage, prior to the cyclization to form the quinoxaline ring. This approach can offer advantages in terms of regioselectivity and may avoid the use of harsh chlorinating agents on the final heterocyclic system.

Below, we delve into the experimental details and mechanistic considerations of each route.

Route 1: Cyclocondensation Followed by Chlorination

This well-established route commences with the synthesis of the key intermediate, 5-methoxyquinoxalin-2(1H)-one, through the cyclocondensation of 4-methoxy-1,2-phenylenediamine with a suitable two-carbon electrophile. The resulting quinoxalinone is then converted to the target 2-chloroquinoxaline via a deoxychlorination reaction.

Logical Flow of Route 1

Route_1_Workflow A 4-Methoxy-1,2-phenylenediamine C 5-Methoxyquinoxalin-2(1H)-one A->C Cyclocondensation B Glyoxylic Acid Monohydrate B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 5-Methoxyquinoxalin-2(1H)-one

The cornerstone of this route is the formation of the quinoxalinone ring. This is typically achieved through the condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid. The reaction proceeds via an initial formation of a Schiff base between one of the amino groups and the aldehyde functionality of glyoxylic acid, followed by an intramolecular cyclization and dehydration to afford the stable heterocyclic product.

Experimental Protocol:

  • To a stirred solution of 4-methoxy-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add glyoxylic acid monohydrate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-methoxyquinoxalin-2(1H)-one as a solid.

Step 2: Chlorination of 5-Methoxyquinoxalin-2(1H)-one

The conversion of the hydroxyl group (in the enol tautomer of the quinoxalinone) to a chloro group is a crucial step. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 5-methoxyquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Cyclocondensation with a Chloro-Substituted Synthon

This alternative approach aims to construct the quinoxaline ring with the chloro-substituent already in place. This is achieved by reacting 4-methoxy-1,2-phenylenediamine with a two-carbon synthon that bears a leaving group, such as ethyl chloroacetate.

Logical Flow of Route 2

Route_2_Workflow A 4-Methoxy-1,2-phenylenediamine C Intermediate Adduct A->C B Ethyl Chloroacetate B->C D Cyclization & Aromatization C->D E This compound D->E

Caption: Synthetic workflow for Route 2.

One-Pot Synthesis via Cyclocondensation

This route, in principle, can be performed in a one-pot fashion. The reaction likely proceeds through an initial N-alkylation of one of the amino groups of the phenylenediamine with ethyl chloroacetate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

Experimental Protocol:

  • In a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq).

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2-1.5 eq), to the solution.

  • To this mixture, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature of 100-120 °C and maintain for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Head-to-Head Comparison

ParameterRoute 1: Cyclocondensation then ChlorinationRoute 2: Cyclocondensation with Chloro-Synthon
Starting Materials 4-methoxy-1,2-phenylenediamine, glyoxylic acid, POCl₃4-methoxy-1,2-phenylenediamine, ethyl chloroacetate
Number of Steps Two distinct synthetic steps.Can be performed as a one-pot reaction.
Reagent Handling Requires handling of highly corrosive and water-sensitive POCl₃.Utilizes more common and less hazardous reagents.
Reaction Conditions Involves high-temperature reflux with a strong dehydrating/chlorinating agent.Generally involves heating in a high-boiling solvent with a base.
Intermediate Isolation The intermediate 5-methoxyquinoxalin-2(1H)-one is typically isolated and purified.Can potentially avoid intermediate isolation.
Yield (Typical) Generally good to excellent yields for both steps, often >70% overall.Yields can be more variable and are highly dependent on reaction conditions.
Scalability Both steps are generally scalable, though handling large quantities of POCl₃ requires specialized equipment.More amenable to large-scale synthesis due to less hazardous reagents.
Causality of Choices This route is often preferred for its reliability and the well-understood nature of each transformation. The isolation of the intermediate allows for purification at each stage, leading to a potentially purer final product.This route is attractive for its potential step-economy. The choice of a chloro-substituted synthon aims to simplify the overall process.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 stands out as the more robust and well-documented method. While it involves an additional step and the use of a hazardous reagent (POCl₃), the individual reactions are generally high-yielding and reliable. The ability to isolate and purify the intermediate quinoxalinone can be a significant advantage in achieving high purity of the final product, which is often a critical requirement in pharmaceutical applications.

Route 2 presents an attractive, more convergent alternative that could be more efficient in terms of time and resources if optimized. However, the one-pot cyclocondensation may be more prone to side reactions and lower yields, and may require more extensive purification of the final product.

For researchers prioritizing reliability and high purity, Route 1 is the recommended starting point . For those focused on process optimization and developing a more streamlined, potentially more scalable synthesis, Route 2 offers a compelling avenue for investigation . The ultimate choice will depend on the specific experimental capabilities, scale of the synthesis, and the purity requirements of the final compound.

A Comparative Guide to the Synthesis of 2-Chloro-5-methoxyquinoxaline: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two plausible synthetic routes for the preparation of 2-Chloro-5-methoxyquinoxaline, a key intermediate in the development of various pharmaceuticals. In the absence of a single, comprehensive published protocol for this specific molecule, this document compiles and critically evaluates established synthetic methodologies for analogous structures to construct two reliable and reproducible protocols. We will delve into the causality behind experimental choices, provide self-validating systems within each protocol, and ground our claims in authoritative sources.

Introduction to this compound

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The strategic placement of substituents on the quinoxaline scaffold is crucial for modulating their pharmacological profiles. The 2-chloro substituent serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions, while the 5-methoxy group can influence the molecule's electronic properties and metabolic stability. This guide aims to provide a clear and practical comparison of synthetic strategies to access this important building block.

Protocol A: Two-Step Synthesis via Condensation and Chlorination

This protocol follows a classical and widely adopted approach for the synthesis of 2-chloroquinoxalines: the initial construction of the quinoxalin-2(1H)-one core via a condensation reaction, followed by a chlorination step.[1]

Step 1: Synthesis of 5-methoxyquinoxalin-2(1H)-one

The first step involves the acid-catalyzed condensation of 4-methoxy-o-phenylenediamine with glyoxylic acid. This reaction is a variation of the well-established Hinsberg quinoxaline synthesis.[2]

Experimental Protocol:

  • To a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water, add a solution of glyoxylic acid (1.1 eq) in water.

  • Add a catalytic amount of a mild acid, such as acetic acid or phenol, to the reaction mixture.[2]

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-methoxyquinoxalin-2(1H)-one.

Expertise & Experience: The use of a mild acid catalyst is crucial to promote the initial imine formation and subsequent cyclization without causing degradation of the starting materials or product. The choice of a mixed ethanol/water solvent system aids in dissolving the reactants while allowing for straightforward precipitation of the product upon cooling.

Step 2: Chlorination of 5-methoxyquinoxalin-2(1H)-one

The second step involves the conversion of the hydroxyl group of the quinoxalin-2(1H)-one to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

  • In a fume hood, carefully add 5-methoxyquinoxalin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and then carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme care.

  • Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Trustworthiness: The work-up procedure is critical for ensuring the purity and safety of the final product. Complete removal of excess POCl₃ before quenching is essential to control the exothermicity of the reaction with water. Neutralization must be done carefully to ensure complete precipitation of the product.

Protocol_A_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Condensation Condensation 4-methoxy-o-phenylenediamine->Condensation Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Condensation 5-methoxyquinoxalin-2(1H)-one 5-methoxyquinoxalin-2(1H)-one Condensation->5-methoxyquinoxalin-2(1H)-one Chlorination Chlorination 5-methoxyquinoxalin-2(1H)-one->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound Protocol_B_Workflow 3-methoxyaniline 3-methoxyaniline Nitration Nitration 3-methoxyaniline->Nitration 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Nitration->4-methoxy-2-nitroaniline Reduction Reduction 4-methoxy-2-nitroaniline->Reduction 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Reduction->4-methoxy-o-phenylenediamine Condensation_Chlorination Condensation & Chlorination 4-methoxy-o-phenylenediamine->Condensation_Chlorination This compound This compound Condensation_Chlorination->this compound

References

A Comparative Pharmacokinetic Guide to Quinoxaline Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The clinical success and therapeutic potential of any quinoxaline derivative, however, are critically dependent on its pharmacokinetic profile—the journey it takes through the body. This guide provides a comparative analysis of the pharmacokinetic properties of notable quinoxaline derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME). We will delve into the experimental methodologies used to characterize these properties, providing actionable protocols for researchers in the field.

The Decisive Role of Pharmacokinetics in Quinoxaline Drug Efficacy

Understanding the ADME profile of a drug candidate is paramount in drug discovery and development. A promising in vitro potency can be rendered irrelevant by poor bioavailability, rapid metabolism leading to sub-therapeutic plasma concentrations, or unfavorable distribution characteristics. For quinoxaline derivatives, a class known for its structural diversity, a thorough pharmacokinetic evaluation is essential to optimize lead compounds and predict their in vivo performance. This guide will explore these critical parameters through the lens of specific examples, providing a framework for the rational design and development of novel quinoxaline-based therapeutics.

Comparative Analysis of Key Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of several quinoxaline derivatives from different therapeutic areas. This comparative data highlights the significant variability in pharmacokinetic profiles that can arise from even subtle structural modifications to the quinoxaline core.

Table 1: Pharmacokinetic Parameters of Selected Quinoxaline Derivatives in Humans

DrugTherapeutic AreaDoseCmaxTmax (h)AUC (ng·h/mL)Bioavailability (%)Elimination Half-life (t½) (h)Primary Elimination Route
Erlotinib Anticancer150 mg, oral~1,000 ng/mL4~20,000~60% (up to 100% with food)[5]~36.2[6]Fecal (83%)[5]
Glecaprevir Antiviral300 mg, oral~5,000 ng/mL5~45,000High (food enhances absorption)~6Fecal (92.1%)[7][8]
Delamanid Antitubercular100 mg, oral400-414 ng/mL[9]4-5[9]7,925 (AUC0–24,ss)[3]Food enhances absorption by 2.7-fold[9]30-38[3]Not specified
Brimonidine Glaucoma0.15% ophthalmic solution73 ± 19 pg/mL[10][11]1.7 ± 0.7[10][11]375 ± 89 pg·hr/mL[10][11]Low systemic~2.1 (systemic)[10][11]Renal (74% of oral dose)[10]
R(+)XK469 Anticancer (investigational)2500 mg, IVVariableN/AVariableN/ALong half-lifeNot specified[4][12]

Table 2: Preclinical Pharmacokinetic Parameters of a Quinoxaline Urea Analog (13-197) in Rodents [13]

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Elimination Half-life (t½) (h)
Mouse IV5----15.7
Mouse Oral501150.254573.14-
Rat IV5----9.7
Rat Oral502253240516.03-

Deep Dive into ADME Properties of Quinoxaline Derivatives

Absorption: Crossing the Intestinal Barrier

The oral bioavailability of quinoxaline derivatives is highly variable and is influenced by factors such as solubility, permeability, and first-pass metabolism.

  • Erlotinib , an EGFR inhibitor, demonstrates moderate oral absorption of about 60% in a fasted state, which can increase to nearly 100% with food, indicating a significant food effect.[5]

  • Glecaprevir , an HCV NS3/4A protease inhibitor, is also recommended to be taken with food to enhance its absorption.[7]

  • In contrast, the preclinical candidate 13-197 exhibits low oral bioavailability of 3.14% in mice and 16.03% in rats, suggesting potential issues with absorption or extensive first-pass metabolism.[13]

The Caco-2 permeability assay is a widely accepted in vitro model to predict intestinal drug absorption.[14][15] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters similar to the small intestine.

This protocol provides a general framework for assessing the bidirectional permeability of a quinoxaline derivative.

Caco_2_Permeability_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Calculation Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a differentiated monolayer Caco2_seeding->Differentiation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER_measurement Dosing_A_B Add test compound to apical (A) side TEER_measurement->Dosing_A_B Monolayer Intact Dosing_B_A Add test compound to basolateral (B) side TEER_measurement->Dosing_B_A Monolayer Intact Incubation_A_B Incubate at 37°C Dosing_A_B->Incubation_A_B Sampling_A_B Sample from basolateral (B) side at time points Incubation_A_B->Sampling_A_B LC_MS_analysis Quantify compound concentration by LC-MS/MS Sampling_A_B->LC_MS_analysis Incubation_B_A Incubate at 37°C Dosing_B_A->Incubation_B_A Sampling_B_A Sample from apical (A) side at time points Incubation_B_A->Sampling_B_A Sampling_B_A->LC_MS_analysis Papp_calculation Calculate apparent permeability coefficient (Papp) LC_MS_analysis->Papp_calculation Efflux_ratio Determine efflux ratio (Papp(B-A) / Papp(A-B)) Papp_calculation->Efflux_ratio

Caption: Workflow for Caco-2 Permeability Assay.

Step-by-Step Methodology: [14][16]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test quinoxaline derivative (typically at a concentration of 1-10 µM) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (donor) chamber.

    • Collect samples from the apical (receiver) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the quinoxaline derivative in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess the potential for active efflux.

Distribution: Where Does the Drug Go?

The distribution of a drug into various tissues influences its efficacy and potential for toxicity.

  • Erlotinib has a large apparent volume of distribution (232 L), indicating extensive distribution into tissues.[6]

  • The preclinical quinoxaline urea analog 13-197 was found to distribute to the liver, kidney, lung, spleen, heart, and brain in both mice and rats.[13]

  • Brimonidine , administered as eye drops, primarily distributes within ocular tissues, with low systemic exposure.[17][18]

Metabolism: The Body's Chemical Modifications

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. Quinoxaline derivatives undergo both Phase I and Phase II metabolism.

Phase I Metabolism:

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.

  • Erlotinib is primarily metabolized by CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP2C8.[5]

  • Glecaprevir is a substrate of CYP3A4.[7]

  • Sulfaquinoxaline has been shown to be metabolized to a hydroxylated form (SQX-OH).[19]

The in vitro liver microsomal stability assay is a common method to assess the susceptibility of a compound to Phase I metabolism.[20][21][22][23]

This protocol outlines the procedure for determining the metabolic stability of a quinoxaline derivative.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Preparation Prepare reaction mixture: Test compound, liver microsomes, buffer Initiation Add NADPH to start the reaction Preparation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction at time points with cold acetonitrile Incubation->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation Supernatant_analysis Analyze supernatant by LC-MS/MS Centrifugation->Supernatant_analysis Data_processing Plot % remaining vs. time Supernatant_analysis->Data_processing Calculation Calculate half-life (t½) and intrinsic clearance (CLint) Data_processing->Calculation

Caption: Workflow for Liver Microsome Stability Assay.

Step-by-Step Methodology: [20][21]

  • Preparation: Prepare a reaction mixture containing the test quinoxaline derivative (e.g., 1 µM), liver microsomes (from human or other species), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation and Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[4][24][25][26][27] Common Phase II reactions include glucuronidation, sulfation, and glutathione conjugation. While specific data on Phase II metabolism of many quinoxaline derivatives is limited in the readily available literature, it is a critical pathway for the clearance of many xenobiotics and should be investigated during drug development.

Excretion: Eliminating the Drug from the Body

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites.

  • Erlotinib and its metabolites are primarily eliminated through the feces (83%), with a smaller portion excreted in the urine (8%).[5]

  • Glecaprevir is also predominantly excreted in the feces (92.1%).[7][8]

  • Following an oral dose of brimonidine , approximately 74% is recovered in the urine, indicating that renal excretion is the major route of elimination for this compound and its metabolites.[10]

In Vivo Pharmacokinetic Studies: The Gold Standard

While in vitro assays provide valuable predictive information, in vivo pharmacokinetic studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.

This protocol describes a typical in vivo PK study in mice following oral administration.

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Fasting Fast animals overnight Dosing Administer quinoxaline derivative by oral gavage Fasting->Dosing Sampling Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Plasma_prep Process blood to obtain plasma Sampling->Plasma_prep LC_MS_analysis Quantify drug concentration in plasma by LC-MS/MS Plasma_prep->LC_MS_analysis PK_parameters Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) LC_MS_analysis->PK_parameters

Caption: Workflow for an In Vivo Pharmacokinetic Study in Mice.

Step-by-Step Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the animals (e.g., male C57BL/6 mice) to the housing conditions. Fast the animals overnight before dosing, with free access to water.

  • Dose Preparation and Administration: Formulate the quinoxaline derivative in a suitable vehicle. Administer a single oral dose via gavage.

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the quinoxaline derivative using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis.

Conclusion: Integrating Pharmacokinetics into Quinoxaline Drug Design

This guide has provided a comparative overview of the pharmacokinetic properties of several quinoxaline derivatives, highlighting the diversity of their ADME profiles. The provided experimental protocols offer a practical framework for researchers to characterize their own novel quinoxaline compounds. A thorough understanding and early consideration of pharmacokinetics are indispensable for the successful development of safe and effective quinoxaline-based drugs. By integrating ADME studies throughout the drug discovery and development process, from lead optimization to preclinical and clinical evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

A Comparative Guide to Evaluating the Target Specificity of c-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the proto-oncogene c-Src, a non-receptor tyrosine kinase, remains a pivotal target.[1][2] Its hyper-activation is a hallmark of numerous malignancies, including those of the colon, liver, lung, and breast, where it drives pathways promoting cell proliferation, survival, angiogenesis, and invasion.[1][3][4] The development of small molecule inhibitors against c-Src has been a significant focus of oncological research. This guide provides a comparative analysis of c-Src inhibitors, with a particular focus on compounds built around a quinazoline scaffold, and contrasts them with other well-established inhibitors. We will delve into the experimental methodologies crucial for validating their target specificity, ensuring that researchers and drug developers can confidently assess the performance of their candidate molecules.

The Central Role of c-Src in Oncogenic Signaling

c-Src acts as a critical node in a complex network of signaling pathways.[3][4] It can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, integrins, and G-protein coupled receptors.[1][4] Once active, c-Src phosphorylates a multitude of downstream substrates, triggering cascades such as the Ras-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3] This intricate web of interactions underscores the importance of developing highly specific c-Src inhibitors, as off-target effects can lead to unforeseen toxicities and confound experimental results.

Below is a diagram illustrating the pivotal position of c-Src in cellular signaling.

c-Src_Signaling_Pathway cluster_outcomes Cellular Outcomes RTKs RTKs (e.g., EGFR, PDGFR) c_Src c-Src RTKs->c_Src Integrins Integrins Integrins->c_Src GPCRs GPCRs GPCRs->c_Src PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK JAK_STAT JAK/STAT Pathway c_Src->JAK_STAT FAK FAK/Paxillin Pathway c_Src->FAK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation JAK_STAT->Proliferation Metastasis Invasion & Metastasis FAK->Metastasis

Caption: Simplified c-Src signaling pathway and its downstream effects.

A Comparative Look at c-Src Inhibitors

The quest for potent and selective c-Src inhibitors has yielded a diverse array of chemical scaffolds. One such class is based on the anilinoquinazoline core. For the purpose of this guide, we will discuss this class in the context of other widely recognized c-Src inhibitors: Dasatinib, Bosutinib, and Saracatinib. While the initial query mentioned "2-Chloro-5-methoxyquinoxaline," the available literature more robustly supports a comparison based on the closely related "anilinoquinazoline" structure for potent c-Src inhibition.[5][6]

Inhibitor ClassRepresentative Compound(s)Key Structural Features
Anilinoquinazolines Derivatives of 4-(2-chloro-5-methoxyanilino)quinazoline[5]A quinazoline core with an aniline substitution, often with additional modifications to enhance potency and selectivity.
Multi-Kinase Inhibitors Dasatinib, Bosutinib, SaracatinibVaried heterocyclic cores designed to fit into the ATP-binding pocket of multiple kinases, including Src and Abl.[7][8]
Performance Comparison

The following table summarizes the in vitro potency of these inhibitors against c-Src and the closely related Abl kinase. High selectivity for c-Src over other kinases is a critical attribute for a good chemical probe and a potential therapeutic.

Inhibitorc-Src IC50/Ki (nM)Abl IC50 (nM)Key Selectivity Notes
Saracatinib (AZD0530) 2.7[8][9]30[8]A dual Src/Abl inhibitor with high selectivity for Src family kinases (SFKs) over a broader panel of kinases.[10]
Dasatinib 0.8[11]<1[8]A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, also inhibiting c-KIT, ephrin receptors, and PDGFR.[8][12]
Bosutinib 1.2[9]1A dual Src/Abl inhibitor with potent activity against several other kinases.[7]
KB SRC 4 Ki: 44; Kd: 86>125,000A highly selective c-Src inhibitor with minimal activity against Abl.[13]
eCF506 <0.5479A potent and highly selective Src inhibitor.[13]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Kd: The dissociation constant.

As the data indicates, while Dasatinib and Bosutinib are highly potent against c-Src, they also potently inhibit Abl and other kinases.[7][8][12] Saracatinib also demonstrates dual Src/Abl activity.[7][8] In contrast, inhibitors like KB SRC 4 and eCF506 have been developed to offer much higher selectivity for c-Src, which can be advantageous in research settings to dissect the specific roles of c-Src signaling.[13] The anilinoquinazoline-based inhibitors have been shown to achieve high potency and selectivity, with some compounds demonstrating sub-micromolar IC50 values in cell-based assays.[5]

Methodologies for Evaluating Target Specificity

To rigorously evaluate the target specificity of a novel inhibitor, a multi-pronged approach is essential. This typically involves biochemical assays, broad-panel kinome screening, and cell-based assays to confirm target engagement in a physiological context.

Biochemical Assays: Determining In Vitro Potency

The initial assessment of an inhibitor's potency is typically performed using a biochemical assay with purified recombinant kinase.

Objective: To determine the IC50 value of the inhibitor against the target kinase.

Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):

  • Prepare Reagents: Reconstitute the purified c-Src kinase, substrate peptide (e.g., poly(E,Y)4:1), and ATP to their optimal concentrations in kinase reaction buffer.

  • Serial Dilution of Inhibitor: Prepare a series of inhibitor dilutions (typically in DMSO) and add them to a multi-well plate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Kinase Reaction: Add the c-Src kinase and substrate to the wells containing the inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinome Profiling: Assessing Selectivity

A potent inhibitor is not necessarily a specific one. Kinome profiling is a critical step to assess an inhibitor's selectivity across a broad range of kinases.

Objective: To identify the on- and off-target kinases of an inhibitor at a given concentration.

Workflow Diagram (Example: KINOMEscan™):

Kinome_Profiling_Workflow start Start: Test Inhibitor add_inhibitor Add Test Inhibitor start->add_inhibitor immobilized_kinases Kinase-tagged Phage or Immobilized Kinases on Solid Support binding_competition Competitive Binding Occurs immobilized_kinases->binding_competition add_inhibitor->binding_competition add_probe Add ATP-site Directed Probe add_probe->binding_competition elution Wash and Elute Bound Probes binding_competition->elution quantification Quantify Probe Levels (e.g., qPCR, MS) elution->quantification data_analysis Data Analysis: % Inhibition vs. Control quantification->data_analysis end End: Selectivity Profile data_analysis->end

Caption: A generalized workflow for competitive binding-based kinome profiling.

Interpreting the Data: The results are typically presented as a percentage of inhibition or binding displacement relative to a control. A highly selective inhibitor will show strong inhibition of the intended target (e.g., c-Src) and minimal inhibition of other kinases in the panel. For example, a screen of a selective c-Src inhibitor, compound 4, showed that only three kinases out of a large panel exhibited >95% displacement, with only c-Src showing >99% displacement.[14] In contrast, a less selective inhibitor like PP2 showed significant displacement for 56 kinases.[14]

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

Biochemical and kinome profiling assays are performed in a cell-free system. To confirm that an inhibitor can enter the cell and bind to its intended target in a physiological context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.

Objective: To measure the thermal stabilization of a target protein upon ligand binding in intact cells.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to an appropriate confluency and treat them with the test inhibitor or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (c-Src) using a method like Western blotting or ELISA.

  • Data Analysis: For each temperature, compare the amount of soluble c-Src in the inhibitor-treated samples to the vehicle-treated samples. A successful inhibitor will stabilize c-Src, leading to more soluble protein at higher temperatures. This is visualized as a rightward shift in the melting curve.

Conclusion

The evaluation of target specificity for any inhibitor, including those based on the this compound or related quinazoline scaffolds, is a rigorous, multi-step process. While high potency in biochemical assays is a necessary starting point, it is by no means sufficient. Comprehensive kinome profiling is essential to understand the inhibitor's selectivity profile and potential off-target liabilities. Finally, cell-based assays like CETSA provide the ultimate validation of target engagement within a living system. By employing this integrated approach, researchers can develop a deep and accurate understanding of their inhibitor's performance, paving the way for more reliable research tools and ultimately, more effective and safer targeted therapies.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-methoxyquinoxaline, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard: The "Why" Behind the Protocol

Based on available data for similar compounds, this compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[2][3][4] The presence of a chlorine atom on the heterocyclic ring places it in the category of halogenated organic compounds, which require specific disposal considerations to prevent the formation of toxic byproducts during decomposition.

The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility. [1] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a standardized disposal protocol is critical for minimizing risk and ensuring regulatory compliance. The following steps provide a clear and logical pathway for the safe management of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure prevents harm.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation before use.
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield is recommended for splash risks.[2]
Body Laboratory coatA fully buttoned, flame-resistant lab coat provides essential protection.
Respiratory Certified Chemical Fume HoodAll handling of solid or solutions of the compound should occur in a well-ventilated chemical fume hood.[5]
Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and specify "this compound" as a constituent.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[6] Do not mix with non-halogenated organic waste streams unless compatibility has been confirmed.

Step 3: Container Management - Secure and Informed

The integrity and labeling of your waste container are critical for safe storage and transport.

  • Container Choice: Use a designated, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

Step 4: Interim Storage - A Safe Holding Pattern

Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[2] Ensure containers are kept closed to prevent the release of vapors.

Step 5: Final Disposal - The Professional Hand-off

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • High-Temperature Incineration: The most common and appropriate method for the disposal of chlorinated organic compounds is high-temperature incineration at an approved facility.[1] This process is designed to ensure the complete destruction of the compound and prevent the formation of hazardous byproducts like dioxins.[7][8][9][10]

Visualizing the Process: Disposal Decision Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Personal Protective Equipment (PPE) WasteGen Generate Waste (Solid or Liquid) Prep->WasteGen Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Container Use Designated, Sealed, Chemically Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' & 'this compound' Container->Label Store Store in Secure, Ventilated Hazardous Waste Area Label->Store Incompatible Keep Away from Incompatible Materials Store->Incompatible EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Schedule Waste Pickup EHS->Pickup Incinerate Dispose via Licensed Facility (High-Temperature Incineration) Pickup->Incinerate

Caption: Disposal workflow for this compound.

Spill & Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. If the spill is within a chemical fume hood, ensure it is operational.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Collection: Carefully scoop the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

References

A Senior Scientist's Guide to Handling 2-Chloro-5-methoxyquinoxaline: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Compounds like 2-Chloro-5-methoxyquinoxaline, a heterocyclic building block, are instrumental in synthesis but demand our full respect and a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that safety is not just a protocol, but an embedded, self-validating aspect of your workflow.

Hazard Assessment: The "Why" Behind the Protocol

While a specific, comprehensive toxicological profile for this compound is not extensively published, the principles of chemical safety demand we assess its risk based on its structure and data from analogous compounds. Quinoxaline derivatives and related chlorinated aromatic compounds are often classified as hazardous.

Based on safety data for similar chemical structures, we must operate under the assumption that this compound is harmful if inhaled, ingested, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[3] As a solid, the primary physical hazard is the generation of fine dust during handling, which increases the risk of inhalation and surface contamination.[1][4] Therefore, our entire safety strategy is built around minimizing exposure through all potential routes.

The Hierarchy of Controls: A System for Inherent Safety

The most effective safety plans prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the critical final barrier to exposure. This multi-layered approach ensures that safety is not reliant on a single point of failure.

HierarchyOfControls cluster_0 Safety & Handling Workflow Compound This compound (Solid, Potential Irritant) RiskAssessment Risk Assessment (Inhalation, Dermal, Ingestion Hazards) Compound->RiskAssessment Engineering Primary Barrier: Engineering Controls RiskAssessment->Engineering Admin Secondary Barrier: Administrative Controls RiskAssessment->Admin FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Final Barrier: Personal Protective Equipment (PPE) FumeHood->PPE SOP Standard Operating Procedures (SOPs) Designated Work Area Admin->SOP SOP->PPE SafeHandling Safe Handling & Disposal PPE->SafeHandling

Caption: Workflow from hazard identification to safe handling.

Mandated PPE for this compound

The selection of PPE is not arbitrary; each component is chosen to mitigate a specific, identified risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-Gloving with Chemical-Resistant GlovesOuter/Inner Gloves: Powder-free nitrile or neoprene gloves are required.[5][6] The practice of double-gloving provides crucial protection; if the outer glove becomes contaminated, it can be safely removed without exposing the skin.[4] Always inspect gloves for perforations before use and change them immediately if contamination is suspected.[4]
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient.[5] Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect against dust particles.[4] A full-face shield must be worn over the goggles during any operation with splash potential, such as preparing solutions or during spill cleanup.[4][7]
Body Disposable, Coated Laboratory GownA standard cloth lab coat is not a sufficient barrier. A disposable gown made of a laminate material, such as polyethylene-coated polypropylene, is required to prevent permeation by hazardous materials.[6] The gown should have long sleeves and be fully fastened.
Respiratory Certified Chemical Fume HoodPrimary Control: All handling of solid this compound must be performed within a certified chemical fume hood to control dust and potential vapors.[4] Secondary Control: In the event of a significant spill or failure of the fume hood, a NIOSH-approved respirator (e.g., an N95 for particulate matter or a chemical cartridge respirator for organic vapors) must be used.[5][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential operational plan minimizes the risk of exposure and cross-contamination.

Step 1: Preparation and Engineering Controls

  • Designate Area: Cordon off a specific area within the laboratory for handling the compound.[4]

  • Verify Fume Hood: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Place all necessary apparatus (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.

Step 2: Donning PPE

  • Put on your inner pair of nitrile gloves.

  • Don the disposable gown, ensuring full coverage.

  • Put on your chemical splash goggles.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[5]

  • Place the face shield over your goggles immediately before handling the compound.

Step 3: Weighing and Transfer (Inside Fume Hood)

  • Handle the solid compound with a designated spatula to prevent generating dust.[4] Avoid scooping actions that could aerosolize the powder.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]

  • Keep all containers sealed when not in immediate use.[4]

Step 4: Post-Handling and Decontamination

  • Once the procedure is complete, securely seal the primary container of this compound.

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.[4] Dispose of cleaning materials as hazardous waste.

Step 5: Doffing and Disposing of PPE

  • Remove Outer Gloves: While still in the designated area, carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove Gown & Face Shield: Remove your face shield and gown. Dispose of the gown in the hazardous waste container.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands and any exposed skin thoroughly with soap and water.[1]

Disposal and Emergency Plans

Waste Segregation and Disposal

  • Solid Waste: All solid waste, including contaminated gloves, gowns, weighing paper, and unused compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4] The label should read "Halogenated Organic Solid Waste" and specify "this compound".[4]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled container for halogenated organic liquid waste.

  • Under no circumstances should this chemical or its waste be disposed of down the drain.[9] All waste must be handled by a licensed hazardous waste disposal facility.[9]

In Case of Exposure or Spill

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.

  • Small Spill (Contained in Fume Hood): Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Sweep up the material, place it in the designated solid hazardous waste container, and decontaminate the area.

By integrating these expert-level protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.